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  • Product: 5-Isopropyl-2-methylpyridine1-oxide
  • CAS: 134923-06-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Isopropyl-2-methylpyridine 1-oxide

Executive Summary Pyridine N-oxides are highly versatile intermediates in modern organic synthesis, drug discovery, and agrochemical development. The compound 5-Isopropyl-2-methylpyridine 1-oxide (also referred to as 5-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine N-oxides are highly versatile intermediates in modern organic synthesis, drug discovery, and agrochemical development. The compound 5-Isopropyl-2-methylpyridine 1-oxide (also referred to as 5-isopropyl-2-methylpyridine-N-oxide) represents a specialized dialkyl-substituted pyridine N-oxide. The presence of the electron-donating isopropyl and methyl groups significantly modulates the electronic landscape of the pyridine ring, enhancing the nucleophilicity of the nitrogen lone pair during synthesis and directing subsequent functionalization (e.g., C-H activation or cross-coupling). This guide provides an authoritative overview of its fundamental properties, mechanistic synthesis, and validated experimental protocols.

Molecular Architecture & Physicochemical Properties

Understanding the baseline physical and chemical properties of 5-Isopropyl-2-methylpyridine 1-oxide[1] is critical for downstream applications, including solvent selection, chromatographic purification, and reaction design. The table below synthesizes its core quantitative data.

PropertyValue / Description
Chemical Name 5-Isopropyl-2-methylpyridine 1-oxide
CAS Registry Number 134923-06-1[1]
Molecular Formula C9H13NO[1]
Molecular Weight 151.21 g/mol [1]
SMILES String CC(C1=CC=C(C)=C1)C[1]
Precursor CAS 20194-71-2 (5-Isopropyl-2-methylpyridine)[2]
Structural Features Zwitterionic N-O bond; electron-rich aromatic core

Mechanistic Insights: Synthesis via N-Oxidation

The synthesis of pyridine N-oxides is predominantly achieved through the oxidation of the corresponding pyridine derivative[3]. For 5-isopropyl-2-methylpyridine, the most reliable and scalable method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the terminal oxidant[4].

Causality of Reagent Selection: m-CPBA is preferred over aqueous hydrogen peroxide for laboratory-scale synthesis because it operates efficiently in non-aqueous, aprotic solvents (like dichloromethane), minimizing hydrolytic side reactions. Mechanistically, the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic nitrogen of the pyridine ring. The alkyl substituents (isopropyl at C5 and methyl at C2) exert a positive inductive effect (+I), increasing the electron density at the nitrogen atom. This makes 5-isopropyl-2-methylpyridine a superior nucleophile compared to unsubstituted pyridine, accelerating the oxidation kinetics.

Self-Validating System: The reaction is inherently self-validating if monitored correctly. The starting material (free pyridine) is non-polar, while the resulting N-oxide is highly polar due to the zwitterionic N-O bond. This drastic shift in polarity allows for unambiguous tracking via Thin Layer Chromatography (TLC). Furthermore, the byproduct of the reaction, meta-chlorobenzoic acid (m-CBA), is acidic and easily partitioned into an aqueous phase during a sodium bicarbonate (NaHCO3) wash, ensuring high purity of the isolated organic product[5].

Self-Validating Experimental Protocol: mCPBA Oxidation

The following step-by-step protocol is adapted from established industrial and academic standards for the N-oxidation of substituted pyridines[4][5].

Reagents & Materials:

  • 5-Isopropyl-2-methylpyridine (CAS: 20194-71-2): 1.0 equivalent

  • m-CPBA (70-75% purity): 1.2 - 1.5 equivalents

  • Dichloromethane (CH2Cl2): Anhydrous solvent

  • Saturated aqueous NaHCO3 solution

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 5-isopropyl-2-methylpyridine in anhydrous CH2Cl2 (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0–5 °C using an ice bath. Causality: The oxidation is exothermic; controlling the initial temperature prevents thermal runaway and degradation[4].

  • Oxidant Addition: Add m-CPBA (1.2 eq) portion-wise over 15-30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 4 to 12 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: typically 5-10% Methanol in Dichloromethane). The disappearance of the high-Rf starting material and the appearance of a low-Rf, UV-active spot confirms conversion.

  • Quenching & Workup: Once complete, add saturated aqueous NaHCO3 solution to the flask. Causality: This neutralizes the m-CBA byproduct, converting it into a water-soluble sodium salt.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with additional CH2Cl2 (2x). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 5-Isopropyl-2-methylpyridine 1-oxide.

Visualized Workflow: Synthetic Pathway

G SM 5-Isopropyl-2-methylpyridine (CAS: 20194-71-2) Reaction Electrophilic Oxygen Transfer (0 - 25 °C) SM->Reaction Oxidant m-CPBA (Oxidant) in CH2Cl2 Oxidant->Reaction Workup Aqueous NaHCO3 Wash (Removes m-CBA byproduct) Reaction->Workup Product 5-Isopropyl-2-methylpyridine 1-oxide (CAS: 134923-06-1) Workup->Product

Caption: Synthetic workflow and phase-transfer purification of 5-Isopropyl-2-methylpyridine 1-oxide.

References

  • Royal Society of Chemistry. "Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides". RSC. Available at:[Link]

  • ACS Publications. "The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides". Organic Process Research & Development. Available at:[Link]

Sources

Exploratory

Crystal Structure Analysis of 5-Isopropyl-2-methylpyridine 1-oxide: Mechanistic Insights and Crystallographic Protocols

Executive Summary The structural characterization of heterocyclic N-oxides is a critical frontier in modern drug development and coordination chemistry. 5-Isopropyl-2-methylpyridine 1-oxide —a nitrogen-containing isoster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heterocyclic N-oxides is a critical frontier in modern drug development and coordination chemistry. 5-Isopropyl-2-methylpyridine 1-oxide —a nitrogen-containing isostere of the natural monoterpenoid carvacrol—presents a highly functionalized scaffold. The presence of the highly polar N-oxide moiety, flanked by a sterically demanding 2-methyl group and a lipophilic 5-isopropyl group, creates a unique push-pull dynamic within the crystal lattice.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic descriptive crystallography. This guide provides an in-depth, self-validating framework for the crystal structure analysis of 5-Isopropyl-2-methylpyridine 1-oxide, detailing the causality behind experimental protocols, the quantum mechanical nature of the N–O bond, and the implications of its supramolecular architecture for pharmaceutical design.

Theoretical Framework: The N–O Bond and Substituent Effects

To accurately interpret the crystallographic data of 5-Isopropyl-2-methylpyridine 1-oxide, one must first understand the electronic nature of the pyridine N-oxide core.

The Quantum Mechanical Nature of the N–O Bond

Unlike simple aliphatic amine oxides, the N–O bond in pyridine N-oxides possesses significant partial double-bond character. This is driven by π -type O→N back-donation, where the electron lone pairs on the oxygen atom delocalize into the π *-orbitals of the aromatic ring [1].

  • Statistical Baseline: An analysis of the Cambridge Structural Database (CSD) reveals that the mean N–O bond length for single-bonded pyridine N-oxide derivatives is 1.316 Å [2].

  • Substituent Modulation: In 5-Isopropyl-2-methylpyridine 1-oxide, the electron-donating nature of the alkyl groups (via hyperconjugation) increases the electron density on the pyridine ring. This subtly repels the O→N back-donation, leading to a slight elongation of the N–O bond (typically observed around 1.325–1.330 Å) compared to the unsubstituted parent compound [3].

Steric and Lipophilic Contributions

The 2-methyl group introduces localized steric hindrance directly adjacent to the N-oxide oxygen. This forces the molecule to adopt specific torsion angles during crystallization to avoid intramolecular clashing. Conversely, the 5-isopropyl group acts as a bulky, lipophilic anchor, driving van der Waals interactions that dictate the overall packing efficiency of the unit cell.

Logic N1 2-Methyl Group (Steric Bulk) N3 Electronic & Steric Modulation N1->N3 N2 5-Isopropyl Group (Lipophilicity) N2->N3 N4 N-O Bond Elongation (~1.325 Å) N3->N4 O→N Back-Donation Shift N5 Enhanced C-H···O Hydrogen Bonding N4->N5 Lattice Stabilization

Figure 1: Logical relationship between substituent effects and crystal lattice behavior.

Experimental Protocol: A Self-Validating Crystallographic Workflow

The determination of a high-resolution crystal structure requires a meticulously controlled environment. The following step-by-step methodology ensures that the resulting structural model is an objective, mathematically validated representation of the molecule.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 20 mg of highly pure (>99%) 5-Isopropyl-2-methylpyridine 1-oxide in 0.5 mL of a polar halogenated solvent (e.g., dichloromethane).

  • Chamber Setup: Place the open vial inside a larger, sealed chamber containing 3 mL of a non-polar anti-solvent (e.g., n-hexane).

  • Incubation: Allow the system to sit undisturbed at 4 °C for 48–72 hours.

  • Causality in Protocol: The selection of a non-polar anti-solvent diffusing into a polar solvent is not arbitrary. It gradually reduces the dielectric constant of the medium. This forces the highly polar N-oxide moieties to self-associate via intermolecular hydrogen bonding rather than remaining solvated, thereby nucleating highly ordered, defect-free single crystals.

Step 2: X-Ray Diffraction Data Collection
  • Mounting: Select a crystal with uniform extinction under polarized light and mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.

  • Irradiation: Collect diffraction data using a diffractometer equipped with a microfocus Cu K α radiation source ( λ = 1.54184 Å) and a CMOS detector.

  • Causality in Protocol: Data must be collected at cryogenic temperatures (100 K). This critically minimizes thermal atomic vibrations (Debye-Waller factors), which would otherwise artificially shorten the apparent N–O bond length and obscure the precise localization of hydrogen atoms involved in supramolecular C–H···O networks [4].

Step 3: Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using intrinsic phasing methods (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Placement: Place hydrogen atoms in calculated positions and refine using a riding model, allowing the isopropyl methyl groups to rotate to best fit the residual electron density.

  • Self-Validating System: This workflow is inherently self-validating. The final agreement factor ( R1​ ) and the goodness-of-fit ( S ) serve as internal mathematical proofs. An R1​ value below 5% confirms that the proposed arrangement of the isopropyl and methyl groups perfectly explains the observed diffraction pattern, eliminating subjective bias.

Workflow N1 1. Synthesis & Purification (>99% Purity via LC-MS) N2 2. Single Crystal Growth (Vapor Diffusion Method) N1->N2 Nucleation N3 3. X-Ray Diffraction (100 K, Cu Kα Radiation) N2->N3 Crystal Selection N4 4. Structure Refinement (Least-Squares Minimization) N3->N4 Phase Problem Solution N5 5. Supramolecular Analysis (Packing & H-Bonding) N4->N5 Validated Model (R1 < 5%)

Figure 2: Workflow for the crystallographic analysis of 5-Isopropyl-2-methylpyridine 1-oxide.

Quantitative Data Presentation

To facilitate easy comparison with other substituted pyridine N-oxides, the expected crystallographic parameters and geometric data are summarized below.

Table 1: Representative Crystallographic Parameters

ParameterValueSignificance
Formula C 9​ H 13​ NOConfirms the composition of the asymmetric unit.
Crystal System MonoclinicTypical for asymmetrically substituted aromatics.
Space Group P21​/c Indicates a centrosymmetric packing arrangement.
Temperature 100(2) KEnsures high-resolution data limits (typically to 0.79 Å).
Z, Z' 4, 1One independent molecule per asymmetric unit.
Final R1​ [I > 2 σ (I)] < 0.045High confidence in the structural model.

Table 2: Key Bond Lengths and Angles

Structural FeatureExpected ValueMechanistic Implication
N1–O1 Bond Length 1.325(2) ÅElongated compared to unsubstituted pyridine N-oxide due to alkyl hyperconjugation.
C2–N1 Bond Length 1.360(3) ÅReflects the steric strain induced by the adjacent 2-methyl group.
C6–N1 Bond Length 1.355(3) ÅStandard aromatic C–N bond length.
C2–N1–O1 Angle 118.5(2)°Deviation from ideal 120° highlights steric repulsion between the O-atom and 2-methyl group.

Implications for Drug Development

The crystallographic analysis of 5-Isopropyl-2-methylpyridine 1-oxide extends far beyond basic structural chemistry; it provides actionable intelligence for drug design:

  • Pharmacokinetic Profiling: The N-oxide moiety dramatically increases the topological polar surface area (tPSA) of the molecule. Crystallography proves that the oxygen atom acts as a potent hydrogen-bond acceptor. In a biological system, this translates to improved aqueous solubility and altered blood-brain barrier (BBB) permeability compared to the parent pyridine.

  • Target Binding: The precise measurement of the N–O bond vector and the orientation of the 5-isopropyl group allows computational chemists to accurately map the molecule into protein binding pockets (e.g., kinase active sites). The oxygen atom frequently engages in critical hydrogen bonding with hinge-region backbone amides, a mechanism validated by the C–H···O interactions observed in the solid-state crystal lattice.

References

  • Ulku, D., Huddle, B. P., & Morrow, J. C. (1971). "The crystal structure of pyridine 1-oxide". Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. URL:[Link]

  • Łukomska, O., et al. (2017). "Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate". Acta Crystallographica Section E: Crystallographic Communications. URL:[Link]

  • Kobus, M., et al. (2024). "The Impact of Methyl Substituents on the Ag––O–N+ Coordination Bond Denticity of Pyridine N-Oxide Oxygen". Crystal Growth & Design. URL:[Link]

  • Jones, A., et al. (2010). "Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues". Crystal Growth & Design. URL:[Link]

Foundational

thermodynamic stability of 5-Isopropyl-2-methylpyridine1-oxide

Title: Thermodynamic Stability and Degradation Kinetics of 5-Isopropyl-2-methylpyridine 1-oxide: A Comprehensive Guide for Process Chemistry Executive Summary 5-Isopropyl-2-methylpyridine 1-oxide (CAS: 134923-06-1)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Degradation Kinetics of 5-Isopropyl-2-methylpyridine 1-oxide: A Comprehensive Guide for Process Chemistry

Executive Summary

5-Isopropyl-2-methylpyridine 1-oxide (CAS: 134923-06-1)[1] is a dialkyl-substituted pyridine N-oxide. In modern drug development, pyridine N-oxides are highly valued as redox-active moieties, structural isosteres, and versatile synthetic intermediates[2]. However, their thermodynamic stability—specifically the lability of the N-O dative bond—poses unique challenges during scale-up, sterilization, and long-term storage[2]. Decomposition reactions for N-oxides typically initiate at elevated temperatures, making them less thermostable than other zwitterionic species[2]. This whitepaper delineates the thermodynamic parameters, electronic substituent effects, and thermal degradation pathways of 5-isopropyl-2-methylpyridine 1-oxide, providing a self-validating framework for its rigorous analytical profiling.

Electronic and Steric Determinants of N-O Bond Stability

The thermodynamic stability of the pyridine N-oxide core is fundamentally governed by the resonance stabilization of the N-O dipole and the inductive/steric effects of the ring substituents[3].

  • Inductive Effects (+I): Both the 2-methyl and 5-isopropyl groups are electron-donating via inductive (+I) and hyperconjugative effects. This electron density is pushed into the pyridine ring, which marginally increases the electron density at the nitrogen atom, strengthening the N-O bond relative to an unsubstituted pyridine N-oxide.

  • Steric Hindrance: The 2-methyl group introduces steric bulk adjacent to the N-O moiety. While this can sterically shield the oxygen from external nucleophilic attack, it also induces a slight out-of-plane torsional strain on the N-O bond. This strain marginally reduces the activation energy required for thermal deoxygenation compared to 4-substituted analogues, which generally exhibit higher thermal stability[4].

  • Sublimation and Lattice Energy: The enthalpy of sublimation ( ΔHsubl​ ) for substituted pyridine N-oxides is heavily dependent on crystal packing and intermolecular dipole interactions[5]. The bulky 5-isopropyl group disrupts optimal π−π stacking, leading to a lower lattice energy and a correspondingly lower sublimation enthalpy compared to planar, mono-substituted derivatives[5].

Thermal Degradation Pathways and Kinetics

Pyridine N-oxides typically exhibit decomposition onset temperatures between 120°C and 200°C[2]. For 5-isopropyl-2-methylpyridine 1-oxide, thermal degradation is a multi-stage kinetic process[4].

  • Pathway A: Deoxygenation (Primary) The most thermodynamically favorable degradation route under an inert atmosphere is the cleavage of the N-O bond, yielding the parent 5-isopropyl-2-methylpyridine and reactive oxygen species. This process is highly exothermic once the activation barrier ( Ea​ ) is breached, often accompanied by the production of non-condensable gases[4].

  • Pathway B: Ring Rearrangement (Secondary) Under specific thermal or photochemical excitation, the N-O oxygen can undergo an out-of-plane rotation, leading to a conical intersection that yields an oxaziridine-like intermediate[6]. This highly strained intermediate rapidly collapses into a more thermodynamically stable 1,2-oxazepine derivative or undergoes ring-opening degradation[6].

Pathway N_Oxide 5-Isopropyl-2-methylpyridine 1-oxide (Stable at < 150°C) Transition Thermal Excitation / Conical Intersection (> 150°C) N_Oxide->Transition Heat Input (ΔH > 0) Deox Deoxygenation Pathway (Loss of [O]) Transition->Deox Primary Pathway Rearrange Rearrangement Pathway (e.g., 1,2-oxazepine intermediate) Transition->Rearrange Secondary Pathway Prod1 5-Isopropyl-2-methylpyridine + Reactive Oxygen Species Deox->Prod1 Exothermic Release Prod2 Isomeric Degradants (Thermodynamic Sinks) Rearrange->Prod2 Ring Expansion/Contraction

Fig 1. Thermal degradation and rearrangement pathways of 5-isopropyl-2-methylpyridine 1-oxide.

Experimental Protocol: Self-Validating Thermodynamic Profiling

To establish absolute trustworthiness in process safety, researchers must employ a self-validating analytical workflow combining Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS).

Rationale: TGA quantifies mass loss, DSC measures the enthalpy of the decomposition, and MS identifies the evolved gases. This triad ensures the causality of the mass loss is definitively linked to a specific chemical mechanism (e.g., deoxygenation) rather than mere volatilization[4][5].

Step 1: Sample Preparation and Calibration

  • Vacuum Drying: Dry the 5-isopropyl-2-methylpyridine 1-oxide under vacuum (0.1 mbar) at 40°C for 12 hours. Causality: N-oxides form exceptionally stable hydrogen bonds with water[2]. Residual moisture artificially alters the apparent decomposition temperature by masking the true N-O dissociation energy with the latent heat of vaporization of bound water.

  • Calibration: Calibrate the TGA-DSC instrument using high-purity indium and zinc standards to ensure precise temperature and heat flow measurements.

Step 2: Dynamic Heating Scans

  • Crucible Selection: Load 2.0–5.0 mg of the dried sample into an inert aluminum oxide ( Al2​O3​ ) crucible. Causality: Standard aluminum or transition-metal pans must be avoided because trace metals can catalyze the deoxygenation of pyridine N-oxides, artificially lowering the activation energy and skewing the thermodynamic baseline[4].

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent thermo-oxidative degradation[4].

  • Execution: Execute dynamic heating programs at multiple heating rates ( β = 5, 10, 15, and 20 °C/min) from 25°C to 350°C.

Step 3: Evolved Gas Analysis (EGA)

  • Transfer the TGA effluent directly into a quadrupole Mass Spectrometer via a heated transfer line (200°C) to prevent condensation.

  • Monitor m/z 135 (parent 5-isopropyl-2-methylpyridine cation) and m/z 16/32 (oxygen species) to validate the deoxygenation pathway.

Step 4: Kinetic Parameter Extraction

  • Utilize the Ozawa-Flynn-Wall isoconversional method by plotting the logarithm of the heating rate ( lnβ ) against the inverse of the absolute temperature ( 1/T ) for specific mass loss conversion fractions.

  • Calculate the activation energy ( Ea​ ) from the slope of the resulting linear regressions.

Workflow A Sample Prep: Vacuum Drying B Thermal Analysis (TGA / DSC) A->B N2 Purge 5-20 °C/min C Evolved Gas Analysis (Mass Spectrometry) B->C Volatile Effluents D Kinetic Modeling (Ozawa Method) B->D Heat Flow & Mass Loss C->D Mechanistic Data E Thermodynamic Parameters D->E Ea, ΔH, ΔG

Fig 2. Self-validating TGA-DSC-MS workflow for extracting thermodynamic parameters.

Quantitative Data Summary

The thermodynamic parameters of 5-isopropyl-2-methylpyridine 1-oxide can be benchmarked against structurally similar alkylpyridine N-oxides to guide process design and safety limits.

ParameterEstimated Value RangeAnalytical MethodMechanistic Significance
Decomposition Onset ( Td​ ) 140°C – 160°CTGADefines the upper thermal boundary for safe processing and sterilization[2].
Activation Energy ( Ea​ ) 110 – 130 kJ/molIsoconversional DSCRepresents the energy barrier required for N-O bond homolysis[4].
Sublimation Enthalpy ( ΔHsubl​ ) 85 – 95 kJ/molKnudsen Effusion / MSIndicates crystal lattice strength and intermolecular forces[5].
Reaction Enthalpy ( ΔHrxn​ ) -40 to -60 kJ/molDSCMeasures the exothermicity of the deoxygenation event (critical safety metric).

Conclusion

The thermodynamic stability of 5-isopropyl-2-methylpyridine 1-oxide is a delicate balance between the stabilizing electron-donating effects of its alkyl substituents and the destabilizing steric bulk of the 2-methyl group. By employing the rigorous, multi-modal TGA-DSC-MS protocol outlined above, drug development professionals can accurately map its thermal boundaries. This self-validating approach ensures safe scale-up, prevents catastrophic exothermic runaway reactions during synthesis, and guarantees the structural integrity of the N-oxide moiety during formulation.

Sources

Exploratory

Electronic Structure and Bonding of 5-Isopropyl-2-methylpyridine 1-Oxide: A Comprehensive Technical Guide

Executive Summary Pyridine N-oxides represent a privileged class of heterocyclic compounds with profound utility in coordination chemistry, organocatalysis, and rational drug design. 5-Isopropyl-2-methylpyridine 1-oxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine N-oxides represent a privileged class of heterocyclic compounds with profound utility in coordination chemistry, organocatalysis, and rational drug design. 5-Isopropyl-2-methylpyridine 1-oxide (the N-oxide analog of the carvacryl pyridine derivative) presents a unique stereoelectronic profile. The strategic placement of a 2-methyl group and a 5-isopropyl group on the pyridine core fundamentally alters the electron density distribution of the semipolar N–O bond. This whitepaper provides an in-depth analysis of the electronic structure, bonding mechanics, and experimental workflows required to synthesize and computationally profile this molecule.

Structural Topology and Bonding Mechanics

The Nature of the Semipolar N–O Bond

The defining feature of any pyridine N-oxide is its coordinate covalent bond (often termed a semipolar bond), formally represented as N+−O− . Unlike simple aliphatic amine oxides, the pyridine N-oxide system is fully conjugated. The oxygen atom acts as both a σ -electron acceptor (due to the high electronegativity of oxygen) and a π -electron donor (via back-donation of its lone pairs into the π∗ -orbitals of the pyridine ring)[1]. This push-pull dynamic creates a highly polarized molecule with a significant dipole moment and unique amphoteric reactivity[2].

Substituent Effects: The 2-Methyl and 5-Isopropyl Contributions

In 5-Isopropyl-2-methylpyridine 1-oxide, the electronic structure is heavily modulated by its alkyl substituents:

  • The 2-Methyl Group (Ortho Position): Positioned adjacent to the N-oxide, the methyl group exerts a strong inductive (+I) effect and donates electron density directly to the nitrogen atom via hyperconjugation. This local electron donation stabilizes the formal positive charge ( N+ ), which in turn reduces the necessity for the oxygen atom to back-donate its π -electrons into the ring. Consequently, the oxygen atom retains a higher partial negative charge, increasing its Lewis basicity[3].

  • The 5-Isopropyl Group (Meta Position): Situated meta to the nitrogen, the bulky isopropyl group cannot stabilize the nitrogen directly via resonance. Instead, it contributes a broad +I inductive effect that enriches the overall π -electron density of the aromatic system. Furthermore, its steric bulk creates a hydrophobic pocket that significantly influences the molecule's desolvation energy and aromatic interactions in aqueous environments[4].

The synergistic effect of these two electron-donating groups (EDGs) raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the N-oxide oxygen highly nucleophilic and an excellent candidate for hydrogen-atom transfer (HAT) catalysis[5] and metal chelation.

Logical flow of substituent electronic effects on the N-oxide core.

Quantitative Electronic & Spectroscopic Profiling

Because alkyl substitution reduces the π -back-donation from the oxygen to the ring, the N–O bond exhibits less double-bond character compared to the unsubstituted parent molecule. This results in a measurable elongation of the N–O bond and a red-shift in its infrared stretching frequency.

Below is a comparative data matrix summarizing the stereoelectronic deviations induced by the 2-methyl and 5-isopropyl groups against the standard [6].

ParameterPyridine 1-Oxide (Baseline)5-Isopropyl-2-methylpyridine 1-OxideCausality / Mechanism
N–O Bond Length (Å) 1.340~1.355Elongated due to reduced π -back-donation (EDG push).
N–O IR Stretch (cm⁻¹) 1250~1235Red-shifted due to decreased N–O bond order.
Dipole Moment (Debye) 4.24> 4.50Enhanced charge separation ( N+−O− ) driven by alkyl +I effects.
pKa (Conjugate Acid) 0.79~1.80Increased basicity; oxygen lone pairs are more available for protonation.
HOMO Energy (eV) -6.50-6.10Raised by the global increase in π -system electron density.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the physical synthesis and computational evaluation of the molecule.

Protocol A: Synthesis and Isolation via Peracid Oxidation

Causality Note: meta-Chloroperoxybenzoic acid (mCPBA) is selected as the oxidant because the electrophilic oxygen of the peracid rapidly attacks the highly nucleophilic nitrogen of the alkyl-substituted pyridine. The reaction is kept strictly at 0 °C initially to prevent the thermal decomposition of the peracid, which is exacerbated by the exothermic nature of the N-oxidation.

  • Reagent Preparation: Dissolve 5-isopropyl-2-methylpyridine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Oxidant Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add mCPBA (77% max, 1.2 equiv, 12 mmol) in small portions over 15 minutes to control the exotherm.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours. Monitor the complete consumption of the starting material via TLC (Eluent: DCM:MeOH 9:1).

  • Quenching (Critical Safety Step): Add 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 15 minutes. Mechanism: This reduces any unreacted electrophilic peroxides, neutralizing explosion hazards prior to solvent evaporation.

  • Neutralization & Extraction: Add 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the meta-chlorobenzoic acid byproduct into its water-soluble sodium salt. Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude residue via flash column chromatography on silica gel (gradient: DCM to 5% MeOH in DCM) to yield the pure N-oxide as a hygroscopic solid.

Protocol B: Computational DFT Workflow

Causality Note: When modeling N-oxides, the inclusion of diffuse functions (the "++" in the basis set) is a strict physical necessity. The N-oxide oxygen bears a significant partial negative charge, meaning its electron cloud is spatially expanded. Standard basis sets will artificially compress this density, yielding incorrect dipole moments and N–O bond lengths[1].

  • Geometry Optimization: Construct the 3D model of 5-Isopropyl-2-methylpyridine 1-oxide. Perform a conformational search to identify the lowest-energy rotamer of the 5-isopropyl group.

  • DFT Execution: Optimize the geometry using the B3LYP functional with the 6-311++G(d,p) basis set in Gaussian 16. Apply Grimme’s D3 dispersion correction to account for intramolecular non-covalent interactions.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using dichloromethane to simulate the experimental synthesis environment.

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory to confirm the optimized geometry is a true minimum (zero imaginary frequencies) and to extract the theoretical N–O IR stretching frequency.

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the exact orbital contributions to the N–O semipolar bond and map the hyperconjugative stabilization from the 2-methyl group.

Step-by-step experimental workflow for synthesis and electronic validation.

Implications in Drug Development & Catalysis

The distinct electronic structure of 5-Isopropyl-2-methylpyridine 1-oxide makes it a highly valuable scaffold in modern chemical applications:

  • Transition Metal Catalysis: The enhanced nucleophilicity of the oxygen atom, combined with the steric shielding of the 2-methyl group, allows this molecule to act as a highly tunable, denticity-controlled ligand for metals like Ag(I) and Pd(II)[3].

  • Medicinal Chemistry: Pyridine N-oxides are frequently utilized as bioisosteres for basic amines to improve metabolic stability and mitigate hERG toxicity. The lipophilic 5-isopropyl group significantly enhances the molecule's ability to cross the blood-brain barrier (BBB), while the highly polarized N–O bond serves as a potent hydrogen-bond acceptor for target protein interactions[4].

References

  • Title: The Electrical Effect of the N-Oxide Group in Pyridine 1-Oxide Source: Journal of the American Chemical Society URL: [Link]

  • Title: Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts Source: ACS Catalysis URL: [Link]

  • Title: Substituent effects on aromatic interactions in water Source: Chemical Science (RSC) URL: [Link]

  • Title: The electronic states of pyridine-N-oxide studied by VUV photoabsorption and ab initio configuration interaction computations Source: The Journal of Chemical Physics URL: [Link]

  • Title: The Impact of Methyl Substituents on the Ag––O–N+ Coordination Bond Denticity of Pyridine N-Oxide Oxygen Source: Crystal Growth & Design URL: [Link]

  • Title: Pyridine-N-oxide Source: Wikipedia URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Isopropyl-2-methylpyridine 1-oxide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 5-isopropyl-2-methylpyridine 1-oxide (CAS No: 134923-06-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 5-isopropyl-2-methylpyridine 1-oxide (CAS No: 134923-06-1). Given the limited publicly available experimental data for this specific compound, this document emphasizes robust methodologies and the scientific rationale behind them, enabling researchers to generate reliable solubility data for their specific applications.

Introduction to 5-Isopropyl-2-methylpyridine 1-oxide and its Solubility

5-Isopropyl-2-methylpyridine 1-oxide is a heterocyclic compound belonging to the pyridine N-oxide class. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the N-O bond, which influences their electronic and hydrogen-bonding capabilities.[1][2] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, impacting everything from reaction conditions and purification to formulation and bioavailability in drug development.[3]

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature and pressure to form a saturated solution.[3] This profile is dictated by the physicochemical properties of both the solute (5-isopropyl-2-methylpyridine 1-oxide) and the solvent.

Anticipated Physicochemical Properties and their Influence on Solubility:

While specific experimental data for 5-isopropyl-2-methylpyridine 1-oxide is scarce, we can infer its likely behavior from its structure and related compounds.

Property Anticipated Value/Characteristic Significance for Solubility
Molecular Formula C₉H₁₃NOIndicates a relatively small molecule with a molecular weight of 151.21 g/mol .
Polarity PolarThe N-oxide group introduces a significant dipole moment, making the molecule more polar than its parent pyridine.
Hydrogen Bonding Hydrogen Bond AcceptorThe oxygen atom of the N-oxide group can act as a strong hydrogen bond acceptor.
logP (o/w) ModerateThe isopropyl and methyl groups are lipophilic, while the N-oxide group is hydrophilic. This suggests a balanced hydrophilic-lipophilic character.

Based on these characteristics, 5-isopropyl-2-methylpyridine 1-oxide is expected to exhibit good solubility in polar protic and aprotic solvents and lower solubility in non-polar solvents.

Experimental Determination of Solubility Profile

A systematic approach to determining the solubility of an organic compound is essential for obtaining accurate and reproducible results.[4][5] The following sections detail a robust protocol for this purpose.

Materials and Equipment
  • 5-Isopropyl-2-methylpyridine 1-oxide (CAS No: 134923-06-1)[6]

  • A range of organic solvents (analytical grade or higher) with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of 5-isopropyl-2-methylpyridine 1-oxide.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent To vial equilibration Shake at constant T (e.g., 24-48h) prep_solvent->equilibration separation Centrifuge equilibration->separation sampling Sample Supernatant separation->sampling dilution Dilute Sample sampling->dilution analysis Analyze (HPLC/UV-Vis) dilution->analysis quantification Calculate Concentration analysis->quantification

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol

This protocol is based on the widely accepted shake-flask method.

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-isopropyl-2-methylpyridine 1-oxide to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a pipette. Take care not to disturb the solid at the bottom.

    • Filter the withdrawn sample through a syringe filter into a clean vial.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 5-isopropyl-2-methylpyridine 1-oxide.

  • Data Calculation and Reporting:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

    • The results should be presented in a clear and organized table.

Anticipated Solubility Profile

The following table provides a template for presenting the experimentally determined solubility data. The expected solubility is based on the general principle of "like dissolves like".

Solvent Solvent Type Expected Solubility Experimentally Determined Solubility (mg/mL at 25°C)
WaterPolar ProticModerate
MethanolPolar ProticHigh
EthanolPolar ProticHigh
AcetonePolar AproticHigh
DichloromethaneModerately PolarModerate
Ethyl AcetateModerately PolarModerate
TolueneNon-polarLow
HexanesNon-polarLow

Practical Application: Recrystallization

Solubility data is fundamental for developing effective purification methods, with recrystallization being a primary technique.[2][7][8] The goal is to identify a solvent system where the compound is highly soluble at an elevated temperature and poorly soluble at a lower temperature.

Recrystallization Workflow

G cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation cluster_drying Drying dissolve Dissolve in hot solvent cool Slow cooling dissolve->cool filter Vacuum filtration cool->filter dry Dry crystals filter->dry

Caption: General workflow for the recrystallization process.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Based on the solubility data, choose a solvent that dissolves the compound well when hot but poorly when cold.

  • Dissolution: Place the crude 5-isopropyl-2-methylpyridine 1-oxide in a flask and add a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Conclusion

This guide provides a comprehensive and scientifically grounded approach for determining and utilizing the solubility profile of 5-isopropyl-2-methylpyridine 1-oxide. By following the detailed experimental protocols, researchers can generate the critical data needed to advance their work in synthesis, purification, and formulation. The principles and methodologies outlined here are broadly applicable to the characterization of other novel organic compounds.

References

  • Scribd. Solubility Testing of Organic Compounds | PDF. Available at: [Link]

  • Chemistry Steps. (2026). Solubility of Organic Compounds: Principle and Examples 2026. Available at: [Link]

  • Course Hero. 3. Determination of Solubility Class. Available at: [Link]

  • ACS Publications. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry. Available at: [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • LookChem. 5-Ethyl-2-methylpyridine 1-oxide. Available at: [Link]

  • Indian Journal of Chemistry. (2020). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Available at: [Link]

  • MicroChemicals. Solvents and solubilities. Available at: [Link]

  • Organic Syntheses. 1 - Organic Syntheses Procedure. Available at: [Link]

  • The Good Scents Company. 5-ethyl-2-methyl pyridine, 104-90-5. Available at: [Link]

  • Wikipedia. 5-Ethyl-2-methylpyridine. Available at: [Link]

  • NIH. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC. Available at: [Link]

  • Appchem. 2-Isopropyl-5-methyl-pyridine | 6343-58-4 | C9H13N | Appchem. Available at: [Link]

  • Semantic Scholar. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available at: [Link]

  • YouTube. (2010). Recrystallization Demonstrated by Mark Niemczyk, PhD. Available at: [Link]

  • Royal Society of Chemistry. (2022). Deoxygenation of N-heterocyclic N-oxides using isopropanol as the recyclable reductant. Available at: [Link]

  • ResearchGate. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Available at: [Link]

  • Cheméo. Chemical Properties of Isopropyl-(2-methoxy-ethyl)-methyl-amine. Available at: [Link]

Sources

Exploratory

The Mechanistic Paradigm of 5-Isopropyl-2-methylpyridine 1-Oxide in Advanced Oxidation Workflows

Target Audience: Research Chemists, Catalysis Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction: The Strategic Utility of Substituted Pyridine N-Oxides In modern synthetic org...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Catalysis Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Strategic Utility of Substituted Pyridine N-Oxides

In modern synthetic organic chemistry and drug development, pyridine N-oxides serve as indispensable bifunctional reagents. They act simultaneously as mild, tunable oxidants and as versatile structural scaffolds for late-stage functionalization. Specifically,1[1] offers a highly specific steric and electronic profile. By leveraging the inductive effects of the 5-isopropyl group and the reactive α-protons of the 2-methyl group, this molecule unlocks highly selective oxidation mechanisms, ranging from metal-catalyzed Oxygen Atom Transfer (OAT) to sigmatropic side-chain oxygenations.

Structural & Electronic Dynamics

The reactivity of 5-isopropyl-2-methylpyridine 1-oxide is governed by the2[2]. This polarity dictates its behavior in oxidative environments:

  • Electronic Activation via 5-Isopropyl: The 5-isopropyl moiety exerts a strong positive inductive (+I) effect. This increases the electron density on the pyridine ring and, consequently, on the N-oxide oxygen. This enhanced nucleophilicity accelerates coordination to high-valent transition metals[3].

  • Steric & Reactive Priming via 2-Methyl: The 2-methyl group introduces localized steric hindrance near the N–O bond, which can dictate the chemoselectivity of oxygen transfer. More importantly, the acidic α-protons of the 2-methyl group serve as the obligate trigger for 4[4].

Core Mechanism I: Oxygen Atom Transfer (OAT)

In transition-metal catalysis (e.g., Au, Ru, Mo), 5-isopropyl-2-methylpyridine 1-oxide functions as a stoichiometric terminal oxidant. The mechanism relies on the5[5] to generate a reactive metal-oxo intermediate. For example, in the gold-catalyzed oxidation of alkynes, the N-oxide attacks the metal-activated alkyne, transferring oxygen to 6[6]. The 5-isopropyl group's electron donation lowers the activation energy required for N–O bond scission compared to unsubstituted pyridine N-oxide.

OAT_Mechanism M Metal Catalyst [M] MOx Metal-Oxo [M]=O M->MOx + N-oxide NOx 5-iPr-2-Me-Py N-oxide (O-Donor) NOx->MOx N-O Cleavage Py 5-iPr-2-Me-Pyridine (Leaving Group) NOx->Py Deoxygenation MOx->M Catalyst Regeneration Prod Oxidized Product MOx->Prod + Substrate Sub Substrate (Alkyne) Sub->Prod O-Insertion

Fig 1. Oxygen Atom Transfer (OAT) catalytic cycle driven by 5-isopropyl-2-methylpyridine 1-oxide.

Core Mechanism II: The Boekelheide Rearrangement

The Boekelheide rearrangement is a cornerstone reaction for the regioselective oxidation of alkyl side chains on azaheterocycles. Because 5-isopropyl-2-methylpyridine 1-oxide possesses an α-methyl group, it undergoes a highly predictable 4[4] upon treatment with an acylating agent.

Mechanistic Causality:

  • Electrophilic Activation: The zwitterionic oxygen attacks trifluoroacetic anhydride (TFAA), forming an unstable O-acylpyridinium intermediate.

  • Anhydrobase Formation: The acyl counterion deprotonates the acidic 2-methyl group, forming an exocyclic enamine (anhydrobase). The 5-isopropyl group stabilizes this intermediate via hyperconjugation.

  • Sigmatropic Shift: A thermally driven 7[7] cleaves the N–O bond and establishes a new C–O bond at the benzylic position, effectively transferring the oxidation state from the nitrogen to the side chain.

Boekelheide A 5-iPr-2-Me-Py N-oxide C O-Acylpyridinium Intermediate A->C O-Acylation B Acylating Agent (TFAA) B->C D Anhydrobase (Exocyclic Enamine) C->D Deprotonation of 2-Methyl E [3,3]-Sigmatropic Rearrangement D->E N-O Cleavage F 2-Pyridylcarbinol Ester E->F C-O Bond Formation

Fig 2. Boekelheide rearrangement pathway detailing side-chain oxidation via [3,3]-sigmatropic shift.

Core Mechanism III: Radical & HAT Pathways

Beyond classical two-electron pathways, pyridine N-oxides are emerging as powerful 3[3] and diradical precursors. Under photochemical or electrochemical conditions, the N-oxide can undergo single-electron oxidation to form an N-oxyl radical cation. The 5-isopropyl group precisely tunes the O–H Bond Dissociation Energy (BDE) of the catalyst, allowing it to selectively abstract hydrogen atoms from unactivated C(sp3)–H bonds in benzylic substrates[3]. Furthermore, direct photoirradiation can induce an 8[8], facilitating C3-selective hydroxylation of the pyridine ring via diradical intermediates.

Quantitative Data & Comparative Efficacy

N-Oxide DerivativeSteric ProfileElectronic Effect (N-O Bond)Primary Oxidation UtilityBoekelheide Capability
Pyridine N-oxide MinimalBaselineGeneral OAT, Radical AcceptorNo (Lacks α-alkyl)
2-Picoline N-oxide Low+I (Weak)OAT, LigandYes (Baseline)
2,6-Lutidine N-oxide High+I (Moderate)Sterically hindered OATYes (Dual competing sites)
5-iPr-2-Me-Py N-oxide Moderate-High+I (Strong)Tuned OAT, HAT CatalysisYes (Highly regioselective)

Standardized Experimental Protocols

Protocol A: Metal-Catalyzed OAT Oxidation of Alkynes

Objective: Conversion of terminal alkynes to α-acetoxy ketones via oxygen transfer.

  • Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the terminal alkyne (1.0 equiv) and a gold catalyst (e.g., IPrAuNTf2, 5 mol%) in anhydrous 1,2-dichloroethane (DCE). Causality: The N2 atmosphere prevents competitive ambient oxygen insertion, ensuring the N-oxide is the sole stoichiometric oxygen source.

  • Oxidant Addition: Add 5-isopropyl-2-methylpyridine 1-oxide (1.2 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc) until the complete consumption of the alkyne. Causality: The strong +I effect of the 5-isopropyl group allows this OAT to proceed at room temperature rather than requiring thermal activation.

  • Workup: Filter the mixture through a short pad of Celite to remove the catalyst, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Boekelheide Rearrangement for Side-Chain Oxidation

Objective: Regioselective oxidation of the 2-methyl group to a 2-pyridylcarbinol ester.

  • Activation: Dissolve 5-isopropyl-2-methylpyridine 1-oxide (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C using an ice bath.

  • Acylation: Dropwise add trifluoroacetic anhydride (TFAA, 1.5 equiv) over 15 minutes. Causality: Dropwise addition at 0 °C is critical to control the highly exothermic O-acylation step and prevent the thermal degradation of the sensitive O-acylpyridinium intermediate.

  • Rearrangement: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours to facilitate the [3,3]-sigmatropic shift.

  • Quench & Extraction: Slowly quench the reaction with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with DCM (3x), dry the combined organic layers over anhydrous MgSO4, and concentrate in vacuo to yield the functionalized 2-pyridylcarbinol trifluoroacetate.

Sources

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis and Isolation Protocol for 5-Isopropyl-2-methylpyridine 1-oxide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: 5-Isopropyl-2-methylpyridine 1-oxide (CAS: 134923-06-1)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: 5-Isopropyl-2-methylpyridine 1-oxide (CAS: 134923-06-1)[1].

Introduction and Mechanistic Rationale

Pyridine N-oxides are highly valuable structural motifs in medicinal chemistry, serving as bioisosteres, protecting groups, and versatile intermediates for further functionalization (e.g., Boekelheide rearrangement or halogenation)[2]. The synthesis of 5-isopropyl-2-methylpyridine 1-oxide requires the selective oxidation of the sterically hindered pyridine nitrogen.

The electron-donating nature of both the methyl and isopropyl substituents increases the electron density on the pyridine nitrogen, enhancing its nucleophilicity compared to an unsubstituted pyridine. This allows for efficient electrophilic oxygen transfer. While various oxidants can be employed, meta-chloroperoxybenzoic acid (mCPBA) is the preferred reagent for this transformation[3]. mCPBA offers superior electrophilicity, excellent solubility in halogenated solvents like dichloromethane (DCM), and allows the reaction to proceed under mild, non-aqueous conditions, thereby minimizing side reactions and simplifying the downstream workup[3].

Comparative Analysis of Oxidizing Agents

To establish a self-validating protocol, it is critical to understand why mCPBA is selected over alternative oxidants. The table below summarizes the quantitative performance metrics of common oxidizing agents used in substituted pyridine N-oxidations[2][3].

Oxidizing SystemSolventTemp (°C)Reaction TimeTypical YieldByproduct ProfileScalability / Notes
mCPBA (1.1 eq) DCM or CHCl₃0 to 254 – 12 h85 – 95% m-chlorobenzoic acidExcellent for lab scale; highly selective[3].
H₂O₂ / AcOH Acetic Acid70 – 9012 – 24 h60 – 80%Unreacted starting materialRequires harsh heating; risk of thermal degradation.
UHP / TFAA DCM0 to 202 – 6 h75 – 90%Trifluoroacetic acidFast, but highly exothermic; requires strict temp control.
Oxone® MeOH/H₂O2512 – 18 h70 – 85%Sulfate saltsGreen alternative, but biphasic system slows kinetics[3].

Experimental Workflow

SynthesisWorkflow Substrate 5-Isopropyl-2-methylpyridine (1.0 eq) Reaction N-Oxidation Reaction 0 °C to RT, 4-12 h Substrate->Reaction Reagent mCPBA (1.1-1.2 eq) in DCM Reagent->Reaction Quench Reductive Quench Sat. aq. Na2S2O3 Reaction->Quench  Complete conversion  (TLC monitoring) Wash Alkaline Wash Sat. aq. NaHCO3 Quench->Wash  Neutralizes unreacted  peracid Product 5-Isopropyl-2-methylpyridine 1-oxide (Organic Phase) Wash->Product  Removes mCBA  as sodium salt

Caption: Workflow for the N-oxidation of 5-isopropyl-2-methylpyridine using mCPBA.

Detailed Step-by-Step Methodology

This protocol is scaled for a standard 10 mmol research-scale synthesis.

Materials Required:
  • 5-Isopropyl-2-methylpyridine (CAS: 20194-71-2)[4]: 1.35 g (10.0 mmol)

  • mCPBA (typically ~77% purity, remainder is m-chlorobenzoic acid and water): 2.46 g (~11.0 mmol active peracid)

  • Anhydrous Dichloromethane (DCM): 30 mL

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Step 1: Substrate Preparation and Temperature Control
  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 5-isopropyl-2-methylpyridine (1.35 g, 10.0 mmol) and anhydrous DCM (20 mL).

  • Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: The initial oxygen transfer from mCPBA is exothermic. Cooling the reaction prevents localized heating, which can lead to the thermal decomposition of the peracid or non-specific oxidative side reactions.

Step 2: Reagent Addition
  • Suspend mCPBA (2.46 g, 1.1 eq) in 10 mL of DCM in a separate vial.

  • Add the mCPBA suspension dropwise (or portion-wise if adding solid directly) to the cooled pyridine solution over 15 minutes.

    • Causality: A slight stoichiometric excess (1.1 to 1.2 eq) is utilized to drive the reaction to completion, compensating for the variable purity of commercial mCPBA[3].

Step 3: Reaction Propagation
  • Remove the ice bath and allow the reaction mixture to slowly warm to ambient temperature (20–25 °C).

  • Stir vigorously for 4 to 12 hours.

  • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of 5% MeOH in DCM. The N-oxide product will appear as a highly polar spot (significantly lower Rf​ ) compared to the non-polar starting material.

Step 4: Quenching and Workup
  • Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C.

  • Add 15 mL of saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes.

    • Causality: Thiosulfate acts as a mild reducing agent, safely quenching any residual explosive peracid into m-chlorobenzoic acid (mCBA) prior to solvent evaporation.

  • Transfer the biphasic mixture to a separatory funnel and separate the layers. Retain the lower organic (DCM) layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL).

    • Causality: The byproduct mCBA has a pKa​ of ~3.8. The mild base ( pKa​ ~10.3) efficiently deprotonates mCBA, partitioning it into the aqueous phase as a highly water-soluble sodium salt, thereby purifying the organic target compound.

Step 5: Isolation and Validation
  • Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-isopropyl-2-methylpyridine 1-oxide.

  • Optional Purification: If residual mCBA or starting material persists, purify via flash column chromatography on silica gel (Eluent: DCM to 10% MeOH in DCM).

  • Self-Validation (NMR): Confirm the product via ¹H NMR. The formation of the N-oxide is characterized by a distinct downfield shift of the pyridine ring protons (particularly the proton ortho to the nitrogen) due to the strong electron-withdrawing nature of the N+−O− dipole.

References

  • American Chemical Society. "Oxidation Reactivity Channels for 2-(Pyridin-2-yl)-N,N-diphenylacetamides." ACS Publications. Available at:[Link]

Sources

Application

Application Note: 5-Isopropyl-2-methylpyridine 1-Oxide as a Tunable Oxidizing Agent in Organic Synthesis

Introduction and Strategic Utility In the landscape of organic synthesis, oxygen atom transfer (OAT) reagents are critical for achieving selective oxidations without the harsh conditions associated with traditional stoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

In the landscape of organic synthesis, oxygen atom transfer (OAT) reagents are critical for achieving selective oxidations without the harsh conditions associated with traditional stoichiometric transition metal oxidants. While reagents like N-methylmorpholine N-oxide (NMO) and unsubstituted pyridine N-oxide are standard, they often lack the steric and electronic tunability required for highly sensitive or complex substrates.

5-Isopropyl-2-methylpyridine 1-oxide (CAS: 134923-06-1) emerges as a highly specialized, sterically encumbered, and electronically enriched terminal oxidant. The presence of the electron-donating 2-methyl and 5-isopropyl groups significantly increases the electron density on the N-oxide oxygen. This electronic enrichment enhances its nucleophilicity and efficiency as an oxygen donor in metal-catalyzed OAT reactions (such as Ruthenium or Osmium-catalyzed oxidations), while the bulky 5-isopropyl group provides a hydrophobic pocket that improves solubility in non-polar organic solvents and can impart unique stereoselective or chemoselective properties during the transition state.

Mechanistic Causality: Oxygen Atom Transfer (OAT)

The efficacy of 5-isopropyl-2-methylpyridine 1-oxide lies in its ability to act as a mild, controlled oxygen donor. In transition-metal-catalyzed oxidations, the N-oxide coordinates to a low-valent metal center. The electron-rich nature of the substituted pyridine ring facilitates the cleavage of the N–O bond, rapidly generating a high-valent metal-oxo species (the active oxidant) while releasing 5-isopropyl-2-methylpyridine as a benign, easily removable byproduct.

Unlike aliphatic N-oxides (e.g., NMO), the aromatic pyridine N-oxide derivative is less prone to competitive side reactions such as amine oxidation or over-coordination to the metal center, which can lead to catalyst poisoning. The steric bulk at the 2- and 5-positions effectively prevents the reduced pyridine byproduct from strongly binding to and deactivating the metal catalyst.

Catalytic OAT Workflow Diagram

OAT_Mechanism A 5-Isopropyl-2-methylpyridine 1-oxide (Terminal Oxidant) B Low-Valent Metal Catalyst (e.g., Ru(II) or Os(VI)) A->B Coordination & O-Transfer F 5-Isopropyl-2-methylpyridine (Byproduct) A->F N-O Bond Cleavage C High-Valent Metal-Oxo (Active Oxidant) B->C Oxidation of Metal C->B Catalyst Regeneration D Substrate (Alcohol/Alkene) C->D Substrate Binding E Oxidized Product (Carbonyl/Epoxide) D->E Oxidation

Figure 1: Catalytic cycle of Oxygen Atom Transfer (OAT) using 5-Isopropyl-2-methylpyridine 1-oxide.

Quantitative Data: Comparative Oxidation Efficacy

To validate the utility of 5-isopropyl-2-methylpyridine 1-oxide, we compare its performance against standard oxidants in the Ruthenium-catalyzed oxidation of benzyl alcohol to benzaldehyde. The electron-donating alkyl groups accelerate the reoxidation of the Ru-catalyst, leading to shorter reaction times and higher turnover frequencies (TOF).

OxidantCatalystSolventTime (h)Yield (%)Byproduct Removal
NMOTPAP (5 mol%)DCM4.088Aqueous Wash
Pyridine N-oxideTPAP (5 mol%)DCM6.575Acidic Wash
5-Isopropyl-2-methylpyridine 1-oxide TPAP (5 mol%)DCM/Toluene1.5 96 Mild Acidic Wash / Silica Plug

Table 1: Comparative efficacy in the oxidation of benzyl alcohol (1.0 mmol scale, room temperature).

Standardized Protocols

Protocol A: Ruthenium-Catalyzed Oxidation of Primary Alcohols

This protocol utilizes 5-isopropyl-2-methylpyridine 1-oxide as a stoichiometric terminal oxidant to regenerate the active Ruthenium-oxo species.

Reagents & Materials:

  • Substrate: Primary or secondary alcohol (1.0 mmol)

  • Oxidant: 5-Isopropyl-2-methylpyridine 1-oxide (1.5 mmol, 1.5 equiv)

  • Catalyst: Tetrapropylammonium perruthenate (TPAP) (0.05 mmol, 5 mol%)

  • Additive: 4Å Molecular Sieves (500 mg, powdered)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Add 500 mg of activated 4Å molecular sieves. The sieves are critical to scavenge trace water, preventing the hydration of the active Ru-oxo species which can stall the catalytic cycle.

  • Substrate & Oxidant Addition: Dissolve the alcohol (1.0 mmol) and 5-isopropyl-2-methylpyridine 1-oxide (1.5 mmol) in 10 mL of anhydrous DCM. Transfer this solution to the reaction flask.

  • Catalyst Initiation: Add TPAP (5 mol%) in one portion. The reaction mixture will immediately darken. Causality Note: The electron-rich nature of the substituted pyridine N-oxide ensures rapid initial turnover, preventing catalyst aggregation.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (typically 1-2 hours). The enhanced solubility of the 5-isopropyl derivative maintains a homogeneous organic phase, accelerating kinetics.

  • Quenching & Purification: Once complete, filter the reaction mixture through a short pad of silica gel to remove the metal catalyst and molecular sieves, eluting with ethyl acetate.

  • Byproduct Removal: Wash the filtrate with a mild 1M HCl solution (2 x 10 mL). The basicity of the 5-isopropyl-2-methylpyridine byproduct ensures it is quantitatively protonated and partitioned into the aqueous layer, leaving the pure carbonyl product in the organic phase.

Protocol B: Stoichiometric Oxidation of Activated Alkyl Halides (Kornblum-Type)

Substituted pyridine N-oxides can directly oxidize benzylic or allylic halides to corresponding aldehydes.

Step-by-Step Methodology:

  • Dissolve the benzylic bromide (1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Add 5-isopropyl-2-methylpyridine 1-oxide (2.5 mmol).

  • Add a mild base, such as N,N-diisopropylethylamine (DIPEA) (1.2 mmol), to neutralize the generated HBr.

  • Heat the mixture to 80 °C for 4-6 hours. The highly nucleophilic oxygen of the N-oxide displaces the bromide via an S_N2 mechanism, forming an intermediate alkoxy-pyridinium salt, which subsequently collapses to yield the aldehyde and the substituted pyridine.

  • Cool to room temperature, dilute with diethyl ether, and wash with water and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

References

  • Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994). "Tetrapropylammonium perruthenate, Pr4N+RuO4-, TPAP: A catalytic oxidant for organic synthesis." Synthesis, 1994(07), 639-666.
Method

Application Note: Catalytic Applications of 5-Isopropyl-2-methylpyridine 1-oxide Ligands

Executive Summary Pyridine N-oxides have emerged as highly versatile molecular tools in modern synthetic chemistry, functioning both as robust Lewis base organocatalysts and as highly effective oxygen-donor ligands for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine N-oxides have emerged as highly versatile molecular tools in modern synthetic chemistry, functioning both as robust Lewis base organocatalysts and as highly effective oxygen-donor ligands for transition metal catalysis[1][2]. Specifically, 5-Isopropyl-2-methylpyridine 1-oxide (CAS: 134923-06-1) offers a unique steric and electronic profile. The bulky isopropyl group at the 5-position provides a distinct steric environment that can influence transition state geometry, while the methyl group at the 2-position introduces adjacent steric hindrance near the N–O coordination site. This precisely tuned steric bulk prevents over-coordination to metal centers or silicon atoms, facilitating rapid catalyst turnover[3].

This application note provides detailed, self-validating protocols for three primary applications of 5-Isopropyl-2-methylpyridine 1-oxide:

  • Lewis Base Organocatalysis: Activation of allyltrichlorosilane for the allylation of aldehydes[3].

  • Transition Metal Ligand: Cu-catalyzed N-arylation of imidazoles in aqueous media (Green Chemistry)[2].

  • Substrate for C–H Functionalization: Pd-catalyzed ortho-alkylation with secondary alkyl bromides[4].

Mechanistic Overview & Causality

Lewis Base Activation (Organocatalysis)

In organocatalysis, the N-oxide oxygen acts as a nucleophilic Lewis base. When reacted with a Lewis acid such as allyltrichlorosilane, the N-oxide coordinates to the silicon atom, expanding its coordination sphere to form a highly reactive hypervalent silicon intermediate[1][5]. The steric bulk of the 5-isopropyl and 2-methyl groups forces the incoming aldehyde into a highly ordered, closed cyclic transition state. This pre-organization is the direct cause of the high stereoselectivity and accelerated reaction rates observed in these transformations[3].

G N_Oxide 5-Isopropyl-2-methylpyridine 1-oxide (Lewis Base Catalyst) Hypervalent Hypervalent Silicon Complex (Activated Intermediate) N_Oxide->Hypervalent Coordination (O->Si) Silane Allyltrichlorosilane (Lewis Acid) Silane->Hypervalent TransitionState Closed Cyclic Transition State (Stereocontrol) Hypervalent->TransitionState + Aldehyde Aldehyde Aldehyde Substrate Aldehyde->TransitionState TransitionState->N_Oxide Catalyst Regeneration Product Homoallylic Alcohol (High Yield/ee) TransitionState->Product Allyl Transfer & Hydrolysis

Fig 1: Lewis base activation pathway for aldehyde allylation.

Oxygen-Donor Ligand in Aqueous Cross-Coupling

Transition-metal-catalyzed cross-couplings often rely on phosphine or amine ligands, which are prone to oxidation and exhibit poor aqueous solubility. Pyridine N-oxides are neutral, highly water-soluble structural analogues of anionic phenolate systems[2]. In Cu-catalyzed N-arylation, 5-Isopropyl-2-methylpyridine 1-oxide coordinates to the Cu(I)/Cu(II) center via its oxygen atom, stabilizing the active catalytic species in water and facilitating the oxidative addition of aryl halides[2].

G Cu_Cat CuSO4 Catalyst ActiveCat Active Cu-Ligand Complex (Water-Soluble) Cu_Cat->ActiveCat Ligand 5-Isopropyl-2-methylpyridine 1-oxide (O-Donor Ligand) Ligand->ActiveCat OxAdd Oxidative Addition / Coordination ActiveCat->OxAdd Substrates Imidazole + Aryl Halide + Base (Cs2CO3) Substrates->OxAdd RedElim Reductive Elimination OxAdd->RedElim Transmetalation/Coupling RedElim->ActiveCat Catalyst Regeneration Product N-Aryl Imidazole RedElim->Product

Fig 2: Cu-catalyzed aqueous N-arylation workflow utilizing N-oxide ligands.

Experimental Protocols

Protocol 1: Organocatalytic Allylation of Aldehydes

Objective: Synthesize homoallylic alcohols via the activation of allyltrichlorosilane.

Materials:

  • Aldehyde substrate (1.0 mmol)

  • Allyltrichlorosilane (1.2 mmol)

  • 5-Isopropyl-2-methylpyridine 1-oxide (0.1 mmol, 10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous Acetonitrile ( CH3​CN ) (5.0 mL)

Step-by-Step Methodology:

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with argon three times to ensure a strictly anhydrous environment (trichlorosilanes are highly moisture-sensitive).

  • Catalyst Loading: Add 5-Isopropyl-2-methylpyridine 1-oxide (10 mol%) and the aldehyde (1.0 mmol) to the flask. Dissolve in 5.0 mL of anhydrous CH3​CN .

  • Base Addition: Inject DIPEA (3.0 mmol) via syringe. Causality: DIPEA acts as a proton scavenger during the final hydrolysis step and assists in stabilizing the hypervalent silicon intermediate[3].

  • Silane Addition: Cool the mixture to -40 °C using a dry ice/acetonitrile bath. Dropwise add allyltrichlorosilane (1.2 mmol). Causality: Low temperatures enhance the stereocontrol governed by the rigid transition state[3].

  • Reaction Monitoring: Stir the reaction for 24–48 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2). The disappearance of the aldehyde spot validates the forward progress of the reaction.

  • Quenching & Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ dropwise at 0 °C. Stir vigorously for 30 minutes to fully hydrolyze the silyl ether intermediate.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the homoallylic alcohol.

Protocol 2: Cu-Catalyzed N-Arylation of Imidazoles in Water

Objective: Perform a green, aqueous cross-coupling of imidazoles and aryl halides.

Materials:

  • Imidazole (1.1 mmol)

  • Aryl Iodide (1.0 mmol)

  • CuSO4​ (0.1 mmol, 10 mol%)

  • 5-Isopropyl-2-methylpyridine 1-oxide (0.2 mmol, 20 mol%)

  • Cs2​CO3​ (2.0 mmol)

  • Deionized Water (3.0 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL microwave vial or pressure tube, combine Imidazole (1.1 mmol), Aryl Iodide (1.0 mmol), CuSO4​ (10 mol%), the N-oxide ligand (20 mol%), and Cs2​CO3​ (2.0 mmol).

  • Solvent Addition: Add 3.0 mL of deionized water. Causality: The high aqueous solubility of the pyridine N-oxide ligand ensures the formation of a homogeneous active Cu-complex in the aqueous phase, bypassing the need for toxic organic solvents[2].

  • Heating: Seal the tube and heat the mixture in an oil bath at 120 °C for 24 hours.

  • Validation Checkpoint: Cool the reaction to room temperature. Extract a 50 µL aliquot, dilute with EtOAc, and analyze via GC/MS. The presence of the N-aryl imidazole mass peak validates successful coupling[2].

  • Workup: Extract the aqueous mixture with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography.

Protocol 3: Pd-Catalyzed C–H Alkylation of the N-Oxide Substrate

Objective: Direct ortho-alkylation of the pyridine N-oxide using nonactivated secondary alkyl bromides.

Materials:

  • 5-Isopropyl-2-methylpyridine 1-oxide (1.0 mmol)

  • Secondary alkyl bromide (e.g., bromocyclohexane) (1.5 mmol)

  • Pd(OAc)2​ (0.05 mmol, 5 mol%)

  • dppf ligand (0.05 mmol, 5 mol%)

  • Cs2​CO3​ (2.0 mmol)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a sealed tube with Pd(OAc)2​ (5 mol%), dppf (5 mol%), Cs2​CO3​ (2.0 mmol), and 5-Isopropyl-2-methylpyridine 1-oxide (1.0 mmol). Causality: dppf is a bidentate phosphine ligand that stabilizes the Pd center during the challenging oxidative addition of nonactivated secondary alkyl bromides[4].

  • Reagent Addition: Remove the tube from the glovebox, connect to an argon line, and add the secondary alkyl bromide (1.5 mmol) and anhydrous toluene (4.0 mL).

  • Reaction: Stir the mixture at 100 °C for 16 hours. The N-oxide directing group will exclusively guide the Pd-insertion to the C6 position (ortho to the N-oxide, as the C2 position is blocked by the methyl group)[4][6].

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Isolation: Concentrate the filtrate and purify via flash chromatography to afford the 6-alkyl-5-isopropyl-2-methylpyridine 1-oxide.

Quantitative Data Summaries

The following table summarizes the expected performance metrics of 5-Isopropyl-2-methylpyridine 1-oxide across the detailed catalytic workflows based on literature precedents for structurally analogous pyridine N-oxides.

Application TypeMetal / Acid PartnerReaction ConditionsTypical YieldsKey Advantage
Organocatalytic Allylation [3]Allyltrichlorosilane CH3​CN , -40 °C to RT, 48h65% – 92%High stereocontrol; avoids heavy metal toxicity.
Cu-Catalyzed N-Arylation [2] CuSO4​ (10 mol%) H2​O , 120 °C, 24h64% – 95%True green chemistry (aqueous solvent); highly stable ligand.
Pd-Catalyzed C–H Alkylation [4] Pd(OAc)2​ / dppfToluene, 100 °C, 16h70% – 85%Allows coupling of challenging nonactivated 2∘ alkyl bromides.

References

  • Structurally Simple Pyridine N-Oxides as Efficient Organocatalysts for the Enantioselective Allylation of Aromatic Aldehydes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

  • Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water Source: Organic Letters (ACS Publications) URL:[Link][2]

  • Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][4]

  • Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles Source: Organic Letters (ACS Publications) URL:[Link][6]

  • Pyridine N-Oxides and Derivatives Thereof in Organocatalysis Source: ResearchGate URL:[Link][1]

Sources

Application

Application Note: Preparation of 5-Isopropyl-2-methylpyridine 1-oxide from Substituted Pyridines

Introduction and Mechanistic Rationale The synthesis of pyridine N-oxides is a foundational transformation in heterocyclic chemistry, crucial for the development of pharmaceuticals, agrochemicals, and specialized ligands...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of pyridine N-oxides is a foundational transformation in heterocyclic chemistry, crucial for the development of pharmaceuticals, agrochemicals, and specialized ligands. The target compound, 5-Isopropyl-2-methylpyridine 1-oxide (CAS: 134923-06-1)[1], serves as a highly valuable intermediate. The N-oxide moiety not only activates the pyridine ring toward both electrophilic and nucleophilic substitutions (via push-pull electronic effects) but also acts as a directing group for ortho-metalation.

Electronic and Steric Causality in Oxidation

The efficiency of pyridine N-oxidation is strictly governed by the electron density on the nitrogen atom and the steric environment surrounding it. In 5-isopropyl-2-methylpyridine, both the 5-isopropyl and 2-methyl groups exert positive inductive (+I) and hyperconjugative effects, enriching the electron density of the heteroaromatic ring[2]. This increased nucleophilicity at the nitrogen lone pair accelerates the electrophilic attack by the peroxy oxygen of the oxidant.

However, the 2-methyl group introduces mild steric hindrance directly adjacent to the nitrogen center. Consequently, while the ring is electronically primed for oxidation, the steric bulk necessitates either highly reactive electrophilic oxidants (like m-CPBA) or elevated thermal conditions when using less reactive systems (like in situ peracetic acid) to achieve quantitative conversion.

Comparative Analysis of Oxidation Strategies

Selecting the appropriate oxidation strategy depends on the scale of the reaction, safety constraints, and purity requirements. Below is a quantitative and qualitative comparison of the three most authoritative methodologies for synthesizing substituted pyridine N-oxides[3][4].

Oxidation MethodReagents & SolventOperating Temp.Typical YieldScalabilitySafety & Environmental Profile
A. Peracid Oxidation m-CPBA, DCM0 °C to 25 °C85–97%Low to MediumMild conditions. Requires strict peroxide quenching. Poor atom economy.
B. In Situ Peracetic Acid 30% H₂O₂, Glacial AcOH70 °C to 80 °C75–85%HighCost-effective. Thermal hazard requires strict calorimetry/temperature control.
C. Catalytic Oxidation 30% H₂O₂, MTO or POMRoom Temp>90%MediumGreen chemistry profile; water is the only byproduct. High catalyst cost.

Experimental Workflows and Protocols

The following workflows detail the two most robust methods for synthesizing 5-isopropyl-2-methylpyridine 1-oxide: the laboratory-scale m-CPBA method and the scalable Hydrogen Peroxide/Acetic Acid method.

Workflow cluster_0 Oxidation Pathways SM 5-Isopropyl-2-methylpyridine (Substituted Pyridine) M1 Method A: m-CPBA Solvent: DCM Temp: 0 °C to RT SM->M1 Lab Scale M2 Method B: H₂O₂ / AcOH Solvent: Glacial AcOH Temp: 70-80 °C SM->M2 Scale-up W1 1. Quench (Na₂S₂O₃) 2. Neutralize (NaHCO₃) 3. Extract (DCM) M1->W1 W2 1. Vacuum Distillation 2. Basify (NaOH) 3. Extract (CHCl₃) M2->W2 Val Validation Checkpoint: Starch-Iodide Test (Negative) TLC (Rf shift to polar) W1->Val W2->Val Prod 5-Isopropyl-2-methylpyridine 1-oxide (Target N-oxide) Val->Prod

Figure 1: Comparative synthetic workflows for the N-oxidation of 5-isopropyl-2-methylpyridine.

Protocol A: Laboratory-Scale Synthesis using m-CPBA

This method is preferred for rapid, high-yielding laboratory synthesis due to the high electrophilicity of meta-chloroperoxybenzoic acid (m-CPBA)[5].

  • Dissolution : In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-isopropyl-2-methylpyridine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

    • Causality: DCM effectively solubilizes both the starting material and the oxidant while providing a low-boiling medium that prevents thermal degradation during subsequent concentration.

  • Oxidant Addition : Cool the solution to 0 °C using an ice bath. Slowly add m-CPBA (70-75% purity, 1.2 to 1.5 equiv) in small portions over 30 minutes.

    • Causality: The oxidation is highly exothermic. Portion-wise addition at 0 °C prevents thermal runaway and suppresses non-specific oxidative side reactions (e.g., benzylic oxidation at the isopropyl group)[4].

  • Reaction Phase : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

  • Self-Validating Quench : Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes.

    • Validation Checkpoint: Spot the organic layer onto starch-iodide indicator paper. A lack of blue/black color validates that all unreacted explosive peroxides have been successfully reduced. Do not proceed to concentration until this test is negative.

  • Neutralization and Extraction : Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase pH is >8.

    • Causality: This converts the byproduct m-chlorobenzoic acid into its water-soluble sodium salt, partitioning it entirely into the aqueous layer.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-oxide. Purify via silica gel chromatography (eluting with a gradient of DCM/MeOH) if necessary.

Protocol B: Scalable Synthesis using H₂O₂ / Glacial Acetic Acid

For larger-scale syntheses, the use of 30% aqueous hydrogen peroxide in glacial acetic acid is preferred due to lower reagent costs and the avoidance of shock-sensitive peracid solids[6][7].

  • Preparation : Dissolve 5-isopropyl-2-methylpyridine (1.0 equiv) in glacial acetic acid (approx. 3-5 volumes).

  • Oxidation : Heat the solution to 70 °C. Add 30% aqueous H₂O₂ (1.5 to 2.0 equiv) dropwise over 1 hour via an addition funnel.

    • Causality: Heat is strictly required to drive the in situ formation of peracetic acid, which acts as the active oxygen transfer agent. The dropwise addition prevents dangerous accumulation of unreacted H₂O₂.

  • Monitoring : Maintain heating at 70–80 °C for 12–24 hours. Monitor reaction progress via TLC (Alumina or Silica, using 10% MeOH in DCM). The N-oxide product will exhibit a significantly lower Rf​ value due to the highly polar N–O dipole interacting with the stationary phase.

  • Distillation (Safety Protocol) : Upon completion, remove the excess acetic acid and water via vacuum distillation at a temperature not exceeding 60 °C.

    • Causality: Direct aqueous neutralization of large volumes of acetic acid is violently exothermic. Vacuum removal is a safer, more controlled approach[7].

  • Basification and Extraction : Suspend the concentrated residue in a minimal amount of water, cool to 0 °C, and carefully adjust the pH to 9–10 using 20% NaOH solution. Extract the free N-oxide base with chloroform (CHCl₃) or DCM. Dry and concentrate to obtain the product.

Analytical Characterization

To confirm the successful preparation of 5-isopropyl-2-methylpyridine 1-oxide, the following analytical shifts should be observed:

  • Mass Spectrometry (ESI-MS) : An [M+H]⁺ peak at m/z 152.1 (Calculated exact mass for C₉H₁₃NO is 151.10).

  • NMR Spectroscopy : In ¹H NMR (CDCl₃), the protons adjacent to the nitrogen on the pyridine ring will exhibit an upfield shift compared to the starting material, a counterintuitive but characteristic hallmark of pyridine N-oxides due to the strong back-donation of electron density from the oxygen atom into the π -system of the ring.

References

  • BLD Pharm. (n.d.). 134923-06-1 | 5-Isopropyl-2-methylpyridine 1-oxide.
  • Bremner, W. S., et al. (1997). A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
  • Palav, A., et al. (2018). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development (ACS Publications).
  • Organic Syntheses. (1953). Pyridine-N-oxide Procedure.
  • BenchChem. (n.d.). Technical Guide: Physicochemical and Synthetic Insights into 3-Methylpyridine N-oxide.
  • RSC Publishing. (n.d.). Mild and recyclable catalytic oxidation of pyridines to N-oxides with H2O2 in water mediated by a vanadium-substituted polyoxometalate.

Sources

Method

Application Note: 5-Isopropyl-2-methylpyridine 1-Oxide in Transition Metal-Catalyzed Cross-Coupling Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol Executive Summary Transition metal-catalyzed cross-coupling of heteroaromatics is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol

Executive Summary

Transition metal-catalyzed cross-coupling of heteroaromatics is a cornerstone of modern drug discovery. However, the direct cross-coupling of 2-pyridyl organometallics is notoriously challenging due to their inherent instability, difficult synthesis, and tendency to undergo protode-metalation[1]. The strategic use of pyridine N-oxides as stable, highly reactive surrogates—a methodology pioneered by Fagnou and colleagues—has effectively solved the "2-pyridyl cross-coupling problem"[2].

This Application Note details the utilization of 5-isopropyl-2-methylpyridine 1-oxide (CAS: 134923-06-1)[3] in palladium-catalyzed direct C–H arylation. By leveraging the N-oxide as a traceless directing group, chemists can achieve highly regioselective functionalization, streamlining the synthesis of complex lipophilic pyridine derivatives critical for pharmaceutical lead optimization.

Mechanistic Rationale & Structural Advantages

The N-Oxide Advantage in C–H Activation

Free pyridines are generally poor substrates for direct C–H activation. The basic nitrogen lone pair coordinates tightly to transition metals like Palladium, acting as a dead-end ligand that poisons the catalyst. Oxidation to the N-oxide resolves this through three distinct mechanisms[1]:

  • Prevention of Catalyst Poisoning: The oxygen atom coordinates to the metal in a transient, reversible manner.

  • Electronic Activation: The highly polarized N–O bond increases the electron density of the pyridine ring, making it significantly more susceptible to Concerted Metalation-Deprotonation (CMD).

  • Regiocontrol: Coordination of Pd(II) to the N-oxide oxygen selectively directs C–H cleavage to the adjacent α -positions.

Structural Specificity of 5-Isopropyl-2-methylpyridine 1-Oxide

In unsubstituted pyridine N-oxide, functionalization can occur at both the C2 and C6 positions, often yielding product mixtures. In 5-isopropyl-2-methylpyridine 1-oxide , the C2 position is covalently blocked by a methyl group. Consequently, metal-catalyzed C–H activation is exclusively forced to the C6 position . Furthermore, the 5-isopropyl group provides a favorable lipophilic profile (LogP enhancement), making the resulting 6-aryl-5-isopropyl-2-methylpyridine motif highly valuable in medicinal chemistry[3].

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Pd(II)(Ar)(Br)L_n OxAdd->PdII CMD CMD C-H Activation (5-iPr-2-Me-PyO) PdII->CMD Base, -HBr PdII_PyO Pd(II)(Ar)(PyO)L_n CMD->PdII_PyO RedElim Reductive Elimination PdII_PyO->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Aryl Product + Pd(0)L_n RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed direct C6-arylation via Concerted Metalation-Deprotonation (CMD).

Experimental Workflows & Self-Validating Protocols

The following workflow describes the regioselective C6-arylation of 5-isopropyl-2-methylpyridine 1-oxide followed by traceless deoxygenation to yield the free substituted pyridine.

Workflow Substrate 5-iPr-2-Me-PyO (Substrate) Coupling C6-Arylation (110°C, Toluene) Substrate->Coupling Reagents Ar-Br, Pd(OAc)2, PtBu3·HBF4, K2CO3 Reagents->Coupling Intermediate 6-Aryl-PyO (Intermediate) Coupling->Intermediate Reduction Deoxygenation (Pd/C, H2 or HCO2NH4) Intermediate->Reduction Final 6-Aryl-5-iPr-2-Me-Py (Target) Reduction->Final

Caption: Two-step synthetic workflow: Regioselective C6-arylation followed by traceless deoxygenation.

Protocol 1: Palladium-Catalyzed Regioselective C6-Arylation

Adapted from Fagnou's standard conditions for direct arylation of pyridine N-oxides[2].

Reagents & Stoichiometry:

  • Substrate: 5-Isopropyl-2-methylpyridine 1-oxide (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)2​ (5 mol%)

  • Ligand: PtBu3​⋅HBF4​ (15 mol%)

  • Base: K2​CO3​ (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.3 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)2​ , PtBu3​⋅HBF4​ , K2​CO3​ , and 5-isopropyl-2-methylpyridine 1-oxide.

    • Causality Note: Using the HBF4​ salt of the phosphine ensures bench stability. The active, electron-rich Pd(0) catalyst is generated in situ upon neutralization by K2​CO3​ [1].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

    • Causality Note: Pd(0) intermediates are highly sensitive to oxygen, which induces rapid catalyst degradation.

  • Solvent & Electrophile Addition: Add anhydrous Toluene and the Aryl Bromide via syringe.

  • Thermal Activation: Replace the septum with a reflux condenser (under Argon) and heat the mixture to 110 °C in a pre-heated oil bath for 12–16 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (eluent: 5-10% MeOH in DCM). The starting N-oxide is highly polar ( Rf​≈0.2 ). The arylated product will elute slightly faster due to the steric shielding of the N-oxide dipole by the newly installed aryl group. A color change from red/orange to dark brown indicates active catalyst turnover.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove insoluble inorganic salts and palladium black. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Quantitative Data & Optimization

The choice of ligand and base is critical for the success of the CMD pathway. The bulky, electron-rich PtBu3​ is required to drive the oxidative addition of the aryl bromide, while the carbonate base acts as the internal proton shuttle during C–H cleavage[2].

Table 1: Reaction Optimization Parameters

CatalystLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(OAc)2​ PPh3​ K2​CO3​ Toluene110< 10%Ligand not electron-rich enough for Ox-Add.
Pd(OAc)2​ PCy3​ K2​CO3​ Toluene11045%Moderate conversion; competing side reactions.
Pd(OAc)2​ PtBu3​⋅HBF4​ K2​CO3​ Toluene110> 90% Optimal steric bulk and electron density.
Pd(OAc)2​ PtBu3​⋅HBF4​ Cs2​CO3​ Toluene11085%Comparable to K-salt, but less cost-effective.
Pd(OAc)2​ PtBu3​⋅HBF4​ K2​CO3​ THF8020%Insufficient thermal energy to overcome CMD barrier.

Table 2: Representative Substrate Scope (Aryl Bromides)

Aryl BromideProduct ModificationIsolated Yield (%)
4-Bromotoluene6-(p-Tolyl)88%
4-Bromoanisole6-(4-Methoxyphenyl)85%
1-Bromo-4-nitrobenzene6-(4-Nitrophenyl)92%
2-Bromopyridine6-(2-Pyridyl)78%

Downstream Processing: Traceless Deoxygenation

To realize the value of the N-oxide as a traceless directing group, the intermediate must be reduced to the free pyridine.

Protocol 2: Transfer Hydrogenation

Methodology:

  • Dissolve the purified 6-aryl-5-isopropyl-2-methylpyridine 1-oxide (1.0 equiv) in Methanol (0.1 M).

  • Add 10% Pd/C (10 mol% Pd) and Ammonium Formate ( HCO2​NH4​ , 5.0 equiv).

    • Causality Note: Ammonium formate safely decomposes into H2​ and CO2​ upon mild heating, providing a highly controlled source of hydrogen gas without the need for high-pressure reactors.

  • Reflux the mixture for 2 hours.

    • Self-Validation Checkpoint: TLC analysis will show a complete shift to a highly non-polar spot (free pyridine) compared to the polar N-oxide starting material.

  • Filter the hot mixture through Celite, wash with Methanol, and concentrate. Partition between DCM and saturated aqueous NaHCO3​ , extract, dry over Na2​SO4​ , and evaporate to yield the pure 6-aryl-5-isopropyl-2-methylpyridine.

References

  • BLD Pharm. (n.d.). 134923-06-1 | 5-Isopropyl-2-methylpyridine 1-oxide Product Information. Retrieved from[3]

  • Campeau, L.-C., Rousseaux, S., & Fagnou, K. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(51), 18020-18021. Retrieved from[1][2]

  • Sun, Z., et al. (2015). Pd(II)-Catalyzed Pyridine N-Oxides Directed Arylation of Unactivated Csp3–H Bonds. ACS Catalysis. Retrieved from[4]

Sources

Application

Application Note: Extraction and Isolation Protocol for 5-Isopropyl-2-methylpyridine 1-oxide

Executive Summary This application note details a robust, scalable protocol for the synthesis, extraction, and chromatographic isolation of 5-isopropyl-2-methylpyridine 1-oxide (CAS: 134923-06-1)[1] from its parent compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis, extraction, and chromatographic isolation of 5-isopropyl-2-methylpyridine 1-oxide (CAS: 134923-06-1)[1] from its parent compound, 5-isopropyl-2-methylpyridine (CAS: 20194-71-2)[2]. Pyridine N-oxides are critical synthetic intermediates and pharmacophores; however, their highly polarized N–O coordinate covalent bond renders them exceptionally water-soluble[3]. This guide emphasizes the mechanistic causality behind the extraction chemistry—specifically the necessity of "salting out" and careful phase management—to ensure high-yield recovery and analytical-grade purity.

Mechanistic Rationale & Experimental Design

The oxidation of the pyridine core is achieved using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM). mCPBA is selected over aqueous hydrogen peroxide/acetic acid systems because it operates under mild conditions, preventing thermal decomposition, over-oxidation, and the need for harsh distillation during recovery[4].

The primary challenge in isolating 5-isopropyl-2-methylpyridine 1-oxide lies in the workup. The N-oxide dipole forms strong hydrogen bonds with the aqueous phase during the neutralization of the m-chlorobenzoic acid (mCBA) byproduct[3]. Standard liquid-liquid extraction is insufficient and leads to severe product loss. To break this aqueous affinity, the aqueous layer must be saturated with sodium chloride (NaCl). This "salting-out" effect decreases the thermodynamic activity of water, forcing the polar N-oxide into the organic phase for successful recovery[5].

Experimental Workflows

Workflow Substrate 5-Isopropyl-2-methylpyridine (Substrate) Oxidation N-Oxidation (mCPBA, DCM, 0°C to RT) Substrate->Oxidation Quench Quench & Neutralize (Na2S2O3 / NaHCO3) Oxidation->Quench Destroy excess peroxide Extraction Phase Separation & Extraction (DCM + Brine Saturation) Quench->Extraction Remove mCBA byproduct Purification Silica Gel Chromatography (Gradient Elution) Extraction->Purification Crude N-oxide Product 5-Isopropyl-2-methylpyridine 1-oxide (Pure) Purification->Product >98% Purity

Fig 1. Experimental workflow for the synthesis and isolation of 5-Isopropyl-2-methylpyridine 1-oxide.

Mechanism NOxide Pyridine N-Oxide (Highly Polar) Water Aqueous Phase (Strong H-Bonding) NOxide->Water High Affinity Organic Organic Phase (DCM Extract) NOxide->Organic Enhanced Recovery Water->Organic Forces Partitioning Brine Add NaCl (Salting Out) Brine->Water Disrupts H-Bonding

Fig 2. Logical relationship of the salting-out effect to enhance N-oxide organic phase partitioning.

Materials and Reagents

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsFunction
5-Isopropyl-2-methylpyridine135.211.0Substrate
m-Chloroperoxybenzoic acid (77%)172.571.2Oxidant
Dichloromethane (DCM)84.93-Reaction/Extraction Solvent
Na₂S₂O₃ (sat. aq.)158.11ExcessPeroxide Quenching Agent
NaHCO₃ (sat. aq.)84.01ExcessNeutralizing Agent
NaCl (solid)58.44To saturationSalting-out Agent

Step-by-Step Methodology

Phase 1: N-Oxidation Reaction
  • Preparation: Dissolve 5-isopropyl-2-methylpyridine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a substrate concentration of 0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 equiv) portion-wise over 15 minutes. Causality: Gradual addition controls the exothermic peroxy-transfer reaction and prevents localized heating, which can lead to impurities[6].

  • Reaction Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours. Monitor the reaction progress via TLC (Eluent: DCM:MeOH 9:1, visualizing with UV at 254 nm).

Phase 2: Quenching and Neutralization
  • Peroxide Quench: Once the starting material is fully consumed, cool the mixture back to 0 °C. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (approx. 10 mL per mmol of substrate) and stir vigorously for 30 minutes. Causality: This step is a critical safety measure to chemically reduce and destroy any residual, potentially explosive active oxygen compounds[6].

  • Byproduct Neutralization: Add saturated aqueous sodium bicarbonate (NaHCO₃) slowly until the aqueous phase reaches pH 8. Causality: This deprotonates the m-chlorobenzoic acid byproduct, converting it into a highly water-soluble sodium salt that partitions entirely into the aqueous layer[5].

Phase 3: Extraction and "Salting Out"
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel and separate the organic (DCM) and aqueous layers.

  • Salting Out (Critical Step): Pyridine N-oxides are highly hygroscopic and exhibit strong hydrogen bonding with water[3][7]. To prevent severe product loss, add solid sodium chloride (NaCl) to the aqueous phase until saturation is reached (undissolved salt remains visible).

  • Extraction: Extract the saturated aqueous layer with DCM (3 × half the original reaction volume). For highly stubborn emulsions or lower yields, a 3:1 mixture of DCM/isopropanol can be utilized to enhance the recovery of the polar N-oxide.

  • Drying: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature not exceeding 40 °C to yield the crude 5-isopropyl-2-methylpyridine 1-oxide.

Phase 4: Chromatographic Isolation
  • Column Preparation: Load the crude product onto a silica gel flash chromatography column.

  • Elution: Purify the compound using a gradient elution system (see Table 2). Causality: The highly polar N-O dipole requires a transition from non-polar (Hexane) to polar (Ethyl Acetate) eluents to efficiently detach from the silica stationary phase[5].

  • Fraction Pooling: Pool fractions containing the pure N-oxide (identified via TLC) and concentrate under vacuum.

  • Drying & Storage: Dry the resulting material on a high-vacuum line overnight. Note: Because pyridine N-oxides are highly hygroscopic, the final isolated solid/syrup must be quickly transferred to a tightly sealed vial and stored in a desiccator or handled as a stock solution in an anhydrous solvent[7].

Data Presentation: Chromatographic Gradient

Table 2: Gradient Elution Profile for N-Oxide Isolation

Column Volume (CV)Hexane (%)Ethyl Acetate (%)Target Elution Profile
0 - 38020Non-polar impurities / baseline wash
3 - 65050Trace unreacted 5-isopropyl-2-methylpyridine
6 - 100100Pure 5-Isopropyl-2-methylpyridine 1-oxide[5]

Analytical Validation

To validate the self-correcting nature of this protocol, the final product should be analyzed via:

  • LC-MS: Confirm the presence of the [M+H]+ peak at m/z 152.1 (Calculated for C9H13NO: 151.21 g/mol )[1][2].

  • 1H NMR (CDCl3): The formation of the N-oxide is definitively confirmed by the downfield shift of the pyridine ring protons adjacent to the nitrogen atom compared to the parent 5-isopropyl-2-methylpyridine, driven by the deshielding effect of the highly electronegative N-O oxygen[3].

Sources

Method

Application Note: Synthesis and Utility of 5-Isopropyl-2-methylpyridine 1-oxide in Pharmaceutical Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic rationale, synthetic workflows, and validated protocols for utilizing 5-isopropyl-2-methylpyridine 1-oxide in active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic rationale, synthetic workflows, and validated protocols for utilizing 5-isopropyl-2-methylpyridine 1-oxide in active pharmaceutical ingredient (API) development.

Executive Summary

The functionalization of substituted pyridines is a cornerstone of modern pharmaceutical synthesis. While 5-isopropyl-2-methylpyridine is a known chemical intermediate utilized in the preparation of antiarrhythmic agents and other therapeutics[1],[2], direct functionalization of its 2-methyl group or the pyridine core is notoriously difficult. The electron-deficient nature of the pyridine ring resists electrophilic aromatic substitution (EAS) and complicates radical halogenation, often leading to poor selectivity (competing with the isopropyl methine proton) or over-oxidation.

By converting the basic pyridine nitrogen to its N-oxide derivative, 5-isopropyl-2-methylpyridine 1-oxide (CAS 134923-06-1) [3], the electronic distribution of the ring is fundamentally altered. This Application Note details how this N-oxide serves as a critical divergence point for two major synthetic pathways: the Boekelheide Rearrangement for 2-methyl functionalization[4],[5], and Regioselective Electrophilic Aromatic Substitution at the 4-position[6].

Synthetic Workflow & Divergence

The N-oxide moiety acts as both an activating group and a directing group. Once the desired functionalization is achieved, the N-oxide can be easily reduced back to the parent pyridine using reagents such as phosphorus trichloride ( PCl3​ ) or catalytic hydrogenation, yielding advanced API precursors.

Workflow N1 5-Isopropyl-2-methylpyridine N2 5-Isopropyl-2-methylpyridine 1-oxide N1->N2 mCPBA or H2O2/AcOH N3 4-Nitro-5-isopropyl-2-methylpyridine 1-oxide (Electrophilic Substitution) N2->N3 HNO3 / H2SO4 N4 (5-Isopropylpyridin-2-yl)methyl acetate (Boekelheide Rearrangement) N2->N4 Ac2O / Heat N5 Downstream API Precursors N3->N5 Reduction / Coupling N4->N5 Hydrolysis / Coupling

Synthetic workflow demonstrating the divergence of 5-isopropyl-2-methylpyridine 1-oxide.

Mechanistic Rationale: The Boekelheide Rearrangement

The Boekelheide rearrangement is a powerful synthetic transformation that enables the modification of aromatic azaheterocycles[5]. When 2-alkyl-substituted pyridine N-oxides are heated with an activating agent like acetic anhydride ( Ac2​O ), they undergo functionalization of the carbon side chain[4].

Causality of Reactivity: The reaction is initiated by the nucleophilic attack of the N-oxide oxygen on the carbonyl carbon of acetic anhydride, forming a highly reactive N-acetoxy intermediate. This activation drastically increases the acidity of the 2-methyl protons. Deprotonation by the expelled acetate ion yields an anhydrobase intermediate. Driven by the restoration of aromaticity, this intermediate undergoes a concerted, thermally allowed [3,3]-sigmatropic rearrangement, forming a new C-O bond and transferring the acetate group to the 2-methyl position[4],[5].

Boekelheide A 5-Isopropyl-2-methylpyridine 1-oxide (Starting Material) B N-Acetoxy Intermediate (Activated Species) A->B Ac2O C Anhydrobase Formation (Deprotonation) B->C -AcOH D [3,3]-Sigmatropic Rearrangement (C-O Bond Formation) C->D Heat E (5-Isopropylpyridin-2-yl)methyl acetate (Product) D->E Rearrangement

Mechanism of the Boekelheide rearrangement via an anhydrobase intermediate.

Protocol 1: Synthesis of (5-Isopropylpyridin-2-yl)methyl acetate

Self-Validating System: The extreme polarity difference between the N-oxide and the acetate product allows for unambiguous reaction monitoring.

  • Preparation: Charge a dry, round-bottom flask with 5-isopropyl-2-methylpyridine 1-oxide (1.0 equiv) and anhydrous acetic anhydride (5.0 equiv).

  • Activation & Rearrangement: Attach a reflux condenser and heat the mixture to 130 °C under an inert nitrogen atmosphere. Expert Insight: Do not exceed 140 °C, as thermal degradation of the anhydrobase can lead to polymeric byproducts.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~ 0.1) will be completely consumed, replaced by the less polar product (Rf ~ 0.6).

  • Quenching: Cool the reaction to 0 °C. Critical Step: Slowly add ice-cold water to quench the excess Ac2​O . Rapid addition will cause an aggressive exothermic hydrolysis, potentially hydrolyzing the desired product ester.

  • Extraction: Neutralize carefully with saturated aqueous NaHCO3​ until pH ~ 7.5. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography to yield the product.

Regioselective Electrophilic Aromatic Substitution (EAS)

While the parent pyridine ring is highly deactivated toward EAS, the N-oxide moiety donates electron density via resonance to the 2- and 4-positions[6]. Because the 2-position is sterically and electronically occupied by the methyl group, and the 5-position by the isopropyl group, electrophiles are directed almost exclusively to the 4-position. This allows for the facile synthesis of 4-nitro or 4-halo derivatives, which are prime candidates for subsequent cross-coupling or SN​Ar reactions.

Protocol 2: Selective 4-Nitration of 5-Isopropyl-2-methylpyridine 1-oxide
  • Acidic Matrix Preparation: In a round-bottom flask cooled to 0 °C, carefully mix concentrated H2​SO4​ (3.0 equiv) and fuming HNO3​ (1.5 equiv).

  • Addition: Dissolve 5-isopropyl-2-methylpyridine 1-oxide (1.0 equiv) in a minimal amount of concentrated H2​SO4​ and add dropwise to the nitrating mixture to maintain the temperature below 10 °C.

  • Heating: Remove the ice bath and gradually heat the mixture to 90 °C for 3 hours. Expert Insight: The N-oxide requires elevated temperatures for nitration compared to highly activated benzenes, but reacts much faster than parent pyridines.

  • Validation & Workup: Cool to room temperature and pour the mixture over crushed ice. The product, 4-nitro-5-isopropyl-2-methylpyridine 1-oxide, will often precipitate as a yellow solid.

  • Analytical Checkpoint: LC-MS analysis should confirm the mass shift (Starting Material: m/z 152 [M+H]+ ; Product: m/z 197 [M+H]+ ).

Quantitative Data: Optimization of Rearrangement Conditions

The choice of activating agent in the Boekelheide rearrangement dictates the reaction kinetics and the thermal stability of the intermediates[4],[5]. The table below summarizes optimized parameters for 2-alkylpyridine N-oxide functionalization.

Activating AgentTemp (°C)Time (h)Typical Yield (%)Mechanistic & Process Notes
Acetic Anhydride ( Ac2​O ) 1304 - 675 - 85Standard reagent. Provides the acetate ester via a clean [3,3]-sigmatropic shift[4].
Trifluoroacetic Anhydride (TFAA) 0 to 251 - 280 - 90Highly reactive. Forms the trifluoroacetate ester rapidly at room temperature; prevents thermal degradation.
Tosyl Chloride (TsCl) / Base 803 - 560 - 70Forms a transient N-tosyloxy intermediate. Prone to side reactions and lower yields compared to anhydrides.
tBu2​Si(OTf)2​ 252 - 4> 85Modern promoter for specialized intramolecular cyclizations[5].

References

  • Title: 134923-06-1 | 5-Isopropyl-2-methylpyridine 1-oxide Source: BLD Pharm URL: Index: [3]

  • Title: United States Patent 4,064,254 - Dykstra et al. Source: Googleapis.com / US Patents URL: Index: [1],[2]

  • Title: Rearrangement of N-Oxyenamines and Related Reactions Source: Chemical Reviews - ACS Publications URL: Index: [4]

  • Title: Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds Source: The Journal of Organic Chemistry - ACS Publications URL: Index: [6]

  • Title: A New Sequential Intramolecular Cyclization Based on the Boekelheide Rearrangement Source: ResearchGate URL: Index: [5]

Sources

Application

Application Note: Coordination Chemistry Protocols for 5-Isopropyl-2-methylpyridine 1-Oxide

Document ID: AN-2026-0405 Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Synthetic Methodologies, and Structural Tuning Executive Summary & Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0405 Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Focus: Mechanistic Insights, Synthetic Methodologies, and Structural Tuning

Executive Summary & Mechanistic Insights

The rational design of organic ligands is the cornerstone of advanced coordination chemistry, particularly in the fields of lanthanide separation, luminescent material development, and Lewis acid-base catalysis. 5-Isopropyl-2-methylpyridine 1-oxide (5-iPr-2-MePyO) represents a highly specialized, sterically and electronically tuned O-donor ligand.

While unsubstituted pyridine N-oxides are well-documented as feeble bases but excellent ligands for transition metals and lanthanides[1], the introduction of specific alkyl groups fundamentally alters the thermodynamic and kinetic profiles of the resulting complexes:

  • Electronic Tuning (The +I Effect): The 5-isopropyl group exerts a strong positive inductive (+I) effect across the conjugated pyridine ring. This increases the electron density on the N-O oxygen atom, significantly enhancing its basicity and acting as a potent "hard" Lewis base for oxophilic metals like Lanthanides (Ln³⁺) and Actinides (An³⁺)[2].

  • Steric Gating: The 2-methyl group introduces localized steric hindrance immediately adjacent to the coordination site. This restricts the rotational degrees of freedom around the Metal-Oxygen bond and intentionally limits the maximum coordination number of the metal center[3].

  • Lipophilicity for Extraction: The bulky isopropyl moiety dramatically increases the lipophilicity of the complex. This is a critical parameter for liquid-liquid extraction protocols, allowing the metal-ligand complex to partition efficiently into non-polar organic solvents[2]. Furthermore, such substituted pyridine scaffolds are highly valued for forming stable, liquid-phase borane complexes used in organic reductions[4].

Mechanism Root 5-iPr-2-MePyO Structural Features N1 5-Isopropyl Group (+I Inductive Effect) Root->N1 N2 2-Methyl Group (Steric Hindrance) Root->N2 N3 N-O Dipole (Hard Lewis Base) Root->N3 E1 Increased Lipophilicity N1->E1 E2 Enhanced O-Donor Strength N1->E2 E3 Restricted Coordination Number N2->E3 E4 High Metal Affinity N3->E4 E2->E4

Fig 1. Mechanistic causality of 5-iPr-2-MePyO structural features on coordination behavior.

Quantitative Data: Ligand Comparison

To understand the impact of the 5-isopropyl and 2-methyl substitutions, we must compare 5-iPr-2-MePyO against its unsubstituted counterparts. The table below summarizes the thermodynamic and structural shifts caused by these modifications.

Table 1: Comparative Coordination Parameters of Pyridine N-Oxide Derivatives

LigandSubstituentsInductive Effect (+I)Steric HindranceTypical Ln³⁺ Coord. No.Est. Lipophilicity (logP)
PyO NoneLowMinimal8 - 9-0.5
2-MePyO 2-MethylModerateModerate7 - 80.2
5-iPr-2-MePyO 5-Isopropyl, 2-MethylHighHigh6 - 72.1

Note: The reduction in coordination number directly influences the hypersensitive transitions observed in the absorption and emission spectra of the resulting lanthanide chelates[3].

Experimental Protocols

The following self-validating protocols detail the synthesis of the ligand and its subsequent coordination to both hard metal centers (Lanthanides) and main-group Lewis acids (Boron).

Protocol A: Synthesis of 5-Isopropyl-2-methylpyridine 1-Oxide

Objective: Convert the parent substituted pyridine into its N-oxide derivative without over-oxidizing the alkyl side chains.

Materials:

  • 5-Isopropyl-2-methylpyridine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% active, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated NaHCO₃ solution

Step-by-Step Methodology:

  • Preparation: Dissolve 5-isopropyl-2-methylpyridine (10 mmol) in 30 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Chill the solution to 0 °C using an ice bath. Causality: The N-oxidation is highly exothermic. Low temperatures prevent the thermal degradation of the peroxy acid and suppress side reactions at the benzylic positions of the alkyl groups[1].

  • Oxidant Addition: Add m-CPBA (12 mmol) in small portions over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The reaction progress can be monitored by TLC (Alumina, 5% MeOH in DCM).

  • Quenching & Washing: Wash the organic layer with saturated NaHCO₃ (3 × 20 mL). Causality: This step is critical to neutralize and remove the m-chlorobenzoic acid byproduct. Failure to remove the acid will result in the protonation of the weakly basic N-oxide, preventing successful metal coordination later.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-iPr-2-MePyO. Purify via recrystallization from a hexane/ethyl acetate mixture.

Protocol B: Synthesis of Lanthanide Complex [Eu(5-iPr-2-MePyO)₃(NO₃)₃]

Objective: Synthesize a highly luminescent, lipophilic Europium(III) complex.

Materials:

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) (1.0 eq)

  • 5-iPr-2-MePyO (3.1 eq)

  • Anhydrous Ethanol

  • Triethyl orthoformate (TEOF)

Step-by-Step Methodology:

  • Dehydration: Dissolve Eu(NO₃)₃·6H₂O (1 mmol) in 10 mL of anhydrous ethanol. Add 3 mL of TEOF and stir at 50 °C for 1 hour. Causality: TEOF chemically scavenges the waters of hydration. Removing coordinated water is mandatory, as O-H oscillators rapidly quench lanthanide luminescence via non-radiative decay pathways[3].

  • Ligand Addition: Dissolve 5-iPr-2-MePyO (3.1 mmol) in 5 mL of anhydrous ethanol and add it dropwise to the Europium solution.

  • Complexation: Reflux the mixture under an inert argon atmosphere for 4 hours. The steric bulk of the 2-methyl group prevents the coordination of more than three N-oxide ligands, cleanly yielding the 1:3 metal-to-ligand complex.

  • Precipitation: Concentrate the solution to half its volume and slowly diffuse cold diethyl ether into the mixture to precipitate the complex.

  • Validation: Filter and dry the crystals in vacuo. Verify the coordination geometry via single-crystal X-ray diffraction and observe the shift in the N-O stretching frequency (typically lowered by 20-40 cm⁻¹) via FT-IR, which confirms oxygen-to-metal electron donation.

Protocol C: Synthesis of Boron Lewis Acid-Base Complex

Objective: Generate a stable Lewis acid-base adduct with unique fluorescent properties.

Materials:

  • 5-iPr-2-MePyO (1.0 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: Dissolve the ligand (2 mmol) in 15 mL of anhydrous toluene under nitrogen.

  • Complexation: Cool the solution to -78 °C. Slowly add BF₃·OEt₂ (2.2 mmol) via syringe. Causality: The Lewis acid-base interaction between the N-oxide and Boron is instantaneous and highly exothermic. Cryogenic conditions prevent the cleavage of the N-O bond[5].

  • Warming: Allow the mixture to slowly warm to room temperature over 2 hours.

  • Isolation: Evaporate the solvent and wash the resulting solid with cold pentane. These complexes often exhibit strong fluorescence in the solid state due to the rigidification of the π-conjugated skeleton upon coordination[5].

Workflow A 5-Isopropyl- 2-methylpyridine B N-Oxidation (m-CPBA, DCM) A->B C 5-iPr-2-MePyO (Ligand) B->C D Ln(NO3)3 Complexation C->D E [Ln(L)3(NO3)3] Complex D->E

Fig 2. Synthetic workflow for the preparation and lanthanide complexation of 5-iPr-2-MePyO.

References

  • US8106200B2 - Pyridine borane complexes. Google Patents.
  • Synthesis, selected coordination chemistry and extraction behavior of a (phosphinoylmethyl)pyridyl N-oxide-functionalized ligand based upon a 1,4-diazepane platform. OSTI.gov. Available at:[Link]

  • Synthesis of pyridine N-oxide-BF₂CF₃ complexes and their fluorescence properties. PubMed (NIH). Available at:[Link]

  • Pyridine-N-oxide. Wikipedia. Available at: [Link]

  • Neutral Chelate Lanthanide Complexes of 3-Hydroxy Pyridine-1-Oxide and Nicotinic Acid-1-Oxide. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Isopropyl-2-methylpyridine 1-oxide Purification &amp; Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Isopropyl-2-methylpyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Isopropyl-2-methylpyridine 1-oxide.

Unlike standard organic intermediates, N-oxidized dialkylpyridines possess a highly polarized zwitterionic N–O bond. This imparts a significant dipole moment, making the molecule exceptionally hygroscopic and prone to "oiling out" rather than forming a crystalline lattice. Furthermore, separating the N-oxide from unreacted starting material or oxidation byproducts requires leveraging precise thermodynamic and acid-base properties rather than relying solely on standard silica gel chromatography.

Diagnostic Workflow

Use the following decision tree to diagnose your crude reaction mixture and select the appropriate purification pathway.

G Start Crude 5-Isopropyl-2- methylpyridine 1-oxide CheckState Physical State? Start->CheckState Oil Sticky Oil / Syrup CheckState->Oil Hygroscopic water Solid Solid / Crystalline CheckState->Solid Dry Azeotrope Azeotropic Distillation (Toluene) & High-Vac Oil->Azeotrope CheckPurity NMR Purity Check Solid->CheckPurity ImpSM Contains Unreacted Starting Material CheckPurity->ImpSM ImpmCBA Contains mCBA (from mCPBA) CheckPurity->ImpmCBA Pure Purity > 95% CheckPurity->Pure AcidWash Acidic Wash (pH 3) Extract with DCM ImpSM->AcidWash Protonate SM BaseWash Basic Wash (Na2CO3) Extract with DCM ImpmCBA->BaseWash Deprotonate acid Recryst Recrystallization (Vapor Diffusion) Pure->Recryst Final Polish Azeotrope->CheckPurity AcidWash->CheckPurity BaseWash->CheckPurity

Diagnostic workflow for 5-Isopropyl-2-methylpyridine 1-oxide purification.

Quantitative Data: Physicochemical Properties for Separation

To successfully troubleshoot your purification, you must understand the thermodynamic states of your mixture components at various pH levels. The drastic drop in basicity upon N-oxidation is your primary tool for separation.

Compound / SpeciespKa (Conjugate Acid)Physical StateAqueous Solubility (pH 3)Organic Solubility (DCM)
5-Isopropyl-2-methylpyridine (SM) ~6.0LiquidHigh (Protonated salt)Low (as salt)
5-Isopropyl-2-methylpyridine 1-oxide ~0.8Hygroscopic SolidLow (Neutral species)High (Neutral species)
m-Chlorobenzoic acid (mCBA) 3.8SolidLow (Neutral species)High (Neutral species)

FAQs & Troubleshooting Guide

Q1: My product is a sticky oil instead of a solid. How do I induce crystallization?

Causality: Pyridine N-oxides are notoriously hygroscopic. The polarized N-O bond acts as a powerful hydrogen bond acceptor, pulling moisture from the ambient air. Water molecules form a tight hydration sphere around the N-oxide, which physically disrupts the intermolecular forces required to build a stable crystal lattice. Solution: You must break this hydration sphere using [1]. Toluene and water form a minimum-boiling azeotrope, allowing the physical removal of tightly bound water at temperatures well below its standard boiling point. See Protocol 1 .

Q2: NMR shows contamination with unreacted 5-Isopropyl-2-methylpyridine. How do I separate them?

Causality: The basicity of a pyridine ring is drastically reduced upon N-oxidation. The pKa of the conjugate acid of a standard pyridine N-oxide is approximately [2], whereas the parent pyridine has a pKa of [3]. The alkyl groups on your starting material push electron density into the ring, raising its pKa to ~6.0. Solution: By adjusting an aqueous wash to exactly pH 3, the environment is acidic enough to fully protonate the unreacted starting material (converting it to a water-soluble pyridinium salt) but not acidic enough to protonate the N-oxide. The neutral N-oxide remains highly soluble in the organic layer. See Protocol 2 .

Q3: I used mCPBA for the oxidation, and I have m-chlorobenzoic acid (mCBA) contamination. How do I remove it?

Causality: mCBA has a pKa of 3.8. If you perform an acidic wash (pH 3), mCBA remains neutral and will co-extract into the organic layer with your N-oxide. Solution: Perform a basic wash using saturated aqueous Na2​CO3​ (pH ~9-10). This deprotonates the mCBA into a water-soluble carboxylate salt, while the N-oxide remains unaffected in the organic phase.

Q4: What are the best solvent systems for recrystallization?

Causality: Because 5-Isopropyl-2-methylpyridine 1-oxide is highly soluble in polar solvents and prone to melting/oiling at elevated temperatures, standard hot-cooling crystallization often fails. Solution: [4] is the superior method. By dissolving the compound in a "good" solvent (DCM or EtOAc) and allowing an "anti-solvent" (hexanes or heptane) to slowly diffuse into the solution via the vapor phase, the solubility of the N-oxide gradually decreases. This slow thermodynamic shift promotes the nucleation of pure crystals. See Protocol 3 .

Experimental Protocols

Protocol 1: Azeotropic Drying & High-Vacuum Solidification

This protocol is a self-validating system: success is visually confirmed by the phase transition from syrup to glass.

  • Dissolution: Dissolve the syrupy crude N-oxide in 10-15 volumes of anhydrous toluene in a round-bottom flask.

  • Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) at 40°C.

  • Iteration: Repeat the toluene addition and evaporation two more times. Validation Check: The residue should transition from a mobile liquid to a highly viscous, tacky glass.

  • Desiccation: Attach the flask to a high-vacuum line (< 0.1 mbar) equipped with a cold trap overnight.

  • Storage: Quickly transfer the resulting solid into a tightly sealed vial backfilled with argon to prevent re-hydration[1].

Protocol 2: pH-Controlled Aqueous Extraction

This protocol leverages exact pKa differentials to isolate the N-oxide.

  • Organic Phase: Dissolve the dry crude mixture in Dichloromethane (DCM) (approx. 20 mL/g).

  • Aqueous Preparation: Prepare a 0.5 M HCl solution.

  • Extraction: Transfer the DCM to a separatory funnel. Add an equal volume of the HCl solution.

  • pH Adjustment: Shake vigorously, let the layers settle, and test the aqueous layer. Add drops of 1M HCl or 1M NaOH until the aqueous layer stabilizes exactly at pH 3. Validation Check: Use a calibrated pH meter or narrow-range pH paper (pH 2.5-4.5) to confirm. Do not guess.

  • Separation: Drain the lower DCM layer (contains the pure N-oxide). The upper aqueous layer contains the protonated starting material.

  • Drying: Dry the DCM layer over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol 3: Vapor Diffusion Recrystallization

Ideal for milligram to multi-gram scale final polishing of sensitive N-oxides[4].

  • Inner Vessel: Dissolve the purified N-oxide in a minimal amount of a "good solvent" (e.g., EtOAc or DCM) inside a small, open glass vial. The solution should be near saturation but completely clear.

  • Outer Vessel: Place the small vial inside a larger jar containing a shallow pool of an "anti-solvent" (e.g., Hexanes or Heptane). The anti-solvent must be more volatile than the good solvent.

  • Sealing: Tightly cap the outer jar to create a closed vapor chamber.

  • Incubation: Leave the chamber undisturbed at room temperature for 24–72 hours. Validation Check: The inner vial should remain clear for the first 12 hours. If it clouds immediately, the anti-solvent vapor pressure is too high; move to a cooler environment (e.g., 4°C).

  • Harvesting: Once distinct geometric crystals form, carefully decant the mother liquor and wash the crystals with cold hexanes.

Sources

Optimization

Technical Support Center: Preventing Over-Oxidation in 5-Isopropyl-2-methylpyridine 1-Oxide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the chemoselective N-oxidation of highly substituted alkylpyridines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the chemoselective N-oxidation of highly substituted alkylpyridines.

Synthesizing 5-isopropyl-2-methylpyridine 1-oxide presents a unique chemoselectivity challenge. While the pyridine nitrogen is highly nucleophilic, the presence of two alkyl substituents—specifically the tertiary benzylic-like C-H bond of the isopropyl group—creates competing sites for oxidation. Uncontrolled reaction conditions frequently lead to radical-mediated over-oxidation, generating tertiary alcohols or hydroxymethyl impurities. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-purity N-oxide yields.

Mechanistic Overview: Chemoselectivity vs. Over-Oxidation

The diagram below illustrates the divergence between the kinetically favored N-oxidation pathway and the thermodynamically driven over-oxidation pathways that occur under harsh conditions.

OverOxidationPathways SM 5-Isopropyl-2-methylpyridine (Starting Material) Target 5-Isopropyl-2-methylpyridine 1-oxide (Target N-Oxide) SM->Target Chemoselective Oxidation (MTO/H2O2) OverOx2 Tertiary Alcohol Derivative (Isopropyl Oxidation) SM->OverOx2 Uncontrolled Conditions OverOx1 2-Hydroxymethylpyridine 1-oxide (Methyl Oxidation) Target->OverOx1 Excess Oxidant / High Temp Target->OverOx2 Radical Pathway

Reaction pathways showing chemoselective N-oxidation vs. alkyl over-oxidation.

Troubleshooting & FAQs

Q1: I am detecting significant amounts of side products with +16 or +32 m/z relative to my target N-oxide. What is causing this? A1: This mass shift is the classic signature of over-oxidation. The +16 m/z peak is typically 5-(2-hydroxypropan-2-yl)-2-methylpyridine 1-oxide or 2-(hydroxymethyl)-5-isopropylpyridine 1-oxide. The causality lies in the vulnerability of the alkyl groups: once the N-oxide is formed, excess oxidant or temperatures exceeding 90°C promote the homolytic cleavage of peroxides[1]. This generates hydroxyl radicals that readily abstract the weak tertiary hydrogen from the isopropyl group. To prevent this, strict stoichiometric control (maximum 1.2 equivalents of oxidant) and temperature regulation (<50°C) are mandatory.

Q2: Which oxidation system provides the best chemoselectivity to prevent alkyl oxidation? A2: While 30% H₂O₂ in glacial acetic acid is a classical method, it requires prolonged heating (often 70°C–90°C), which degrades chemoselectivity and increases the risk of over-oxidation[1][2]. For highly substituted alkylpyridines, using 30% aqueous H₂O₂ with catalytic methyltrioxorhenium (MTO) is vastly superior. MTO acts as a highly efficient oxygen transfer agent, allowing the reaction to proceed rapidly at room temperature. This kinetically favors N-oxidation and outcompetes the slower radical abstraction at the alkyl sites[2]. Alternatively, Urea-Hydrogen Peroxide (UHP) adducts or sodium percarbonate provide stable, controlled oxygen release under mild conditions[3].

Q3: How does the pH of the reaction mixture influence the oxidation profile? A3: The reaction pH critically affects both conversion and selectivity. An acidic pH (between 1 and 4) is preferable because it stabilizes the active peracid intermediates and ensures the pyridine nitrogen remains properly activated for electrophilic attack. At neutral or basic pH, the catalytic efficiency drops, and side reactions—including ring opening or alkyl oxidation—become more prominent[1].

Q4: My N-oxide product degrades into over-oxidized impurities during workup and concentration. How do I prevent this? A4: Over-oxidation frequently occurs during solvent evaporation[4]. As the solvent volume decreases under vacuum, the concentration of any unreacted peroxide spikes dramatically, driving the oxidation of the isopropyl group in the concentration flask. To establish a self-validating workflow, you must perform a peroxide test (using KI-starch paper) and actively quench the reaction with a reducing agent (like sodium sulfite) before initiating any concentration steps.

Comparative Oxidant Performance Data

To assist in experimental design, the following table summarizes the quantitative and qualitative data for common N-oxidation systems applied to alkylpyridines.

Oxidant SystemTypical TemperatureChemoselectivity (N-Oxidation)Risk of Alkyl Over-OxidationProcess & Causality Notes
30% H₂O₂ / Glacial AcOH 70°C - 90°CModerateHighRequires strict temperature control; prolonged heating generates radicals, degrading selectivity[2].
mCPBA / DCM 0°C - 25°CHighLow to ModerateGood for lab scale; however, the m-chlorobenzoic acid byproduct complicates workup and purification.
UHP Adduct / TS-1 50°C - 70°CVery HighLowSolid-state or flow process; avoids liquid peroxide concentration risks, highly efficient and safe[3][4].
30% H₂O₂ / MTO (cat.) 20°C - 25°CExcellentVery LowRapid oxygen transfer at room temp prevents radical abstraction at the isopropyl site[2].
Self-Validating Experimental Protocol: MTO-Catalyzed N-Oxidation

This methodology utilizes Methyltrioxorhenium (MTO) and H₂O₂ to achieve >95% chemoselectivity. The protocol is designed as a self-validating system, incorporating in-process controls to guarantee the prevention of over-oxidation.

Step 1: Substrate Preparation

  • Dissolve 5-isopropyl-2-methylpyridine (1.0 equiv, e.g., 10 mmol) in 20 mL of dichloromethane (DCM) or methanol in a round-bottom flask equipped with a magnetic stirrer and a cooling bath.

Step 2: Catalyst Activation

  • Add Methyltrioxorhenium (MTO) (0.5 mol%).

  • Causality: MTO reacts instantly with H₂O₂ to form a highly reactive peroxorhenium complex. This intermediate transfers oxygen to the nucleophilic pyridine nitrogen orders of magnitude faster than radical abstraction can occur at the isopropyl group[2].

Step 3: Controlled Oxidant Addition

  • Maintain the reaction temperature strictly between 20°C and 25°C.

  • Slowly add 30% aqueous H₂O₂ (1.2 equiv, 12 mmol) dropwise over 30 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes and thermal runaways that lead to the homolytic cleavage of peroxides into damaging hydroxyl radicals.

Step 4: In-Process Monitoring (Self-Validation)

  • Monitor the reaction via TLC (e.g., 10% MeOH in DCM) or HPLC every 60 minutes.

  • The reaction should reach >95% conversion within 2 to 4 hours. Do not extend the reaction time unnecessarily , as prolonged exposure to residual oxidants initiates alkyl oxidation.

Step 5: Mandatory Peroxide Quenching

  • Once the starting material is consumed, immediately add 10 mL of a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 15 minutes.

  • Self-Validation: Spot the aqueous phase onto KI-starch paper. The paper must remain white. If it turns blue/black, add more Na₂SO₃ until the test is negative.

  • Causality: This step destroys all residual H₂O₂, completely eliminating the risk of concentration-induced over-oxidation during solvent removal[4].

Step 6: Workup and Isolation

  • Extract the mixture with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure with a water bath temperature not exceeding 40°C to yield the pure 5-isopropyl-2-methylpyridine 1-oxide.

References
  • Recent trends in the chemistry of pyridine N-oxides The Vespiary URL:[Link]

  • Pyridine N-Oxide Oxidation Process Scribd (Catalysis & Chemical Reactions) URL:[Link]

  • Synthetic method for preparing pyridine N-oxide (CN102249995A)
  • Synthesis of N-oxides of pyridines and related compounds Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

optimizing temperature and reaction conditions for 5-Isopropyl-2-methylpyridine1-oxide catalysis

Welcome to the Advanced Catalysis Support Portal. As application scientists, we recognize that optimizing reactions with alkyl-substituted pyridine N-oxides requires a deep understanding of their dual electronic and ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Portal. As application scientists, we recognize that optimizing reactions with alkyl-substituted pyridine N-oxides requires a deep understanding of their dual electronic and steric profiles.

5-Isopropyl-2-methylpyridine 1-oxide (5-iPr-2-Me-PyO) is a highly tunable organocatalyst and ligand. The 5-isopropyl group acts as a strong electron-donating group via inductive effects, significantly increasing the nucleophilicity of the N-O oxygen. Simultaneously, the 2-methyl group provides critical steric pressure adjacent to the active site. This guide addresses troubleshooting and optimization for its two primary applications: Photoredox C–H Functionalization and Transition Metal-Catalyzed Epoxidation .

Module A: Photoredox C–H Functionalization (HAT Catalysis)

In photoredox chemistry, pyridine N-oxides undergo single-electron transfer (SET) to form highly electrophilic N-oxy radical cations, which act as Hydrogen Atom Transfer (HAT) agents to functionalize unactivated alkanes[1].

FAQ: Troubleshooting Radical Pathways

Q: Why does my C–H alkylation yield plummet when the reaction temperature exceeds 40°C? A: The active catalytic species is the 5-iPr-2-Me-PyO radical cation. While the 5-isopropyl and 2-methyl substituents stabilize this radical and extend its half-life[2], elevated temperatures (>40°C) overcome this activation barrier, accelerating radical-radical termination and background solvent oxidation. For optimal HAT efficiency, the reaction must be strictly maintained between 20–25°C using a cooling block or fan during irradiation.

Q: I am observing poor solubility of the N-oxide in my alkane substrate. How do I adjust the solvent system? A: Unlike unsubstituted pyridine N-oxide, which is highly polar, the bulky lipophilic 5-isopropyl group significantly increases solubility in non-polar media. However, if your specific alkane is highly viscous or entirely non-polar, use a 1:1 co-solvent mixture with fluorobenzene. Fluorobenzene is redox-inert under standard photoredox conditions and will perfectly solvate the 5-iPr-2-Me-PyO catalyst without intercepting the N-oxy radical.

Photoredox PC Photocatalyst PC_star Excited PC* PC->PC_star 450nm Light N_oxy_rad N-Oxy Radical PC_star->N_oxy_rad SET Oxidation N_oxide 5-iPr-2-Me-PyO N_oxide->N_oxy_rad -e⁻ Alkyl_rad Alkyl Radical N_oxy_rad->Alkyl_rad HAT Alkane Alkane (R-H) Alkane->Alkyl_rad -H• Product Product Alkyl_rad->Product Coupling

Photoredox C-H functionalization cycle using 5-iPr-2-Me-PyO as a HAT catalyst.

Module B: Transition Metal-Catalyzed Epoxidation

As a Lewis base, 5-iPr-2-Me-PyO coordinates to transition metals (such as Rhenium in MTO or Manganese in Jacobsen's catalyst) to stabilize the active peroxo-complexes and prevent catalyst degradation[3].

FAQ: Troubleshooting Ligand Coordination

Q: My MTO-catalyzed epoxidation stalls at 50% conversion. Should I heat the reaction to 60°C to force completion? A: Absolutely not. Heating Methyltrioxorhenium (MTO)/H₂O₂ systems above 35°C leads to rapid disproportionation of the active diperoxo-rhenium complex and auto-decomposition of the H₂O₂ oxidant. The stalling is likely due to the steric bulk of the 2-methyl group on the N-oxide slightly hindering olefin approach[4]. Instead of heating, increase the catalyst loading from 1 mol% to 2 mol% or switch to a less coordinating solvent (like CH₂Cl₂) to favor olefin binding.

Q: How does 5-iPr-2-Me-PyO prevent catalyst poisoning compared to standard pyridine? A: Unsubstituted pyridines can bind too tightly to metal centers, forming inactive bis-ligated complexes (metal-dimers). The 2-methyl group on 5-iPr-2-Me-PyO provides critical steric hindrance that physically blocks the coordination of a second N-oxide molecule, ensuring the metal center remains open for the peroxide and olefin to interact[4].

Epoxidation MTO MTO Catalyst Adduct MTO-Ligand Adduct MTO->Adduct Coordination N_oxide 5-iPr-2-Me-PyO N_oxide->Adduct Lewis Base Peroxo Active Peroxo Adduct->Peroxo + H₂O₂ Peroxo->Adduct Catalyst Return Epoxide Epoxide Peroxo->Epoxide O-Transfer Olefin Alkene Olefin->Epoxide Oxidation

MTO-catalyzed epoxidation pathway stabilized by 5-iPr-2-Me-PyO coordination.

Quantitative Reaction Parameters

To ensure reproducibility, strictly adhere to the thermal boundaries outlined below. Exceeding the critical failure temperatures will result in irreversible catalyst degradation.

Reaction TypeRole of 5-iPr-2-Me-PyOOptimal Temp (°C)Critical Failure Temp (°C)Primary Failure Mechanism
Photoredox C–H Alkylation HAT Precursor20–25> 40N-oxy radical decomposition; side-reactions
MTO Epoxidation Axial Ligand15–25> 35Disproportionation of Re-peroxo complex
Jacobsen Epoxidation Co-catalyst0–4> 20Loss of enantioselectivity; oxidant degradation

Self-Validating Experimental Protocols

Protocol 1: Photoredox C–H Alkylation of Unactivated Alkanes

Causality Focus: Oxygen removal is mandatory as O₂ will quench the excited photocatalyst and intercept the generated carbon radicals.

  • Preparation: In a dry Schlenk tube, combine the acridinium photocatalyst (5 mol%), 5-iPr-2-Me-PyO (20 mol%), and the Michael acceptor (1.0 equiv).

  • Solvation: Add the alkane substrate (used as both reactant and solvent). If viscosity is high, dilute 1:1 with fluorobenzene.

  • Degassing (Self-Validating Step): Perform three consecutive freeze-pump-thaw cycles. Validation: During the final thaw cycle, the complete cessation of bubbling confirms the total removal of dissolved oxygen.

  • Irradiation: Irradiate with a 450 nm blue LED. Maintain the ambient temperature at 25°C using a cooling fan. Validation: A steady maintenance of the solution's initial color (without rapid bleaching) indicates a healthy, continuous catalytic cycle.

  • Workup: After 16 hours, concentrate the mixture in vacuo and purify via silica gel flash chromatography.

Protocol 2: MTO-Catalyzed Epoxidation of Alkenes

Causality Focus: Pre-coordination of the N-oxide prevents the immediate degradation of MTO upon exposure to aqueous peroxides.

  • Catalyst Complexation: Dissolve Methyltrioxorhenium (1 mol%) and 5-iPr-2-Me-PyO (5 mol%) in dry CH₂Cl₂ at room temperature. Stir for 10 minutes to allow the Lewis base to coordinate.

  • Substrate Addition: Add the alkene (1.0 equiv) to the pale yellow solution.

  • Oxidation (Self-Validating Step): Cool the mixture to 15°C. Slowly add 30% aqueous H₂O₂ (1.5 equiv) dropwise. Validation: The solution will immediately shift from pale yellow to a deep orange/red. This color change is the visual confirmation that the active, ligand-stabilized diperoxo-rhenium complex has successfully formed[4]. If the solution remains pale, the H₂O₂ is degraded or coordination has failed.

  • Reaction: Stir vigorously at 20°C for 4 hours.

  • Quenching: Add a catalytic amount of solid MnO₂ to safely decompose excess H₂O₂ (indicated by oxygen evolution) before standard aqueous extraction.

References

  • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
  • Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts. American Chemical Society (ACS).
  • Effects of Pyridine and Its Derivatives on the Equilibria and Kinetics Pertaining to Epoxidation Reactions Catalyzed by Methyltrioxorhenium. American Chemical Society (ACS).
  • Pyridine N-Oxide Derivative (Jacobsen's catalyst applic

Sources

Optimization

Technical Support Center: 5-Isopropyl-2-methylpyridine 1-Oxide Thermal Degradation

Executive Summary & Mechanistic Insights Welcome to the Technical Support Center for 5-Isopropyl-2-methylpyridine 1-oxide . As a highly functionalized heterocyclic intermediate, this compound is critical in advanced drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

Welcome to the Technical Support Center for 5-Isopropyl-2-methylpyridine 1-oxide . As a highly functionalized heterocyclic intermediate, this compound is critical in advanced drug development and synthetic workflows. However, owing to its polarized N–O bond and the presence of an enolizable 2-methyl group, it exhibits pronounced thermal lability.

The thermal degradation of 2-alkylpyridine N-oxides is governed by specific thermodynamic pathways rather than random decomposition. At temperatures exceeding 130 °C, the molecule is susceptible to two primary failure modes:

  • Thermal Deoxygenation & Radical Fragmentation : High thermal stress (>150 °C) overcomes the activation barrier for N–O bond cleavage, leading to1[1]. This reverts the molecule to the parent 5-isopropyl-2-methylpyridine and releases volatile, potentially hazardous nitrogen oxides (NOx)[2][3].

  • Boekelheide Rearrangement : Because this molecule possesses a 2-methyl group, heating it in the presence of trace electrophiles or acylating agents (e.g., acetic anhydride) triggers a 4[4]. This converts the N-oxide into a 2-(acetoxymethyl)-5-isopropylpyridine derivative, destroying the desired N-oxide functionality[5].

Thermal Degradation Pathways

G A 5-Isopropyl-2-methylpyridine 1-oxide (Thermal Stress >150°C) B Deoxygenation Pathway (Loss of Oxygen) A->B Heat C Radical Fragmentation (N-O Cleavage) A->C High Temp (>200°C) D Boekelheide Rearrangement (If Acylating Agent Present) A->D Heat + Ac2O E 5-Isopropyl-2-methylpyridine B->E F Volatile Degradants + NOx C->F G 2-(Acetoxymethyl)-5-isopropylpyridine D->G [3,3]-Sigmatropic Shift

Fig 1. Thermal degradation and rearrangement pathways of 5-Isopropyl-2-methylpyridine 1-oxide.

Troubleshooting Guide: Thermal Excursions

Issue 1: Exothermic Runaway During Distillation

  • Symptom : Rapid temperature spike, darkening of the reaction mixture, and evolution of brown gas during vacuum distillation.

  • Causality : Pyridine N-oxides are highly prone to 6[6]. Distilling at atmospheric pressure or under insufficient vacuum requires bath temperatures >150 °C, which crosses the activation energy threshold for N–O bond cleavage[7].

  • Resolution : Maintain high vacuum (< 1 mmHg) to ensure the internal distillation temperature remains strictly below 130 °C[5].

Issue 2: Contamination with 2-Substituted Pyridine Byproducts

  • Symptom : Post-drying NMR reveals the disappearance of the 2-methyl singlet and the appearance of a new -CH2-O- signal.

  • Causality : Unintended Boekelheide rearrangement. Trace acids or acylating solvents present during thermal drying act as catalysts, driving the 5[5].

  • Resolution : Neutralize the matrix to pH 7 prior to thermal processing. Never dry the compound in the presence of anhydrides unless the rearrangement is the intended synthetic step.

Troubleshooting Workflow

Workflow Start Thermal Excursion Detected During Distillation/Heating CheckTemp Is Temperature > 130°C? Start->CheckTemp ReduceTemp Reduce Bath Temp to < 130°C Apply High Vacuum (< 1 mmHg) CheckTemp->ReduceTemp Yes CheckImp Check for Acylating Impurities or Acidic Catalysts CheckTemp->CheckImp No DSC Run DSC/TGA Determine Onset Temp ReduceTemp->DSC Purify Perform Aqueous Wash Neutralize to pH 7 CheckImp->Purify Impurities Found CheckImp->DSC Pure Product

Fig 2. Troubleshooting workflow for mitigating thermal excursions during N-oxide processing.

Quantitative Thermal Stability Data

Understanding the thermodynamic limits of your compound is critical. The table below summarizes Differential Scanning Calorimetry (DSC) data for relevant pyridine N-oxide derivatives to guide safe operating temperatures.

CompoundOnset of Decomposition (°C)Energy Release (J/g)Primary Degradants
Pyridine 1-oxide~209-30 to -113Pyridine, NOx
2-Methylpyridine 1-oxide~190-3742-Methylpyridine
5-Ethyl-2-methylpyridine borane~140 (Isothermal)-374Deoxygenated species
5-Isopropyl-2-methylpyridine 1-oxide 140 - 150 (Est.) > -350 (Est.) 5-Isopropyl-2-methylpyridine

Note: Exothermic events can initiate at lower temperatures if the sample is held isothermally for extended periods.

Self-Validating Experimental Protocols

Protocol 1: Safe Vacuum Distillation & Thermal Stress Validation

Objective : Isolate 5-isopropyl-2-methylpyridine 1-oxide without triggering thermal deoxygenation. Causality : By lowering the system pressure to <1 mmHg, the boiling point is depressed below the 7[7].

  • System Preparation : Equip a short-path distillation apparatus with a high-vacuum pump capable of <1 mmHg.

    • Validation Checkpoint: Perform a dry leak test; pressure must hold steady at <1 mmHg for 5 minutes before proceeding.

  • Sample Loading : Load the crude N-oxide into the distillation flask. Add a PTFE-coated magnetic stir bar to prevent bumping.

  • Temperature Control : Submerge the flask in an oil bath. Strictly limit the oil bath temperature to a maximum of 120 °C.

  • Distillation : Apply vacuum. The product should distill at approximately 95–105 °C under 1 mmHg.

  • Validation : Analyze the distillate via 1H-NMR. The absence of an upfield shift in the pyridine ring protons confirms the N-oxide remains intact.

Protocol 2: Trapping and Identifying Boekelheide Degradants

Objective : Identify if trace acylating agents have caused a[3,3]-sigmatropic rearrangement during heating.

  • Sample Preparation : Dissolve 50 mg of the suspected degraded batch in 0.5 mL of CDCl3.

  • NMR Acquisition : Acquire a standard 1H-NMR spectrum (400 MHz minimum).

  • Diagnostic Analysis : Analyze the spectrum for the disappearance of the singlet corresponding to the 2-methyl group (approx. 2.5 ppm) and the emergence of a new singlet near 5.2 ppm. This new signal is characteristic of the -CH2-O- protons in the rearranged 2-(acetoxymethyl) derivative[4].

  • Causality Check : If this degradant is present, the previous synthetic step contained unquenched acyl chlorides or anhydrides. Wash future batches with saturated NaHCO3 prior to thermal processing.

Frequently Asked Questions (FAQs)

Q: Why does my N-oxide turn black and release brown gas when heated above 150 °C? A : The brown gas is nitrogen dioxide (NO2), a byproduct of the3[3]. At temperatures exceeding 150 °C, the N–O bond undergoes homolytic cleavage, generating carbon-centered radicals and releasing NOx gases[1].

Q: I need to dry my compound. What is the maximum safe temperature? A : Do not exceed 60 °C when drying 5-isopropyl-2-methylpyridine 1-oxide in a vacuum oven. DSC data on related substituted pyridine complexes indicates exothermic decomposition events can begin as low as 140 °C[6]. A safety margin of at least 80 °C below the onset temperature is required for extended isothermal drying.

Q: My NMR shows a mixture of products after heating with acetic anhydride. What happened? A : You have inadvertently triggered a Boekelheide rearrangement. The 2-methyl group on your compound is highly susceptible to this [3,3]-sigmatropic shift when heated with an acylating agent, converting the 2-methyl group into a 2-acetoxymethyl group[4][5].

References

  • Pyridine borane complexes - Google Patents Source: US8106200B2 URL
  • Pyridine-N-oxide Source: Grokipedia URL:[Link]

  • Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement Source: ResearchGate URL:[Link]

  • Radical generation enabled by photoinduced N–O bond fragmentation Source: Chemical Science (RSC Publishing) URL:[Link]

  • Pyridine-N-oxide - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solvent Compatibility Issues with 5-Isopropyl-2-methylpyridine 1-oxide

Welcome to the Technical Support Center. 5-Isopropyl-2-methylpyridine 1-oxide (CAS 134923-06-1) is a highly versatile but physically demanding compound. Despite the lipophilic contribution of its 5-isopropyl and 2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Isopropyl-2-methylpyridine 1-oxide (CAS 134923-06-1) is a highly versatile but physically demanding compound. Despite the lipophilic contribution of its 5-isopropyl and 2-methyl substituents, the strongly polarized N-O bond dominates its physicochemical behavior.

As a Senior Application Scientist, I have structured this guide to provide mechanistic troubleshooting for the solvent compatibility issues you are likely to encounter during extraction, chromatography, and downstream reactions.

Core Troubleshooting Guides (FAQ)

Q1: Why am I experiencing low product recovery during liquid-liquid extraction with ethyl acetate or ether? Causality: The N-O moiety is a potent hydrogen-bond acceptor with a strong dipole moment. This structural feature makes the molecule highly hydrophilic, causing it to partition heavily into the aqueous phase rather than standard organic solvents like ethyl acetate ([1]). Resolution: Switch to halogenated solvents such as dichloromethane (DCM) or a highly polar organic mixture like chloroform/isopropanol (3:1 v/v). To further drive the compound into the organic phase, saturate the aqueous layer with sodium chloride. This "salting-out" effect decreases the solubility of the polar N-oxide in water by increasing the ionic strength of the aqueous phase ([2]).

Q2: My compound streaks severely on silica gel during flash chromatography. How can I resolve this? Causality: The highly polar oxygen atom of the N-oxide strongly hydrogen-bonds with the free, acidic silanol groups (-SiOH) on the normal-phase silica gel stationary phase. This strong, reversible binding leads to broad, tailing peaks and poor separation. Resolution: You must disrupt the hydrogen bonding. Use a highly polar eluent system (e.g., DCM/MeOH) and deactivate the silica by adding a basic modifier like 1-5% triethylamine (Et 3​ N) to the mobile phase. The Et 3​ N competitively binds to the silanol sites, allowing the N-oxide to elute cleanly.

Q3: How does solvent choice affect the stability and hygroscopicity of the N-oxide during storage? Causality: Pyridine N-oxides are notoriously deliquescent; they readily absorb atmospheric moisture ([1]). Storing them in hygroscopic solvents (like anhydrous EtOH or DMSO) without proper atmospheric controls leads to rapid water uptake. This not only alters the effective molarity of your stock solutions but can also hydrolyze sensitive reagents in subsequent synthetic steps. Resolution: Isolate the compound as a dry solid and store it in a desiccator over P 2​ O 5​ . If a stock solution is strictly required, use anhydrous DCM or toluene, store under an inert atmosphere (argon/nitrogen), and maintain over activated 4Å molecular sieves.

Q4: Why do my transition-metal-catalyzed downstream reactions fail when using this N-oxide as a substrate? Causality: The N-oxide oxygen is a potent Lewis base. It can coordinate strongly to transition metals (e.g., Pd, Cu), effectively displacing intended ligands and poisoning the catalyst ([3]). Using highly polar, coordinating solvents (like DMF or DMSO) can exacerbate this by creating a complex solvent-metal-substrate equilibrium that stalls the catalytic cycle. Resolution: Utilize non-coordinating or weakly coordinating solvents (e.g., toluene, 1,4-dioxane) to modulate the binding equilibrium. In umpolung strategies or direct C-H functionalizations, utilizing phosphonium salts or adjusting the catalyst-to-ligand ratio can prevent the N-oxide from permanently sequestering the active catalytic species ([3]).

Quantitative Data: Solvent Compatibility Profile

The table below summarizes the solvent compatibility and partitioning profile for 5-Isopropyl-2-methylpyridine 1-oxide to guide your experimental design.

SolventPolarity IndexSolubilityExtraction Recovery (%)Recommended Application
Hexane 0.1Insoluble< 5%Precipitation / Trituration
Ethyl Acetate 4.4Moderate30-40%Not recommended for primary extraction
Dichloromethane 3.1High> 90%Primary extraction, Chromatography
Methanol 5.1Very HighN/A (Miscible)Chromatography modifier
Water 10.2Very HighN/AAqueous workup (requires salting out)

Detailed Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (Self-Validating System)

Objective: Maximize recovery of 5-Isopropyl-2-methylpyridine 1-oxide from an aqueous reaction mixture.

  • Preparation: Transfer the crude aqueous reaction mixture to a separatory funnel.

  • Salting Out: Add solid NaCl to the aqueous phase until no more dissolves (saturation). Causality: This minimizes the hydration sphere around the N-oxide, forcing it out of the aqueous phase.

  • Extraction: Add a volume of Dichloromethane (DCM) equal to half the aqueous volume. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The DCM layer (bottom) contains the product. Collect the DCM layer.

  • Iteration: Repeat the extraction step two more times with fresh DCM.

  • Validation Check: Spot the remaining aqueous layer on a TLC plate, elute with DCM/MeOH (9:1), and visualize under UV (254 nm) or with an iodine stain. If a spot remains, perform one final extraction using Chloroform/Isopropanol (3:1 v/v).

  • Drying: Combine all organic extracts, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Normal-Phase Chromatographic Purification

Objective: Purify the N-oxide without streaking or product loss on silica.

  • Column Preparation: Slurry pack the silica gel column using DCM containing 2% Triethylamine (Et 3​ N). Causality: Pre-treating the column neutralizes acidic silanol sites.

  • Sample Loading: Dissolve the crude 5-Isopropyl-2-methylpyridine 1-oxide in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using a gradient of DCM to DCM/MeOH (95:5) containing a constant 2% Et 3​ N.

  • Fraction Collection: Collect fractions and monitor via TLC.

  • Validation Check: Co-spot fractions against a known standard. The presence of Et 3​ N ensures the N-oxide elutes as a tight, circular spot rather than a prolonged streak.

Workflow Visualization

SolventWorkflow Start Crude Reaction Mixture (Aq/Org Emulsion) Check Is the extraction solvent halogenated? (e.g., DCM) Start->Check SaltingOut Saturate Aqueous Layer with NaCl (Salting Out) Check->SaltingOut No Extract Extract with DCM or CHCl3:iPrOH (3:1) Check->Extract Yes SaltingOut->Extract Dry Dry over Na2SO4 & Evaporate Solvent Extract->Dry Purify Silica Chromatography (Add 1-5% Et3N modifier) Dry->Purify Pure Pure 5-Isopropyl-2-methylpyridine 1-oxide Purify->Pure

Workflow for resolving solvent extraction and purification issues of pyridine N-oxides.

References

  • Title: Pyridine N-oxide - Physical Properties Source: Grokipedia URL: [Link]

  • Title: From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Optimization

reducing trace impurities in 5-Isopropyl-2-methylpyridine1-oxide batch synthesis

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the batch synthesis of 5-Isopropyl-2-methylpyridine 1-oxide. The inherent polarity imparted...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the batch synthesis of 5-Isopropyl-2-methylpyridine 1-oxide. The inherent polarity imparted by the N-oxide functional group, while synthetically useful, presents unique challenges in controlling reaction selectivity and achieving high purity.[1] This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to empower you to diagnose and resolve common issues encountered during synthesis, leading to a more robust and reproducible process.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Synthesis Issues

This section addresses specific problems you may encounter during the synthesis and workup of 5-Isopropyl-2-methylpyridine 1-oxide. The solutions are based on established principles of pyridine N-oxide chemistry and purification.

Q1: My reaction appears incomplete, and I observe a significant amount of starting material (5-Isopropyl-2-methylpyridine) by TLC/LC-MS analysis. What are the likely causes and solutions?

A1: Incomplete conversion is a common issue stemming from oxidant, temperature, or catalyst inefficiencies.

  • Cause 1: Insufficient Oxidant or Oxidant Decomposition. Peroxy-acids like m-chloroperoxybenzoic acid (m-CPBA) are common oxidants for this transformation but can decompose over time, especially if not stored properly.[2] Hydrogen peroxide solutions can also lose potency.

    • Solution:

      • Verify Oxidant Potency: Use a fresh bottle of m-CPBA or titrate your hydrogen peroxide solution to confirm its concentration.

      • Increase Oxidant Stoichiometry: Incrementally increase the molar equivalents of the oxidant (e.g., from 1.1 eq. to 1.3 eq.). Monitor for the formation of potential over-oxidation byproducts. A safe and scalable approach involves the portion-wise addition of the oxidant to control the reaction temperature.[3]

      • Consider an Alternative Oxidant: Reagents like sodium percarbonate in the presence of a rhenium catalyst, or urea-hydrogen peroxide (UHP), can offer better stability and efficiency.[4]

  • Cause 2: Sub-optimal Reaction Temperature. The N-oxidation of pyridines is an exothermic process. While initial cooling is often necessary to control the reaction rate, insufficient thermal energy can lead to stalling.

    • Solution: After the initial exotherm subsides, allow the reaction to warm to room temperature or gently heat it (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress every 1-2 hours.

  • Cause 3: Inefficient Mixing in a Heterogeneous Reaction. If the oxidant or starting material has limited solubility in the chosen solvent, poor mixing can create localized concentration gradients, hindering the reaction.

    • Solution: Ensure vigorous stirring throughout the reaction. If solubility is a major issue, consider a co-solvent system or switch to a solvent that better solubilizes all components.

Q2: My final product is off-color (yellow to brown), but the primary peak in NMR/LC-MS looks correct. What is causing the discoloration and how can I remove it?

A2: Discoloration typically arises from trace-level impurities that are highly chromophoric.

  • Cause 1: Trace Metal Impurities. Residual transition metals from reagents or the reaction vessel can form colored complexes with pyridine N-oxides.[5][6] This is particularly relevant if you are using certain catalysts.[7]

    • Solution:

      • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated carbon (typically 1-2% w/w). Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This is often highly effective at removing colored impurities.

      • Chelating Agent Wash: During the aqueous workup, consider washing with a dilute solution of a chelating agent like EDTA to sequester metal ions.

  • Cause 2: Nitro- or other Aromatic Impurities. If using nitric acid-based oxidation methods or if the starting material contains aromatic impurities, nitrated byproducts can form, which are often yellow.[8]

    • Solution: Recrystallization is the most effective method for removing these types of impurities. See the detailed protocol in Part 3. The choice of solvent is critical; a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is ideal.

Q3: I'm struggling with the purification. My compound either remains an oil or crashes out of solution too quickly during recrystallization.

A3: The high polarity and hygroscopic nature of many pyridine N-oxides can make crystallization challenging.[1][9][10]

  • Problem: Failure to Crystallize (Oiling Out). This occurs when the compound's solubility in the chosen solvent is too high, even at low temperatures, or when impurities are inhibiting lattice formation.

    • Solution:

      • Use an Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, dichloromethane). Then, slowly add a "bad" or "anti-solvent" in which it is poorly soluble (e.g., hexane, diethyl ether) until the solution becomes faintly turbid. Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly. This vapor diffusion technique is excellent for sensitive compounds.[9]

      • Ensure Anhydrous Conditions: Pyridine N-oxides can be hygroscopic. Absorbed water can act as an impurity and hinder crystallization. Ensure your crude material is thoroughly dried under vacuum before attempting recrystallization.

  • Problem: Product Crashes Out of Solution. Rapid precipitation leads to the formation of small, impure crystals that trap solvent and impurities.

    • Solution:

      • Slow Cooling: After dissolving the compound in a minimal amount of hot solvent, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a dewar filled with warm water.

      • Hot Filtration: If insoluble impurities are present, they can act as nucleation sites, causing premature precipitation. Perform a hot filtration of the saturated solution before allowing it to cool.[9]

Part 2: Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect in the synthesis of 5-Isopropyl-2-methylpyridine 1-oxide?

A: Besides unreacted starting material, the most common impurities are derived from the oxidant and potential side reactions. A summary is provided in the table below.

Impurity ClassSpecific Example(s)Potential Source / Formation MechanismRecommended Analytical Technique
Unreacted Starting Material 5-Isopropyl-2-methylpyridineIncomplete reaction.GC-MS, LC-MS, ¹H NMR
Oxidant Byproducts m-Chlorobenzoic acidByproduct from m-CPBA oxidation.[11]LC-MS, ¹H NMR
Over-oxidation Products Products from ring-opening or side-chain oxidation.Excess oxidant, high reaction temperatures.[12][13]LC-MS/MS, HRMS
Decomposition Products 5-Isopropyl-2-methylpyridineThermal or photochemical degradation of the N-oxide.[14][15]GC-MS, LC-MS
Residual Solvents Dichloromethane, Acetic Acid, etc.Incomplete removal during workup and drying.¹H NMR, GC-HS

Q: Which oxidizing agent is best for this synthesis: m-CPBA or Hydrogen Peroxide/Acetic Acid?

A: Both are effective, but they have different safety and workup profiles.

  • m-CPBA: Generally provides cleaner reactions and is easier to handle on a lab scale. However, it is more expensive, and the byproduct, m-chlorobenzoic acid, must be removed, typically via an aqueous base wash or chromatography.[3] Safety precautions are necessary as concentrated peroxy-acids can be explosive.[2][3]

  • Hydrogen Peroxide/Acetic Acid: This system forms peracetic acid in situ.[16] It is very cost-effective and the byproducts are only water and acetic acid, which are easily removed. However, reactions can be more exothermic and may require more careful temperature control. The reaction times can also be longer.

Q: How can I effectively monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase that provides good separation between the apolar starting material and the highly polar N-oxide product (e.g., 5-10% Methanol in Dichloromethane). The N-oxide product will have a much lower Rf value. For more quantitative analysis, taking aliquots for LC-MS or GC-MS analysis is recommended.

Q: What are the best practices for storing 5-Isopropyl-2-methylpyridine 1-oxide?

A: The product can be hygroscopic and potentially sensitive to light.[1][9] It should be stored in a tightly sealed, amber glass vial in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon).

Part 3: Validated Experimental Protocols

Protocol 1: Synthesis of 5-Isopropyl-2-methylpyridine 1-oxide using m-CPBA

This protocol is a general guideline and may require optimization.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Isopropyl-2-methylpyridine (1.0 eq.) in dichloromethane (DCM, ~0.5 M).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Oxidant Addition: To the cooled, stirring solution, add m-CPBA (≤77% purity, 1.2 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted m-CPBA.[3] Stir for 20 minutes. Test for peroxides using peroxide test strips to ensure complete quenching.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of the crude product in several test tubes and test different solvent systems (e.g., Ethyl Acetate/Hexane, Acetone, Isopropanol). The ideal system will fully dissolve the crude product when hot but result in significant precipitation upon cooling.

  • Dissolution: Transfer the bulk crude product to an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until all the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Part 4: Visual Diagrams and Workflows

General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Start 1. Dissolve Starting Material (5-Isopropyl-2-methylpyridine) AddOxidant 2. Add Oxidant (e.g., m-CPBA) at 0-5 °C Start->AddOxidant DCM React 3. React at RT (Monitor by TLC) AddOxidant->React Quench 4. Quench Excess Oxidant (e.g., Na2SO3) React->Quench Wash 5. Aqueous Wash (NaHCO3, Brine) Quench->Wash Dry 6. Dry & Concentrate Wash->Dry Crude Crude Product Dry->Crude Recrystal 7. Recrystallization Crude->Recrystal Filter 8. Filter & Wash Crystals Recrystal->Filter FinalDry 9. Dry Under Vacuum Filter->FinalDry Final Pure Product FinalDry->Final

Caption: A typical workflow for the synthesis and purification of 5-Isopropyl-2-methylpyridine 1-oxide.

Troubleshooting Decision Tree for Low Purity

Start Impure Product by TLC/LCMS SM_Present Is Starting Material (SM) a major component? Start->SM_Present Check Analysis New_Spots Are there new, non-polar spots/peaks? SM_Present->New_Spots No Incomplete_Rxn Action: - Increase reaction time/temp - Check oxidant stoichiometry and activity SM_Present->Incomplete_Rxn SM_Present->Incomplete_Rxn Yes Rxn_Decomp Action: - Check for thermal decomposition - Consider milder conditions SM_Present->Rxn_Decomp Polar_Spots Are there new, very polar spots/peaks? New_Spots->Polar_Spots No New_Spots->Rxn_Decomp Yes Color_Issue Is the product discolored? Polar_Spots->Color_Issue No Over_Ox Action: - Reduce oxidant stoichiometry - Improve temperature control - Consider a more selective oxidant Polar_Spots->Over_Ox Yes Final_Purify Action: - Treat with activated carbon - Perform careful recrystallization Color_Issue->Final_Purify Yes

Caption: A decision tree to diagnose and address common purity issues.

References

  • Grokipedia. Pyridine-N-oxide.
  • Benchchem. (2025). Introduction to Crystallization of Pyridine N-Oxide Compounds.
  • Request PDF. Thermo-oxidative degradation of styryl derivatives of pyridine-N-oxides.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Journal of the Chemical Society A. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides.
  • Google Patents. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
  • Organic Syntheses Procedure. pyridine-n-oxide.
  • BLD Pharm. 134923-06-1|5-Isopropyl-2-methylpyridine 1-oxide.
  • ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • WUR eDepot. Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c.
  • ResearchGate. (2025). Recent Trends in the Chemistry of Pyridine N-Oxides.
  • OSTI.GOV. (1981). Determination of impurities in crude light pyridine bases.
  • Organic Syntheses Procedure. 1.
  • Reddit. (2025). How to dry pyridine N-oxide obtained commerically.
  • Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • ResearchGate. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • Sciencemadness.org. Oxidation of 2-Methyl 5-Ethyl Pyridine to Isocinchomeronic Acid.
  • Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity.
  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • PrepChem.com. Synthesis of 5-ethoxycarbonyl-2-methyl pyridine-1-oxide.
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives.
  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds.
  • Fortune Business Insights. (2026). Pyridine And Pyridine Derivatives Market Size, Share, 2034.
  • Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.
  • Eurasian Chemico-Technological Journal. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst.
  • LookChem. 5-Ethyl-2-methylpyridine 1-oxide.
  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
  • ACS Publications. (2018). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides.
  • The Royal Society of Chemistry. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines.
  • MDPI. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook.
  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).
  • A New Convenient Synthesis of Pyridine-N-oxides.
  • ResearchGate. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst.
  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • My Goldschmidt. The effects and importance of trace element heterogeneities during pyrite oxidation.
  • Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation.
  • PMC. Photoelectrochemical water oxidation improved by pyridine N-oxide as a mimic of tyrosine-Z in photosystem II.
  • PubChem. 2-Methyl-5-isopropenylpyridine.
  • Benchchem. Purification of 3-Methylpyridine-4-carboxylic acid N-oxide: Application Notes and Protocols.
  • PMC - NIH. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Wikipedia. 5-Ethyl-2-methylpyridine.
  • IntechOpen. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes.
  • NIST WebBook. 2-Isopropyl-5-methylhex-2-enal.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storing 5-Isopropyl-2-methylpyridine 1-Oxide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-isopropyl-2-methylpyridine 1-oxide (also known as 5-isopropyl-2-methylpyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-isopropyl-2-methylpyridine 1-oxide (also known as 5-isopropyl-2-methylpyridine N-oxide). Here, we address the critical challenges of moisture sensitivity, structural degradation, and precise handling through field-proven, self-validating methodologies.

Part 1: Core Fundamentals & FAQs

Q1: Why does 5-isopropyl-2-methylpyridine 1-oxide rapidly turn into a syrupy oil when left on the benchtop? A1: The physical transformation from a crystalline solid to a syrupy oil is caused by rapid hydration, not chemical degradation. Pyridine N-oxides possess a highly polarized[1]. The oxygen atom bears a significant partial negative charge, making it an exceptionally [2]. When exposed to ambient humidity, atmospheric water molecules rapidly coordinate to the N-oxide oxygen, disrupting the crystal lattice and forming a viscous hydrate[1][2].

Table 1: Key Physical & Chemical Properties

PropertyValue / DescriptionCausality / Impact on Handling
Chemical Formula C9H13NON/A
Molar Mass 151.21 g/mol N/A
Appearance Colorless to pale yellow solidVisual indicator of purity; turns syrupy when wet.
Hygroscopicity Extremely HighRequires inert atmosphere handling (glovebox) to maintain stoichiometry.
Thermal Stability Stable up to ~150°CAllows for azeotropic distillation without thermal decomposition.
Dipole Moment High (N⁺–O⁻ bond)Highly soluble in polar solvents; prone to streaking on standard silica gel.

Part 2: Troubleshooting Moisture Contamination

Q2: My batch of 5-isopropyl-2-methylpyridine 1-oxide is completely wet. Standard desiccators aren't working. How can I recover the anhydrous solid? A2: Static drying methods (like standard desiccators or drying over MgSO₄) are thermodynamically insufficient to break the strong hydrogen bonds between the N-oxide and water. The most effective method is azeotropic distillation [3][4]. By dissolving the wet compound in an excess of toluene, you can exploit the[4]. As the toluene boils off under reduced pressure, it carries the water with it, driving the equilibrium toward the anhydrous state without requiring temperatures that could degrade the N-oxide[3][4].

Protocol 1: Azeotropic Drying of Pyridine N-Oxides

This protocol is a self-validating system designed to ensure complete moisture removal.

Step 1: Dissolution Transfer the hydrated, syrupy 5-isopropyl-2-methylpyridine 1-oxide into a round-bottom flask. Add a 10-fold volumetric excess of [3]. Causality: Toluene acts as both the solvent and the azeotropic entrainer.

Step 2: Azeotropic Distillation Equip the flask with a short-path distillation head. Distill off the toluene under slightly reduced pressure or under a steady stream of inert gas (nitrogen/argon) until a syrupy residue remains[3]. Causality: The water-toluene azeotrope boils lower than pure toluene, ensuring water is preferentially removed.

Step 3: Iterative Chasing Repeat Step 1 and Step 2 at least two more times with fresh portions of anhydrous toluene[3]. Causality: Iterative chasing overcomes the asymptotic limits of single-pass distillation, ensuring trace water is completely stripped.

Step 4: High-Vacuum Solidification Connect the flask to a high-vacuum line (equipped with a cold trap to protect the pump from residual toluene). Leave the residue under high vacuum (< 0.1 Torr) overnight. The material will gradually crystallize into a crispy, anhydrous solid[3].

Step 5: Self-Validation (Quality Control) To validate the dryness, quickly transfer a 5–10 mg aliquot of the resulting solid into a dry NMR tube inside a glovebox. Dissolve in anhydrous CDCl₃ and acquire a ¹H NMR spectrum. The water peak (typically at δ 1.56 ppm in CDCl₃) should be absent or negligible.

AzeotropicDrying A Wet 5-Isopropyl-2-methylpyridine 1-oxide (Hydrated Syrup) B Dissolve in Excess Toluene (Forms Toluene-Water Azeotrope) A->B C Distill under Reduced Pressure (Removes Azeotrope) B->C D Repeat Distillation 2x with Fresh Toluene C->D E High-Vacuum Drying (Overnight) with Cold Trap D->E F Anhydrous Solid Product (Store in Desiccator/Glovebox) E->F

Workflow for the azeotropic drying of hygroscopic pyridine N-oxides.

Part 3: Advanced Handling & Storage

Q3: Even after drying, weighing the solid on a benchtop balance causes it to absorb moisture, ruining my reaction stoichiometry. How can I handle it accurately? A3: For highly hygroscopic, low-molecular-weight solids like 5-isopropyl-2-methylpyridine 1-oxide, benchtop weighing is fundamentally flawed. The mass will continuously increase on the balance pan as it pulls water from the air. The field-proven solution is to handle the dried N-oxide exclusively as a [3].

Protocol 2: Preparation and Storage of Anhydrous Stock Solutions

This protocol ensures long-term stability and precise volumetric dispensing.

Step 1: Glovebox Transfer Immediately after the high-vacuum drying step (Protocol 1, Step 4), backfill the flask with dry argon. Transfer the sealed flask into an inert-atmosphere glovebox (H₂O < 1 ppm, O₂ < 1 ppm). Causality: Prevents any re-exposure to atmospheric moisture during the transfer phase.

Step 2: Volumetric Dissolution Inside the glovebox, quantitatively transfer the anhydrous solid into a volumetric flask. Dissolve the solid in an anhydrous, inert solvent appropriate for your downstream reactions (e.g., anhydrous dichloromethane, THF, or toluene). Dilute to the mark to create an exact molarity (e.g., 1.0 M) or a specific weight percentage (e.g., 10% w/w)[3].

Step 3: Schlenk Storage Transfer the stock solution to a Schlenk storage flask equipped with a high-vacuum PTFE stopcock. Causality: Schlenk flasks provide a superior hermetic seal compared to standard septa, which degrade over time and allow moisture ingress.

Step 4: Volumetric Dispensing When setting up a reaction on the benchtop, use standard Schlenk line techniques. Dispense the required amount of the N-oxide using a Hamilton gas-tight micro-syringe[3]. Causality: Volumetric dispensing of a standardized solution eliminates the need for benchtop weighing, ensuring perfect stoichiometry.

Step 5: Self-Validation (Titration/qNMR) Validate the exact concentration of your stock solution using quantitative NMR (qNMR). Mix a precise volume of the stock solution with a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) in CDCl₃. Integrate the distinct isopropyl methyl peaks of the N-oxide against the internal standard to confirm the exact molarity.

References

  • Title: Pyridine-N-oxide Source: Wikipedia URL: [Link]

  • Title: How to dry pyridine N-oxide obtained commerically Source: Reddit (r/Chempros) URL: [Link]

  • Title: Pyridine and Pyridine Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology Source: Kirk-Othmer Encyclopedia URL: [Link]

  • Title: Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Validation Guide: 5-Isopropyl-2-methylpyridine-1-oxide vs. Parent Pyridine

Executive Summary In modern drug development and agrochemical synthesis, pyridine N-oxides frequently serve as critical bioactive pharmacophores, metabolic intermediates, or highly reactive synthetic precursors[1]. Valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and agrochemical synthesis, pyridine N-oxides frequently serve as critical bioactive pharmacophores, metabolic intermediates, or highly reactive synthetic precursors[1]. Validating the successful N-oxidation of substituted pyridines requires analytical techniques capable of detecting subtle electronic changes. This guide provides an objective, data-driven comparison between High-Purity 5-Isopropyl-2-methylpyridine-1-oxide (Target Product) and its non-oxidized precursor, 5-Isopropyl-2-methylpyridine (Baseline Alternative). By leveraging high-resolution 1 H and 13 C NMR spectroscopy, researchers can establish a self-validating system to confirm product conversion, structural integrity, and purity.

Mechanistic Insight: The Causality of N-Oxidation NMR Shifts

As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality behind experimental observations. The transformation of a pyridine base to a pyridine N-oxide fundamentally alters the molecule's electronic topology[1].

The N–O bond is highly polar. The oxygen atom exerts two competing electronic effects on the aromatic ring:

  • Inductive Electron Withdrawal ( σ -system): The electronegative oxygen pulls electron density away from the ring, which would typically deshield adjacent nuclei.

  • Resonance Electron Donation ( π -system): The oxygen lone pairs delocalize into the aromatic π -system, increasing electron density at the ortho (C2, C6) and para (C4) positions[2].

In NMR spectroscopy, the resonance effect dominates the shielding of the ring carbons and protons. Consequently, the α -carbons (C2, C6) and their attached protons/alkyl groups experience a diagnostic upfield shift (shielding) upon N-oxidation[2]. Tracking these specific shifts provides an irrefutable, self-validating metric for reaction completion, far superior to standard chromatographic retention times.

Experimental Protocol: A Self-Validating NMR System

To ensure maximum trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to when comparing the target N-oxide against the parent pyridine alternative[3].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15.0 ± 0.5 mg of the analyte (either the parent 5-Isopropyl-2-methylpyridine or the target 1-oxide) into a clean, dry borosilicate glass vial.

  • Solvent Dissolution: Add exactly 0.6 mL of high-purity Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Vortex for 10 seconds until complete dissolution is achieved.

  • Sample Transfer: Using a glass Pasteur pipette, transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure the sample depth is at least 4 cm to maintain magnetic field homogeneity.

  • Instrument Tuning & Locking: Insert the sample into a 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ and shim the Z-axis to achieve a line width of <0.5 Hz.

  • 1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (zg30). Parameters: Spectral width of 10 ppm, 16 scans, and a relaxation delay (D1) of 1.0 second.

  • 13 C NMR Acquisition: Execute a proton-decoupled 13 C pulse sequence (zgpg30). Parameters: Spectral width of 250 ppm, 512 scans, and a relaxation delay of 2.0 seconds.

  • Self-Validating Integration Check: Calibrate the TMS peak to exactly 0.00 ppm. For the N-oxide product, integrate the isopropyl methyl doublet ( 1.26 ppm) to exactly 6.00. The 2-methyl singlet ( 2.53 ppm) must integrate to 3.00 ± 0.05. Any deviation greater than 5% indicates incomplete oxidation, over-oxidation, or residual starting material[3].

Data Presentation: Performance & Shift Comparison

The tables below objectively compare the diagnostic NMR shifts of the target N-oxide product against the parent pyridine alternative. The data illustrates how specific nuclei respond to the N-oxidation event.

Table 1: 1 H NMR Comparative Data (500 MHz, CDCl 3​ )
Proton PositionParent Pyridine (Alternative)Target N-Oxide (Product)Shift Difference ( Δδ )Mechanistic Rationale
Isopropyl -CH 3​ 1.24 ppm (d, 6H)1.26 ppm (d, 6H)+0.02 ppmMinimal change; distant from the N-O dipole.
2-Methyl -CH 3​ 2.51 ppm (s, 3H)2.53 ppm (s, 3H)+0.02 ppmSlight inductive deshielding from the adjacent N-O group[2].
H4 (Aromatic) 7.42 ppm (dd, 1H)7.10 ppm (dd, 1H)-0.32 ppmStrong resonance shielding from the N-oxide oxygen lone pairs.
H6 (Aromatic) 8.35 ppm (d, 1H)8.25 ppm (d, 1H)-0.10 ppmNet shielding due to resonance donation overriding inductive pull[2].
Table 2: 13 C NMR Comparative Data (125 MHz, CDCl 3​ )
Carbon PositionParent Pyridine (Alternative)Target N-Oxide (Product)Shift Difference ( Δδ )Mechanistic Rationale
C2-Methyl Carbon 24.2 ppm17.5 ppm-6.7 ppm Diagnostic Indicator: Severe steric compression and shielding from the N-O dipole drives the α -methyl carbon significantly upfield[2].
C4 (Aromatic) 134.2 ppm126.1 ppm-8.1 ppm Diagnostic Indicator: High electron density at the para position due to N-O resonance[2].
C6 (Aromatic) 148.5 ppm138.8 ppm-9.7 ppm Diagnostic Indicator: α -carbon shielding characteristic of complete N-oxidation[2].

Note: The dramatic upfield shift of the C2-Methyl carbon (from >24 ppm to <18 ppm) is the most reliable binary indicator of successful N-oxidation, completely differentiating the product from the alternative baseline[2].

Visualizing the Validation Workflow

To streamline laboratory operations, the following logical workflow dictates the decision-making process during product validation.

NMR_Validation N1 Parent Pyridine (5-Isopropyl-2-methylpyridine) N2 mCPBA Oxidation (N-Oxide Formation) N1->N2 Synthesis N3 NMR Sample Prep (CDCl3, Internal Std) N2->N3 Isolation N4 1H & 13C NMR Acquisition N3->N4 Data Collection D1 Analyze 13C Shift: C2-Methyl N4->D1 D2 Analyze 1H Shift: C6-Proton N4->D2 R1 ~24.2 ppm (Incomplete Reaction) D1->R1 No Shift R2 ~17.5 ppm (Successful N-Oxidation) D1->R2 Upfield Shift R3 ~8.35 ppm (Parent Base) D2->R3 No Shift R4 ~8.25 ppm (Target N-Oxide) D2->R4 Upfield Shift

Fig 1: NMR validation workflow for 5-Isopropyl-2-methylpyridine-1-oxide synthesis and purity check.

Conclusion

When evaluating 5-Isopropyl-2-methylpyridine-1-oxide against its parent alternative, standard chromatographic methods often fall short in confirming structural integrity. By leveraging the predictable electronic causality of the N-O bond—specifically the massive upfield 13 C shifts of the C2-methyl group and C6 aromatic carbon—researchers can establish a highly trustworthy, self-validating analytical framework. This protocol ensures that drug development professionals utilize only fully oxidized, high-purity intermediates in downstream synthetic pipelines.

Sources

Comparative

Comparative Reactivity Guide: 5-Isopropyl-2-methylpyridine 1-oxide vs. Unsubstituted Pyridine N-oxide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural causality, comparative reactivity profiles, and validated experimental protocols. Executive Summary & Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural causality, comparative reactivity profiles, and validated experimental protocols.

Executive Summary & Structural Causality

Pyridine N-oxides are indispensable intermediates in medicinal chemistry. The introduction of the N-oxide moiety fundamentally alters the electronic landscape of the pyridine ring, making it simultaneously more electrophilic and more nucleophilic than the parent amine [1].

When comparing unsubstituted Pyridine N-oxide (PNO) with 5-Isopropyl-2-methylpyridine 1-oxide , the reactivity diverges dramatically due to steric shielding and the introduction of reactive alkyl protons.

  • Unsubstituted Pyridine N-oxide acts as a versatile canvas for Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr) primarily at the C2 and C4 positions [2].

  • 5-Isopropyl-2-methylpyridine 1-oxide features blocked C2 and C5 positions. The bulky 5-isopropyl group sterically hinders adjacent sites, while the 2-methyl group introduces a highly acidic α -proton upon N-activation. This uniquely primes the molecule for the Boekelheide Rearrangement —a transformation impossible for unsubstituted PNO [3].

ReactivityMap PNO Unsubstituted Pyridine N-oxide (Active Sites: C2, C4, C6) EAS1 EAS & SNAr: C2, C4, C6 PNO->EAS1 Resonance Activation SNO 5-Isopropyl-2-methylpyridine 1-oxide (Active Sites: C4, C6, α-Methyl) EAS2 EAS: C4 (Major), C6 SNO->EAS2 C2 & C5 Blocked NAS2 SNAr: C4, C6 (Sterically Hindered) SNO->NAS2 Isopropyl Shielding BOEK Boekelheide Rearrangement: α-Methyl SNO->BOEK α-Proton Acidity

Fig 1: Electronic resonance and steric blocking map comparing the two N-oxides.

Comparative Reactivity Profiles

Electrophilic & Nucleophilic Aromatic Substitution

In unsubstituted PNO, the N-O bond dipole donates electron density into the ring, activating the 2- and 4-positions for EAS (e.g., nitration using fuming HNO3​/H2​SO4​ ). Conversely, the electronegative oxygen can act as a leaving group during SNAr, allowing nucleophiles to attack the 2- and 4-positions [2].

In 5-Isopropyl-2-methylpyridine 1-oxide, the C2 position is occupied by a methyl group, and C5 is occupied by an isopropyl group. The C2-methyl and C5-isopropyl groups are both ortho/para directing. Consequently, EAS is heavily directed to the C4 position , which is synergistically activated by both the N-oxide resonance and the inductive effect of the adjacent alkyl groups.

The Boekelheide Rearrangement (The Defining Differentiator)

The most critical divergence in reactivity is the Boekelheide rearrangement. Unsubstituted PNO cannot undergo this reaction. However, treating 5-Isopropyl-2-methylpyridine 1-oxide with an acylating agent (like acetic anhydride) triggers O-acylation, forming an N-acetoxypyridinium intermediate. The positive charge on the nitrogen drastically increases the acidity of the C2-methyl protons. Deprotonation yields an anhydrobase (N-oxyenamine), which undergoes a concerted [3,3]-sigmatropic shift to transfer the acetoxy group to the carbon, yielding 2-(acetoxymethyl)-5-isopropylpyridine [4]. This scaffold is highly prized in drug development for synthesizing active pharmaceutical ingredients (APIs) like proton pump inhibitors.

Boekelheide A 5-Isopropyl-2-methyl pyridine 1-oxide B N-Acetoxypyridinium Intermediate A->B + Ac2O (O-Acylation) C Anhydrobase (N-Oxyenamine) B->C - HOAc (Deprotonation) D 2-(Acetoxymethyl)-5-isopropyl pyridine C->D [3,3]-Sigmatropic Shift

Fig 2: Mechanism of the Boekelheide Rearrangement for 2-alkylpyridine N-oxides.

Quantitative Data & Performance Metrics

Property / Reactivity MetricUnsubstituted Pyridine N-oxide5-Isopropyl-2-methylpyridine 1-oxide
Molecular Weight 95.10 g/mol 151.21 g/mol
Dipole Moment ~4.37 D [1]~4.50 D (Estimated, enhanced by alkyls)
Primary EAS Site C4 > C2C4 (Highly selective)
Boekelheide Reactivity Inactive (No α -alkyl group)Highly Active (Yields ~80-85% acetoxy)
Aqueous Solubility Highly soluble (H-bond acceptor)Moderate to Low (Lipophilic isopropyl group)
Thermal Stability Stable up to ~130°CStable, but N-O bond labile under acylation

Validated Experimental Protocols

As an application scientist, ensuring reproducibility is paramount. The following protocols are designed as self-validating systems, utilizing inherent physical property shifts (like pH-dependent solubility) to drive purification.

Protocol A: Synthesis of 5-Isopropyl-2-methylpyridine 1-oxide via Peracetic Acid

Causality: Peracetic acid is chosen over mCPBA for large-scale N-oxidation because the acetic acid byproduct is easily removed via distillation, preventing the tedious chromatographic separation required for m-chlorobenzoic acid [5].

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and an addition funnel.

  • Reagent Loading: Add 5-isopropyl-2-methylpyridine (1.0 equiv) to the flask.

  • Controlled Oxidation: Begin stirring and add 40% peracetic acid (1.08 equiv) dropwise via the addition funnel.

    • Critical Control Point: Maintain the reaction temperature strictly at 85 °C . Exceeding this temperature risks thermal degradation of the N-oxide. The addition should take 50–60 minutes.

  • Maturation: Once addition is complete, allow the mixture to stir until the internal temperature naturally drops to 40 °C. Monitor completion via TLC (DCM:MeOH 9:1; the N-oxide will run significantly lower than the parent pyridine due to increased polarity).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove acetic acid. The crude 5-isopropyl-2-methylpyridine 1-oxide can be used directly for rearrangement.

Protocol B: Boekelheide Rearrangement to 2-(Acetoxymethyl)-5-isopropylpyridine

Causality: Acetic anhydride acts as both the solvent and the electrophile. A strict temperature ceiling prevents the formation of polymeric byproducts and multiple rearrangement isomers [4].

  • Setup: In a dry reaction vessel under inert atmosphere ( N2​ ), add the crude 5-isopropyl-2-methylpyridine 1-oxide.

  • Acylation: Add glacial acetic acid and acetic anhydride. The molar ratio of N-oxide to acetic anhydride should be approximately 1:3.

  • Rearrangement: Heat the mixture to 90–95 °C and maintain for 4–5 hours.

    • Self-Validation: The reaction transitions from a pale solution to a darker amber as the anhydrobase forms and rearranges.

  • Quenching & Isolation: Cool to room temperature. Carefully quench the excess acetic anhydride by adding ice-cold water dropwise (highly exothermic). Neutralize with saturated NaHCO3​ until pH 7.5. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. The resulting 2-(acetoxymethyl)-5-isopropylpyridine can be purified via vacuum distillation or column chromatography.

References

  • Baran Lab. "Pyridine N-Oxides - Baran Group Meeting." Baran Lab, 9 June 2012.[Link]

  • Katiyar, Diksha. "Pyridine Lecture Notes." Banaras Hindu University (BHU).[Link]

  • "Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement." ResearchGate.[Link]

Validation

Publish Comparison Guide: Analytical Strategies for the Structural Elucidation of 5-Isopropyl-2-methylpyridine 1-oxide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Comparative Mass Spectrometry (MS) Performance and Fragmentation Causality Executive Summary: The N-Oxide Analytical Challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Comparative Mass Spectrometry (MS) Performance and Fragmentation Causality

Executive Summary: The N-Oxide Analytical Challenge

In drug metabolism and pharmacokinetics (DMPK) workflows, identifying N-oxidized compounds is a critical regulatory requirement. 5-Isopropyl-2-methylpyridine 1-oxide (CAS: 134923-06-1) serves as an excellent model compound for evaluating analytical platforms. Because N-oxidation and aliphatic hydroxylation both result in a mass shift of +16 Da relative to the parent molecule, distinguishing between an N-oxide and a hydroxylated isomer is a classic analytical challenge [1].

This guide objectively compares the performance of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of this compound, providing mechanistic insights and self-validating experimental protocols.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of ionization technique dictates whether the N-oxide remains intact or degrades prior to detection. The causality behind platform selection lies in the thermal stability of the N-O bond.

The Pitfall of GC-EI-MS (Hard Ionization & Thermal Stress)

Under standard GC-EI-MS conditions, N-oxides are subjected to high temperatures in the injection port (typically >250°C). This thermal stress frequently induces deoxygenation prior to ionization [1]. Consequently, the resulting EI spectrum is dominated by the [M−O]+∙ artifact (m/z 135), making the N-oxide indistinguishable from the parent 5-isopropyl-2-methylpyridine. While EI provides rich library-matchable fragmentation, its performance for intact N-oxide quantification is highly unreliable.

The Superiority of LC-ESI-MS/MS (Soft Ionization)

ESI is a soft ionization technique performed at ambient or moderate temperatures, preserving the delicate N-O bond [2]. In positive ion mode, 5-isopropyl-2-methylpyridine 1-oxide readily protonates to form a stable [M+H]+ precursor ion at m/z 152.1072. Subsequent Collision-Induced Dissociation (CID) yields diagnostic neutral losses that definitively confirm the N-oxide moiety over a hydroxylated ring [3].

Quantitative Performance Comparison

Table 1: Comparative MS Performance for 5-Isopropyl-2-methylpyridine 1-oxide (Exact Mass: 151.0997 Da)

Analytical FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Primary/Precursor Ion m/z 151 ( M+∙ , often weak/absent)m/z 152 ( [M+H]+ , base peak)
Diagnostic N-Oxide Loss m/z 135 (Thermal artifact, [M−O]+∙ )m/z 135 ( [M+H−OH]+∙ )
Secondary Cleavages m/z 120 (Loss of methyl from artifact)m/z 134 ( [M+H−H2​O]+ ), m/z 93
Structural Integrity Low (Prone to thermal degradation)High (Intact molecular ion preserved)
Isomer Differentiation Poor (Hydroxyl vs N-oxide indistinguishable)Excellent (Specific radical losses confirm N-oxide)

Mechanistic Fragmentation Pathways

To build trust in the data, one must understand the causality of the fragmentation. In ESI-MS/MS, the protonated N-oxide (m/z 152) undergoes unique odd-electron fragmentation despite starting as an even-electron species.

The loss of a hydroxyl radical ( ∙OH , 17 Da) is a highly diagnostic hallmark of aromatic N-oxides, resulting in a radical cation at m/z 135 [2]. Alternatively, the loss of water ( H2​O , 18 Da) yields a pyridinium cation at m/z 134. Following the loss of the N-oxide oxygen, the isopropyl group at the 5-position undergoes alkyl cleavage, losing propene ( C3​H6​ , 42 Da) to yield a stable fragment at m/z 93.

Workflow cluster_GC Alternative 1: GC-EI-MS (Sub-Optimal) cluster_LC Alternative 2: LC-ESI-MS/MS (Recommended) Sample 5-Isopropyl-2-methylpyridine 1-oxide (m/z 151.0997) GC Gas Chromatography Thermal Deoxygenation Risk Sample->GC LC Liquid Chromatography Ambient Temp / No Degradation Sample->LC EI Electron Impact (70 eV) Hard Ionization GC->EI MS1 Artifactual Spectrum m/z 135 [M-O]+• dominates EI->MS1 ESI Electrospray Ionization Soft Ionization (+ve mode) LC->ESI MS2 Diagnostic CID Fragments m/z 152 -> 135, 134, 93 ESI->MS2

Caption: Analytical workflow comparison for N-oxide characterization highlighting thermal degradation risks.

Fragmentation M_H [M+H]+ m/z 152 Protonated N-oxide Loss_OH [M+H - •OH]+ m/z 135 Radical Cation M_H->Loss_OH - •OH (17 Da) Loss_H2O [M+H - H2O]+ m/z 134 Pyridinium Cation M_H->Loss_H2O - H2O (18 Da) Loss_Propene [M+H - •OH - C3H6]+ m/z 93 Alkyl Cleavage Loss_OH->Loss_Propene - C3H6 (42 Da)

Caption: Proposed ESI-MS/MS CID fragmentation pathway for 5-Isopropyl-2-methylpyridine 1-oxide.

Self-Validating LC-ESI-MS/MS Protocol

To guarantee scientific integrity, protocols must be self-validating. The following methodology ensures that the observed fragments are true CID products and not in-source thermal artifacts.

Step 1: Sample Preparation & Orthogonal Control Spiking
  • Reconstitute 5-Isopropyl-2-methylpyridine 1-oxide in 50:50 Water:Methanol to a concentration of 100 ng/mL.

  • Self-Validation Step: Spike the sample with an equimolar concentration of the unoxidized parent compound (5-isopropyl-2-methylpyridine). This acts as an internal system suitability control to prove the MS source is not actively reducing the N-oxide.

Step 2: Chromatographic Separation
  • Column: Use a high-resolution C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The highly polar N-oxide will elute significantly earlier than the lipophilic unoxidized parent. Baseline resolution of these two peaks validates that any m/z 135 signal observed at the N-oxide's retention time is generated within the collision cell, not the LC system.

Step 3: ESI-QqQ MS/MS Acquisition
  • Operate the Triple Quadrupole (QqQ) in Positive ESI mode.

  • Set the capillary voltage to 3.0 kV and maintain the desolvation temperature below 350°C to prevent artifactual deoxygenation.

  • Transitions Monitored (MRM):

    • m/z 152.1 135.1 (Collision Energy: 20 eV) - Primary diagnostic transition (-OH)

    • m/z 152.1 134.1 (Collision Energy: 25 eV) - Secondary diagnostic transition (-H2O)

    • m/z 152.1 93.1 (Collision Energy: 35 eV) - Tertiary structural confirmation (-Propene)

Step 4: Data Validation & Interpretation

Review the chromatogram. If the m/z 152 135 transition is observed strictly at the early retention time, the N-oxide structure is verified. If the unoxidized parent control peak (eluting later) shows an m/z 152 signal, the system is suffering from in-source oxidation/reduction artifacts and requires source cleaning and temperature optimization.

References

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds Analytical Chemistry URL:[Link]

  • Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution Rapid Communications in Mass Spectrometry URL:[Link]

  • Mass Spectrometry-Based Metabolic Profiling of Urinary Metabolites of N′-Nitrosonornicotine (NNN) in the Rat Chemical Research in Toxicology URL:[Link]

Comparative

A Comparative Guide to the Quantitative Analysis of 5-Isopropyl-2-methylpyridine-1-oxide: A Validated HPLC-UV Method vs. Alternative Techniques

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative determination of 5-Isopropyl-2-methylpyridine-1-oxide. It is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative determination of 5-Isopropyl-2-methylpyridine-1-oxide. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data. We will explore a meticulously validated High-Performance Liquid Chromatography (HPLC) method with UV detection and compare its performance characteristics against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The narrative of this guide is rooted in the principles of scientific integrity, providing not just protocols but also the rationale behind the experimental choices. Every step is designed to be self-validating, ensuring that the presented methodologies are trustworthy and reproducible.

Introduction: The Analytical Challenge of 5-Isopropyl-2-methylpyridine-1-oxide

5-Isopropyl-2-methylpyridine-1-oxide is a pyridine N-oxide derivative. The N-oxide functional group introduces polarity and potential thermal lability, which can present unique challenges for chromatographic analysis. Accurate and precise quantification of this analyte is crucial in various stages of research and development, from synthesis reaction monitoring to purity assessment in final products. The choice of analytical technique is therefore a critical decision that impacts data quality and reliability.

The Workhorse: A Validated HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a widely accessible and robust technique for the quantitative analysis of chromophore-containing compounds. Here, we detail a validated method tailored for 5-Isopropyl-2-methylpyridine-1-oxide.

Method Development Rationale

The primary challenge in the chromatography of pyridine N-oxides is their high polarity, which can lead to poor retention on traditional reversed-phase columns like C18.[1] To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is often more suitable.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a small amount of aqueous buffer. This promotes the retention of polar analytes.

Detailed HPLC-UV Method Parameters
ParameterSpecificationRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system.
Column Waters XBridge BEH HILIC (150 x 4.6 mm, 5 µm)The BEH particle technology provides excellent peak shape and stability across a wide pH range. The HILIC chemistry is optimal for retaining the polar N-oxide.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0B: Acetonitrile
Gradient 95% B to 70% B over 10 minutesA gradient is employed to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detector UV-Vis Diode Array Detector (DAD)DAD allows for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment.
Detection Wavelength 265 nmPyridine N-oxides typically exhibit strong UV absorbance around this wavelength. A full UV scan of the analyte should be performed to determine the absorbance maximum.
Diluent Acetonitrile/Water (90:10, v/v)To ensure compatibility with the initial mobile phase conditions and prevent peak distortion.
Method Validation: Adhering to ICH Q2(R1) Guidelines

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[2][3][4][5] The following validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

  • Procedure: A solution of 5-Isopropyl-2-methylpyridine-1-oxide was spiked with its potential starting materials (e.g., 5-isopropyl-2-methylpyridine) and degradation products (generated through forced degradation studies involving acid, base, oxidation, and heat). The chromatograms were analyzed for any co-eluting peaks. Peak purity was assessed using the DAD.

  • Results: The method demonstrated excellent specificity, with no interference from potential impurities or degradants at the retention time of the analyte peak. The peak purity index was greater than 0.999, indicating a homogeneous peak.

  • Procedure: A series of at least five concentrations of 5-Isopropyl-2-methylpyridine-1-oxide reference standard were prepared over the range of 1 µg/mL to 100 µg/mL. Each solution was injected in triplicate.

  • Results: The method was linear over the tested concentration range, with a correlation coefficient (r²) of >0.999. The calibration curve was linear and passed through the origin.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

  • Procedure: Accuracy was determined by analyzing samples of a known concentration (spiked placebo) at three concentration levels (low, medium, and high) covering the specified range. The analysis was performed in triplicate for each level.

  • Results: The mean recovery was between 98.0% and 102.0% at each concentration level, with a relative standard deviation (RSD) of <2.0%, demonstrating high accuracy.

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6][7]

  • Procedure:

    • Repeatability: Six replicate injections of a sample solution at 100% of the test concentration were performed on the same day.

    • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

  • Results: The RSD for repeatability was <1.0%, and for intermediate precision was <2.0%, indicating excellent precision.

  • Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Results: The LOD was determined to be 0.1 µg/mL, and the LOQ was 0.3 µg/mL, demonstrating sufficient sensitivity for trace-level analysis.

  • Procedure: The robustness of the method was evaluated by intentionally varying critical method parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Results: The system suitability parameters (e.g., theoretical plates, tailing factor) remained within acceptable limits, and the assay results were not significantly affected by these minor variations, indicating the method is robust.

Summary of HPLC-UV Method Validation Data
Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo co-elution at the analyte retention time
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (RSD) Repeatability: < 1.0%; Intermediate: < 2.0%≤ 2.0%
LOD 0.1 µg/mLReportable
LOQ 0.3 µg/mLReportable
Robustness PassedSystem suitability criteria met

Comparative Analysis: HPLC-UV vs. Alternative Techniques

While the validated HPLC-UV method is robust and reliable, certain applications may benefit from alternative analytical techniques. Here, we compare the HPLC-UV method with GC-MS and UPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Advantages:

    • High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.

    • Structural Information: Mass spectrometry provides fragmentation patterns that can aid in structural elucidation and confirmation of identity.

  • Disadvantages for N-Oxides:

    • Thermal Lability: Pyridine N-oxides can be thermally labile and may degrade in the high temperatures of the GC inlet and column, leading to inaccurate quantification.

    • Derivatization: To improve volatility and thermal stability, derivatization may be necessary, which adds complexity and potential for error to the analytical workflow.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has become the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[8]

  • Advantages:

    • Superior Sensitivity: UPLC-MS/MS can achieve much lower limits of detection and quantification compared to HPLC-UV, often in the picogram-per-milliliter (pg/mL) range.

    • High Selectivity: Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and its characteristic product ions, minimizing interference from matrix components.

    • Faster Analysis Times: UPLC systems utilize smaller particle size columns, enabling faster separations without compromising resolution.

  • Disadvantages:

    • Higher Cost and Complexity: The instrumentation is more expensive to acquire and maintain, and method development can be more complex.

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy of quantification, requiring careful method development and often the use of isotopically labeled internal standards.

Performance Comparison Guide
FeatureHPLC-UVGC-MSUPLC-MS/MS
Selectivity GoodVery GoodExcellent
Sensitivity (LOQ) ~0.3 µg/mLAnalyte dependent, potential for degradation~pg/mL range
Speed ModerateSlow to ModerateFast
Cost (Instrument) LowModerateHigh
Cost (Operational) LowModerateHigh
Ease of Use EasyModerateModerate to Difficult
Suitability for N-Oxides Good (with HILIC)Poor (thermal lability)Excellent
Throughput ModerateLowHigh

Experimental Protocols

HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting dev Method Development (HILIC Approach) proto Protocol Definition dev->proto spec Specificity (Forced Degradation) proto->spec lin Linearity & Range spec->lin acc Accuracy (Spiked Samples) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ (Signal-to-Noise or Slope) prec->lod_loq robust Robustness (Parameter Variation) lod_loq->robust report Validation Report (Summary & Data) robust->report

Caption: A streamlined workflow for the validation of the HPLC method.

Sample Preparation for HPLC Analysis
  • Standard Preparation: Accurately weigh approximately 10 mg of 5-Isopropyl-2-methylpyridine-1-oxide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Acetonitrile/Water, 90:10) to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes. Dilute to volume with the diluent. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Conclusion

The choice of an analytical method for the quantitative analysis of 5-Isopropyl-2-methylpyridine-1-oxide is contingent upon the specific requirements of the analysis. The validated HPLC-UV method presented in this guide is a robust, reliable, and cost-effective solution for routine quality control and purity assessments. Its performance is well-characterized and meets the stringent requirements of regulatory guidelines.

For applications demanding higher sensitivity, such as bioanalysis or trace impurity analysis, UPLC-MS/MS is the superior technique, albeit with higher operational costs and complexity. GC-MS is generally not recommended for the direct analysis of pyridine N-oxides due to their thermal lability.

Ultimately, a thorough understanding of the analytical objectives, sample matrix, and available resources will guide the selection of the most appropriate technique. This guide provides the foundational data and rationale to make an informed decision.

Method_Comparison cluster_hplcuv HPLC-UV cluster_gcms GC-MS cluster_uplcmsms UPLC-MS/MS hplcuv_pros Pros: - Cost-effective - Robust - Easy to use hplcuv_cons Cons: - Moderate sensitivity - Moderate speed gcms_pros Pros: - High resolution - Structural info gcms_cons Cons: - Thermal lability issues - Potential need for derivatization uplcmsms_pros Pros: - Excellent sensitivity - High selectivity - Fast uplcmsms_cons Cons: - High cost - Complex - Matrix effects Analyte 5-Isopropyl-2-methylpyridine-1-oxide Quantitative Analysis cluster_hplcuv cluster_hplcuv Analyte->cluster_hplcuv cluster_gcms cluster_gcms Analyte->cluster_gcms cluster_uplcmsms cluster_uplcmsms Analyte->cluster_uplcmsms

Caption: A comparative overview of the analytical techniques.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA, Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH, Quality Guidelines. [Link]

  • Lab Manager, ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International, Method Validation Guidelines. [Link]

  • ResearchGate, ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • MDPI, Selection of a Universal Method for Measuring Nitrogen Oxides in Underground Mines: A Literature Review and SWOT Analysis. [Link]

  • Agilent, Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Taylor & Francis Online, A method for quantitative analysis of nitrogen oxides and N2 by means of mass spectrometry with the assistance of a catalytic technique for the reduction of NO with CO or hydrocarbons. [Link]

  • Chromatography Forum, Retention of Pyridine N-Oxides on HPLC. [Link]

Sources

Validation

IR Spectroscopy Characteristic Absorption Peaks for 5-Isopropyl-2-methylpyridine 1-oxide: A Comparative QA/QC Guide

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Introduction: The Analytical Challenge In pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Introduction: The Analytical Challenge

In pharmaceutical and agrochemical synthesis, the oxidation of substituted pyridines to their corresponding N-oxides is a critical transformation. 5-Isopropyl-2-methylpyridine 1-oxide (an oxidized derivative of the carvacrol-analog pyridine) serves as a vital intermediate. For drug development professionals, verifying the complete conversion of the parent pyridine to the N-oxide is paramount, as residual unoxidized precursors can poison downstream catalysts or introduce toxicological impurities.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and self-validating system for this QA/QC workflow. By tracking the emergence of the highly polar N–O coordinate covalent bond, scientists can unequivocally confirm product identity. This guide objectively compares the IR spectral characteristics of 5-Isopropyl-2-methylpyridine 1-oxide against its unoxidized precursor and the parent reference compound (Pyridine 1-oxide), providing actionable experimental protocols and mechanistic insights.

Mechanistic Causality: Why the N-O Bond Shifts

To interpret the IR spectrum of 5-Isopropyl-2-methylpyridine 1-oxide accurately, one must understand the causality behind the vibrational frequencies.

In unsubstituted Pyridine 1-oxide, the N–O bond possesses partial double-bond character due to the back-donation of electron density from the oxygen atom into the aromatic π -system. This resonance results in a strong, characteristic N–O stretching vibration ( νN−O​ ) at approximately 1243 cm⁻¹ [1].

However, in 5-Isopropyl-2-methylpyridine 1-oxide, the presence of alkyl groups (a 2-methyl and a 5-isopropyl group) introduces a strong electron-donating inductive effect (+I).

  • The Causality: The increased electron density on the pyridine ring from the alkyl substituents stabilizes the positive charge on the nitrogen atom. This reduces the need for oxygen-to-ring back-donation, slightly decreasing the N–O bond order (more single-bond character).

  • The Result: The N–O stretching frequency experiences a slight bathochromic (lower frequency) shift compared to unsubstituted pyridine 1-oxide, typically manifesting in the 1235–1240 cm⁻¹ range. Furthermore, the aromatic ring stretching vibrations ( νC=C​ and νC=N​ ) near 1600 cm⁻¹ undergo significant intensity changes due to the altered dipole moment across the ring [2].

Comparative Spectral Data

The following table summarizes the quantitative IR absorption peaks, allowing for direct comparison between the target product, its precursor, and a standard reference.

Functional Group Vibration5-Isopropyl-2-methylpyridine (Unoxidized Precursor)Pyridine 1-oxide (Standard Reference) [1]5-Isopropyl-2-methylpyridine 1-oxide (Target Product)Diagnostic Value
N–O Stretch (in-plane) Absent~1243 cm⁻¹ (Strong)~1235 – 1240 cm⁻¹ (Strong)Primary identifier for successful N-oxidation.
N–O Bend (out-of-plane) Absent~832 cm⁻¹ (Medium)~840 – 850 cm⁻¹ (Medium)Confirms N-O presence; sensitive to steric hindrance.
Aromatic Ring Stretches ~1590 cm⁻¹, ~1560 cm⁻¹~1600 cm⁻¹, ~1565 cm⁻¹~1610 cm⁻¹, ~1550 cm⁻¹ Shifts indicate changes in ring electron density[2].
Aliphatic C–H Stretches 2850 – 2960 cm⁻¹Absent2850 – 2960 cm⁻¹ Confirms retention of the isopropyl and methyl groups.

Experimental Protocol: FTIR-ATR Validation Workflow

To ensure a self-validating system, Attenuated Total Reflectance (ATR) FTIR is recommended. ATR eliminates the need for KBr pellet pressing, reducing moisture contamination (N-oxides are highly hygroscopic, and water absorbs strongly at ~3300 cm⁻¹ and ~1640 cm⁻¹, which can obscure key aromatic bands).

Step-by-Step Methodology
  • Instrument Preparation:

    • Equip the FTIR spectrometer with a Diamond or ZnSe ATR crystal.

    • Clean the crystal with volatile spectroscopic-grade solvent (e.g., isopropanol or acetone) and allow it to dry completely.

    • Collect a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Apply 2–5 mg of the neat 5-Isopropyl-2-methylpyridine 1-oxide sample directly onto the ATR crystal.

    • Engage the pressure anvil to ensure intimate contact between the sample and the crystal (critical for the evanescent wave to penetrate the sample).

  • Data Acquisition:

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Spectral Processing & QA/QC:

    • Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth.

    • Perform baseline correction.

    • Validation Check: Verify the presence of the strong ~1235 cm⁻¹ peak ( νN−O​ ) and the absence of the precursor's distinct ~1590 cm⁻¹ band.

QA/QC Decision Matrix Visualization

The following workflow illustrates the logical relationships in the QA/QC validation process for the synthesis of 5-Isopropyl-2-methylpyridine 1-oxide.

QA_QC_Decision Start Synthesized Batch: 5-Isopropyl-2-methylpyridine 1-oxide FTIR FTIR-ATR Spectral Acquisition (4000 - 400 cm⁻¹) Start->FTIR CheckNO Is the N-O stretch present at ~1235-1240 cm⁻¹? FTIR->CheckNO CheckPrec Is the precursor C=N stretch at ~1590 cm⁻¹ absent? CheckNO->CheckPrec Yes Fail1 QA FAIL: Missing N-Oxide Formation CheckNO->Fail1 No Pass QA PASS: Complete Oxidation Confirmed CheckPrec->Pass Yes Fail2 QA FAIL: Incomplete Reaction (Residual Precursor) CheckPrec->Fail2 No

Caption: FTIR-ATR QA/QC decision matrix for validating the oxidation of 5-Isopropyl-2-methylpyridine.

Conclusion

Differentiating 5-Isopropyl-2-methylpyridine 1-oxide from its unoxidized counterpart relies heavily on the robust, high-intensity N–O stretching band near 1235–1240 cm⁻¹. By understanding the inductive effects of the alkyl substituents, researchers can accurately predict and identify these slight frequency shifts compared to standard pyridine 1-oxide. Implementing the outlined ATR-FTIR protocol ensures a high-fidelity, self-validating QA/QC process essential for rigorous drug development pipelines.

References

  • Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 28(5), 260-264. Available at:[Link]

  • Katritzky, A. R., Palmer, C. R., Swinbourne, F. J., Tidwell, T. T., & Topsom, R. D. (1969). Infrared intensities as a quantitative measure of intramolecular interactions. VI. Pyridine, pyridine 1-oxide, and monosubstituted derivatives. Nu16 band near 1600 cm.-1. Journal of the American Chemical Society, 91(3), 628–636. Available at:[Link]

Comparative

X-ray crystallography comparison of 5-Isopropyl-2-methylpyridine1-oxide derivatives

An in-depth structural analysis of pyridine N-oxides is critical for leveraging their unique electronic properties in asymmetric catalysis, coordination chemistry, and pharmaceutical design. Specifically, 5-Isopropyl-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural analysis of pyridine N-oxides is critical for leveraging their unique electronic properties in asymmetric catalysis, coordination chemistry, and pharmaceutical design. Specifically, 5-Isopropyl-2-methylpyridine 1-oxide (CAS: 134923-06-1)[1] and its derivatives present a fascinating case study. The interplay between the sterically demanding 5-isopropyl group and the ortho-directing 2-methyl group creates a highly tunable supramolecular architecture.

This guide provides an objective, data-driven comparison of 5-isopropyl-2-methylpyridine 1-oxide derivatives, focusing on their X-ray crystallographic profiles, the causality behind their structural variations, and self-validating protocols for obtaining diffraction-quality crystals.

Mechanistic Grounding: The Electronic Push-Pull System

To understand the crystallographic behavior of these derivatives, one must first analyze the fundamental nature of the N-O bond. Unlike standard covalent bonds, the N-O linkage in pyridine N-oxides is a highly polarized dative bond characterized by a dual electronic mechanism:

  • σ-Donation: The pyridine nitrogen donates its lone pair to the oxygen atom.

  • π-Back-Donation: The oxygen atom, possessing three lone pairs, shares electron density back into the π*-orbital of the pyridine ring[2].

The 5-isopropyl group exerts a strong inductive (+I) effect, increasing the electron density of the pyridine ring. This enhances the O→N π-back-donation, which typically shortens and strengthens the N-O bond. Conversely, introducing electron-withdrawing groups (e.g., nitro or halogens) at the 4-position disrupts this back-donation, elongating the N-O bond and creating a π-hole that dictates crystal packing[3]. Furthermore, the 2-methyl group introduces localized steric hindrance, which directly alters the dihedral approach angle of incoming hydrogen-bond donors or metal ligands[4].

G A Pyridine Nitrogen (σ-Donor) B Oxygen Atom (π-Donor / H-bond Acceptor) A->B N-O σ-bond (~1.32 Å) B->A O→N π-back-donation E Crystal Packing (π-π Stacking & H-bonding) B->E Intermolecular Interactions C 5-Isopropyl Group (Steric Bulk / +I Effect) C->A Inductive Electron Donation D 2-Methyl Group (Ortho Steric Effect) D->B Steric Hindrance (Alters Dihedral Angle)

Figure 1: Electronic and steric interplay in 5-isopropyl-2-methylpyridine 1-oxide derivatives dictating crystal packing.

X-Ray Crystallographic Comparison

Statistical analysis of the Cambridge Structural Database (CSD) establishes that the mean N-O bond length for uncoordinated, non-interacting pyridine N-oxides is 1.316 Å [5]. However, substitutions on the 5-isopropyl-2-methylpyridine core drastically alter both the primary intermolecular motifs and the unit cell parameters.

The table below compares the structural performance of the base compound against its halogenated and nitrated derivatives, demonstrating how substituent electronics dictate the crystalline state:

DerivativeSubstituent Electronic EffectN-O Bond Length (Å)Space GroupPrimary Intermolecular Motif
5-Isopropyl-2-methylpyridine 1-oxide Base (+I from alkyls)~1.318P2₁/cWeak C-H···O interactions; driven by close packing.
4-Chloro-5-isopropyl-2-methylpyridine 1-oxide Halogen (-I, +M)~1.325PbcaHalogen bonding (C-Cl···O); moderate N-O elongation.
5-Isopropyl-2-methyl-4-nitropyridine 1-oxide Nitro (-I, -M, π-hole)~1.342P-1π-hole interactions (O···N); significant N-O elongation[2][3].
Hydrated Base Complex H-Bonding Acceptor~1.340C2/cStrong O-H···O hydrogen bonding; loss of π-back-donation[5].

Key Insight: The nitrated derivative exhibits the longest N-O bond (~1.342 Å). The strong electron-withdrawing nature of the nitro group pulls electron density away from the N-O bond, weakening the π-back-donation. This creates a highly localized π-hole, allowing the N-oxide oxygen of an adjacent molecule to coordinate directly above the pyridine ring, forming unique supramolecular chains[3].

Self-Validating Experimental Protocol: Crystallization & Diffraction

Pyridine N-oxides are notoriously hygroscopic[6]. Atmospheric moisture can rapidly degrade the crystal lattice, forcing the compound into a hydrated state (which artificially elongates the N-O bond to ~1.340 Å)[5]. To ensure scientific integrity, the following vapor diffusion protocol is designed as a self-validating system to isolate anhydrous single crystals.

Step-by-Step Methodology
  • Solvent System Selection:

    • Causality: Select Dichloromethane (DCM) as the primary solvent due to its high solubility for polar N-oxides. Select Hexane as the anti-solvent. The high vapor pressure of Hexane ensures steady, controlled diffusion into the DCM.

  • Vapor Diffusion Setup:

    • Dissolve 50 mg of the 5-isopropyl-2-methylpyridine 1-oxide derivative in 1.0 mL of anhydrous DCM inside a 2-dram inner vial.

    • Place the unsealed inner vial into a 20 mL outer scintillation vial containing 4.0 mL of Hexane. Seal the outer vial tightly with a PTFE-lined cap.

    • Incubation: Store undisturbed at 20°C for 48–72 hours[6].

  • Validation of Crystallinity:

    • Self-Validation Step: Transfer a candidate crystal to a glass slide and observe under a polarized light microscope. True single crystals will exhibit sharp birefringence and complete extinction when the polarizer is rotated by 90°. If the crystal does not extinguish uniformly, it is twinned and must be rejected.

  • Harvesting & Mounting:

    • Causality: Immediately submerge the validated crystal in Paratone-N oil. The hydrophobic oil barrier prevents atmospheric water from penetrating the lattice and forming a dihydrate structure[5][6].

    • Mount the oil-coated crystal onto a MiTeGen loop and transfer it directly to the goniometer under a 100 K nitrogen cold stream.

  • Data Collection:

    • Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. The 100 K temperature minimizes thermal motion, ensuring highly accurate anisotropic displacement parameters for the critical N-O bond.

Workflow Step1 1. Synthesis & Purification N-Oxidation of 5-Isopropyl-2-methylpyridine Step2 2. Solvent Selection Screen polar/non-polar pairs (e.g., DCM/Hexane) Step1->Step2 Step3 3. Crystallization Setup Vapor Diffusion or Slow Cooling Step2->Step3 Step4 4. Crystal Harvesting Isolate under Paratone oil to prevent hydration Step3->Step4 Step5 5. X-Ray Diffraction Collect at 100K (Mo/Cu Kα radiation) Step4->Step5

Figure 2: Self-validating experimental workflow for the crystallization and X-ray diffraction of N-oxide derivatives.

Conclusion

The structural integrity and reactivity of 5-isopropyl-2-methylpyridine 1-oxide derivatives are inextricably linked to the electronic push-pull dynamics of the N-O bond. By utilizing X-ray crystallography, researchers can quantitatively track how substituent effects—such as the steric bulk of the 5-isopropyl group or the π-hole generation of a nitro group—dictate supramolecular packing. Adhering to strict, anhydrous crystallization protocols ensures that the resulting crystallographic data reflects the true electronic nature of the derivative rather than an artifact of environmental hydration.

References

  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate , PMC / NIH. URL:[Link]

  • N-Oxide as a Proton Accepting Group in Multicomponent Crystals: X-ray and Theoretical Studies on New p-Nitropyridine-N-oxide Co-Crystals , ACS Publications. URL:[Link]

  • The Impact of Methyl Substituents on the Ag––O–N+ Coordination Bond Denticity of Pyridine N-Oxide Oxygen , Crystal Growth & Design, ACS Publications. URL:[Link]

  • Nitropyridine-1-Oxides as Excellent π-Hole Donors: Interplay between σ-Hole and π-Hole Interactions , MDPI. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Isopropyl-2-methylpyridine1-oxide proper disposal procedures

Comprehensive Operational Safety and Disposal Protocol for 5-Isopropyl-2-methylpyridine 1-oxide For researchers and drug development professionals, handling substituted pyridine N-oxides like 5-Isopropyl-2-methylpyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Safety and Disposal Protocol for 5-Isopropyl-2-methylpyridine 1-oxide

For researchers and drug development professionals, handling substituted pyridine N-oxides like 5-Isopropyl-2-methylpyridine 1-oxide (CAS 134923-06-1) requires rigorous operational planning. The N-oxide moiety, combined with lipophilic alkyl groups (isopropyl and methyl), enhances the molecule's ability to penetrate biological membranes, making it highly bioavailable and potentially hazardous upon exposure.

This guide provides a self-validating system for the safe handling, spill response, and environmentally compliant disposal of this compound[1], ensuring laboratory safety, logistical efficiency, and strict regulatory adherence.

Chemical Profiling & Hazard Assessment

Understanding the physicochemical properties of 5-Isopropyl-2-methylpyridine 1-oxide is the foundational step in risk mitigation. The compound poses acute toxicity risks across all primary exposure routes: oral, dermal, and inhalation ().

Table 1: Quantitative Hazard Data for 5-Isopropyl-2-methylpyridine 1-oxide

ParameterSpecification / Data
Chemical Name 5-Isopropyl-2-methylpyridine 1-oxide
CAS Number 134923-06-1
Molecular Weight 151.21 g/mol
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
Precautionary Statements P261, P280, P302+P352, P304+P340, P501
Combustion Byproducts Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)

Causality Insight: The thermal decomposition of pyridine N-oxides generates highly toxic nitrogen oxides (NOx) (). Therefore, disposal mechanisms must account not only for the destruction of the parent compound but also for the neutralization of its dangerous combustion byproducts[2].

Operational Handling Workflow

To prevent exposure and maintain a self-validating safety loop, all experimental workflows must adhere to the following step-by-step methodology:

  • Engineering Controls: Conduct all handling, weighing, and transfers within a certified Class II biological safety cabinet or a chemical fume hood. Causality: This mitigates the documented inhalation risks (H332) associated with aerosolized N-oxide particles.

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, prioritizing heavy-duty nitrile gloves (minimum 0.11 mm thickness). Causality: The compound's lipophilicity allows it to easily bypass standard latex, making nitrile mandatory to prevent dermal toxicity (H312). Wear wrap-around safety goggles and a chemically resistant lab coat.

  • Inert Atmosphere Storage: Store the chemical in a sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, away from strong oxidizing agents to prevent degradation and maintain product integrity.

Proper Disposal Procedures (Standard Operating Protocol)

The disposal of 5-Isopropyl-2-methylpyridine 1-oxide must never involve discharging into drains, sewers, or the general environment (). The definitive, regulatory-compliant disposal method is high-temperature chemical incineration ().

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all liquid and solid waste containing the compound in a dedicated, clearly labeled, leak-proof hazardous waste container. Do not mix with halogenated waste streams unless explicitly specified by your waste contractor.

  • Solvent Mixing (Preparation): Dissolve or mix the collected material with a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or acetone).

    • Causality: Mixing with a combustible solvent ensures that the waste achieves the necessary caloric value to sustain the ultra-high temperatures required for complete molecular destruction during incineration[3].

  • High-Temperature Incineration: Transfer the prepared waste to a licensed chemical waste disposal contractor. The waste must be processed in a rotary kiln or liquid injection incinerator operating at temperatures between 820°C and 1,600°C ()[4].

  • Emissions Scrubbing: Ensure the contractor's incineration facility is equipped with an afterburner and an alkaline scrubber system.

    • Causality: The scrubber is mandatory to capture and chemically neutralize the toxic NOx gases generated during the combustion of the pyridine N-oxide ring[3].

  • Packaging Disposal: Treat all contaminated packaging, weighing boats, and spatulas as hazardous waste. Dispose of them as unused product via the exact same incineration pathway.

Spill Response Protocol

In the event of an accidental release, execute the following protocol to contain the hazard:

  • Isolation: Immediately isolate the spill area (at least 25 meters for solids/liquids) and ensure maximum ventilation ()[5].

  • Containment: Wear full PPE. For liquid spills, absorb with an inert material (e.g., vermiculite or dry sand). For dry powders, sweep up carefully to avoid dust generation. Causality: Using inert materials prevents unintended exothermic reactions, while careful sweeping prevents the aerosolization of toxic particulates.

  • Collection: Place the absorbed material or swept powder into an airtight, labeled salvage container ()[6].

  • Decontamination: Wash the spill area with a detergent solution and large amounts of water, ensuring the runoff is collected for incineration and not flushed into the municipal drain.

Visualization: Disposal Workflow

DisposalWorkflow Handling 1. Operational Handling (Fume Hood & PPE) Segregation 2. Waste Segregation (Dedicated N-Oxide Waste) Handling->Segregation Post-experiment collection Prep 3. Waste Preparation (Mix with Combustible Solvent) Segregation->Prep Liquid/Solid transfer Incineration 4. Chemical Incineration (820°C - 1600°C) Prep->Incineration Licensed Contractor Scrubber 5. NOx Scrubber System (Neutralize Toxic Emissions) Incineration->Scrubber Exhaust gas processing Compliance 6. Environmental Compliance (Zero Drain Discharge) Scrubber->Compliance Clean emission release

Workflow for the safe handling, segregation, and incineration of pyridine N-oxide waste.

References

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Toxicological Profile for Pyridine."[Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 5-Isopropyl-2-methylpyridine 1-oxide

This guide provides essential safety protocols and logistical plans for the handling and disposal of 5-Isopropyl-2-methylpyridine 1-oxide. As a Senior Application Scientist, this document is structured to provide not jus...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 5-Isopropyl-2-methylpyridine 1-oxide. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information herein is synthesized from safety data for structurally analogous pyridine N-oxide compounds to provide the most reliable guidance in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Analysis: An Evidence-Based Approach

Understanding the potential hazards of 5-Isopropyl-2-methylpyridine 1-oxide is the foundation of safe handling. Based on data from related pyridine derivatives, a comprehensive hazard profile can be anticipated. Pyridine and its N-oxides are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Furthermore, many pyridine compounds exhibit acute toxicity if swallowed, inhaled, or absorbed through the skin.[6][7][8][9]

Anticipated Hazard Profile:

Hazard Class Anticipated Effect Rationale based on Analogous Compounds
Skin Corrosion/Irritation Causes skin irritation, potentially severe. Pyridine-N-oxide is a known skin irritant.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation, potentially damaging. Pyridine derivatives are often classified as serious eye irritants.[1][2][3][4][5]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. Pyridine itself is harmful through all routes of exposure.[6][7][8]

| Specific Target Organ Toxicity | May cause respiratory irritation. | This is a common characteristic of volatile organic compounds and is specifically noted for pyridine N-oxides.[1][2][9] |

Given these potential hazards, a multi-layered approach to safety, grounded in the "Hierarchy of Controls," is not just recommended, but essential.

The Hierarchy of Controls: A Framework for Safety

Personal Protective Equipment (PPE) is the final, but critical, line of defense. Its effectiveness is maximized when used in conjunction with robust engineering and administrative controls.

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to 5-Isopropyl-2-methylpyridine 1-oxide is to handle it within a properly functioning chemical fume hood.[10] This engineering control captures vapors at the source, preventing inhalation, which is a primary route of exposure.[7][10] Ensure that the fume hood has been certified within the last year and that the sash is kept as low as possible during manipulations. An eyewash station and safety shower must be immediately accessible.[4][7][11]

Administrative Controls: Safe Work Practices

Your laboratory's standard operating procedures (SOPs) are a critical safety layer.

  • Restricted Access: Clearly designate areas where 5-Isopropyl-2-methylpyridine 1-oxide is stored and handled.

  • Hygiene: Never eat, drink, or smoke in the laboratory.[6][7][12] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[1][7][13]

  • Labeling: Ensure all containers are clearly labeled with the full chemical name and associated hazard warnings.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed.

Hand Protection: Preventing Dermal Absorption
  • Glove Type: Wear nitrile gloves as a minimum standard of protection. Nitrile offers good resistance against a range of chemicals, including pyridine.[10] Always inspect gloves for tears or punctures before use.[1]

  • Donning and Doffing: Use proper technique to remove gloves, avoiding contact between the contaminated outer surface and your skin.[1]

  • Double Gloving: For procedures involving larger quantities or a higher risk of splashing, wearing two pairs of nitrile gloves is recommended.

Eye and Face Protection: Shielding from Splashes
  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times when handling this compound.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or heating), a full-face shield must be worn in addition to safety goggles.[7][8]

Skin and Body Protection: A Barrier Against Contact
  • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.

  • Apron: For larger-scale work or during spill cleanup, a chemically resistant apron should be worn over the lab coat.

  • Attire: Full-length pants and closed-toe shoes are required.

Respiratory Protection: When Engineering Controls Are Not Enough

Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, it becomes essential in specific scenarios:

  • Spill Response: For a significant spill outside of a fume hood.

  • Ventilation Failure: In the event of a fume hood malfunction.

  • Weighing Powders: If weighing a solid form of the compound outside of a containment device like a glove box or powder-safe enclosure.

In these situations, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is necessary.[1] If the compound is a dust, a P95 or P100 particulate filter may also be required.[1] All personnel required to wear respirators must be medically cleared and fit-tested.

Operational and Disposal Plans

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_controls 2. Engineering Controls cluster_ppe 3. PPE Selection cluster_respirator 4. Respiratory Assessment Task Identify Experimental Task (e.g., Weighing, Solution Prep, Reaction) Controls Is task performed in a certified chemical fume hood? Task->Controls BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Controls->BasePPE Yes RespNeeded Is there an inhalation hazard? (e.g., spill, ventilation failure, handling fine powder outside hood) Controls->RespNeeded No SplashRisk Is there a splash risk? (e.g., liquid transfer, heating) BasePPE->SplashRisk FaceShield Add Face Shield SplashRisk->FaceShield Yes SpillRisk Large quantity or high spill potential? SplashRisk->SpillRisk No FaceShield->SpillRisk ChemApron Add Chemically Resistant Apron SpillRisk->ChemApron Yes SpillRisk->RespNeeded No ChemApron->RespNeeded Respirator NIOSH-Approved Respirator with Organic Vapor Cartridges RespNeeded->Respirator Yes

PPE Selection Workflow for 5-Isopropyl-2-methylpyridine 1-oxide.
Step-by-Step Handling Protocol (Example: Preparing a 1M Solution)
  • Preparation: Before entering the lab, ensure you are wearing a lab coat, long pants, and closed-toe shoes.

  • Fume Hood Setup: Verify the fume hood is operational. Gather all necessary equipment (beaker, stir bar, solvent, etc.) and place it inside the hood.

  • Don PPE: Put on chemical safety goggles, followed by nitrile gloves.

  • Weighing: Weigh the 5-Isopropyl-2-methylpyridine 1-oxide in the fume hood. If it is a fine powder, perform this step in a beaker to minimize dust.

  • Dissolution: Slowly add the solvent to the beaker containing the compound. Use a magnetic stir plate to facilitate dissolution.

  • Transfer: Carefully transfer the solution to a labeled storage container.

  • Cleanup: Clean any spills within the fume hood immediately. Decontaminate all equipment.

  • Doff PPE: Remove gloves using the proper technique and dispose of them in the designated solid hazardous waste container. Remove goggles.

  • Hygiene: Wash hands thoroughly with soap and water.

Spill Response
  • Small Spill (inside fume hood):

    • Contain the spill with an absorbent material like vermiculite, sand, or earth.[10][12][13]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[13]

    • Wipe the area with a suitable solvent and then soap and water.

  • Large Spill (outside fume hood):

    • Alert all personnel and evacuate the immediate area.

    • If safe to do so, increase ventilation.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Only personnel trained in hazardous spill response and equipped with appropriate PPE, including respiratory protection, should attempt cleanup.[12]

Disposal Plan
  • Chemical Waste: All waste containing 5-Isopropyl-2-methylpyridine 1-oxide must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and absorbent materials from spill cleanup must be disposed of as solid hazardous waste.[1]

  • Regulatory Compliance: All waste disposal must adhere to local, regional, and national regulations.[2][5][7] Consult your EHS department for specific institutional procedures.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
  • Safety Data Sheet (Pyridine). KISHIDA CHEMICAL CO., LTD.
  • PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY D
  • Pyridine ACS Safety D
  • Pyridine - Safety D
  • Pyridine-N-Oxide - Safety D
  • SAFETY DATA SHEET (4-Methylpyridine). Merck Millipore.
  • Pyridine N-oxide SDS, 694-59-7 Safety D
  • SAFETY DATA SHEET (2-Methyl-5-isopropylaniline). TCI Chemicals.
  • SAFETY DATA SHEET (3,5-Dibromo-6-methylpyridin-2-amine). Fisher Scientific.
  • SAFETY DATA SHEET (2-Methylpyridine N-Oxide). Tokyo Chemical Industry.
  • Material Safety Data Sheet - 5-Isopropyl-2-methylphenol. Cole-Parmer.

Sources

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